(11Z)-Tetradecenoyl-CoA
Description
Properties
Molecular Formula |
C35H56N7O17P3S-4 |
|---|---|
Molecular Weight |
971.8 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(Z)-tetradec-11-enoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h5-6,22-24,28-30,34,45-46H,4,7-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/p-4/b6-5-/t24-,28-,29-,30+,34-/m1/s1 |
InChI Key |
WFGNMSCJASVFQK-UQEDNJKXSA-J |
Origin of Product |
United States |
Foundational & Exploratory
(11Z)-Tetradecenoyl-CoA Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z)-Tetradecenoyl-CoA is an unsaturated fatty acyl-CoA that plays a crucial role as a key intermediate in the biosynthesis of various biologically active molecules, particularly in the production of type I moth sex pheromones. The precise stereochemistry and position of the double bond are critical for its biological function, making the biosynthetic pathway of significant interest for applications in pest management, chemical ecology, and the development of targeted enzyme inhibitors. This technical guide provides an in-depth overview of the core biosynthetic pathway leading to this compound, with a focus on the key enzymatic steps, experimental protocols for pathway elucidation, and available quantitative data.
Core Biosynthesis Pathway
The biosynthesis of this compound originates from the general fatty acid synthesis pathway and culminates in a specific desaturation step. The pathway can be broadly divided into two major stages:
-
De Novo Synthesis of the Saturated Precursor: The 14-carbon saturated fatty acyl-CoA, Myristoyl-CoA, is synthesized de novo in the cytoplasm from Acetyl-CoA and Malonyl-CoA by the sequential action of Acetyl-CoA carboxylase (ACC) and Fatty Acid Synthase (FAS).
-
Specific Desaturation: The key step involves the introduction of a cis double bond at the Δ11 position of Myristoyl-CoA. This reaction is catalyzed by a specific fatty acyl-CoA desaturase, namely a Δ11-desaturase .
The overall biosynthetic scheme is depicted below:
Key Enzyme: Δ11-Desaturase
The enzyme responsible for the synthesis of this compound is a Δ11-fatty-acid desaturase (EC 1.14.19.5). These enzymes are membrane-bound proteins, typically located in the endoplasmic reticulum, and utilize molecular oxygen and a reduced cofactor (NADH or NADPH) to introduce a double bond into the fatty acyl chain. In insects, these desaturases often exhibit high substrate specificity and play a pivotal role in generating the diverse array of unsaturated fatty acids required for pheromone production.
Quantitative Data
While extensive research has been conducted on moth pheromone biosynthesis, detailed kinetic data for Δ11-desaturases acting specifically on Myristoyl-CoA are limited in the publicly available literature. Most studies focus on product identification and ratios of isomers. The following table summarizes the available quantitative information.
| Enzyme Source | Substrate | Product(s) | Product Ratio (Z:E) | Reference |
| Choristoneura rosaceana (obliquebanded leafroller moth) | Myristoyl-CoA (14:CoA) | (Z)-11-Tetradecenoyl-CoA & (E)-11-Tetradecenoyl-CoA | ~7:1 | [1] |
| Argyrotaenia velutinana (redbanded leafroller moth) | Myristoyl-CoA (14:CoA) | (Z)-11-Tetradecenoyl-CoA & (E)-11-Tetradecenoyl-CoA | ~3:2 in gland, ~6:1 for expressed enzyme | [1] |
| Spodoptera littoralis | Palmitoyl-CoA (16:CoA) | (Z)-11-Hexadecenoyl-CoA | - | [2] |
Note: The product ratios can be influenced by the specific isoform of the enzyme and the expression system used for characterization.
Experimental Protocols
Elucidating the biosynthesis pathway of this compound involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression of Δ11-Desaturase
Functional characterization of desaturase enzymes is most commonly achieved through heterologous expression in systems that lack the endogenous enzyme activity, such as the yeast Saccharomyces cerevisiae or Pichia pastoris.
Objective: To express a candidate Δ11-desaturase gene and verify its enzymatic activity.
Methodology:
-
Gene Cloning:
-
Isolate total RNA from the pheromone gland of the target insect.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length open reading frame (ORF) of the candidate desaturase gene using PCR with specific primers.
-
Clone the amplified ORF into a yeast expression vector (e.g., pYES2 for S. cerevisiae or pPICZ for P. pastoris) under the control of an inducible promoter (e.g., GAL1 or AOX1).
-
-
Yeast Transformation:
-
Transform the expression vector into a suitable yeast strain (e.g., an ole1 mutant of S. cerevisiae which is deficient in its endogenous Δ9-desaturase, or a wild-type strain of P. pastoris).
-
Select for transformed colonies on appropriate selection media.
-
-
Expression and Substrate Feeding:
-
Grow a culture of the transformed yeast in appropriate media.
-
Induce protein expression according to the vector's requirements (e.g., by adding galactose for the GAL1 promoter).
-
Supplement the culture medium with the precursor fatty acid, Myristic acid (tetradecanoic acid), typically complexed with a detergent like Tergitol NP-40 to aid solubility and uptake.
-
-
Lipid Extraction and Analysis:
-
Harvest the yeast cells by centrifugation.
-
Extract total lipids from the yeast cells using a solvent mixture such as chloroform:methanol.
-
Saponify the lipids and methylate the resulting fatty acids to produce fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of methyl (11Z)-tetradecenoate, confirming the Δ11-desaturase activity.
-
In Vitro Desaturase Activity Assay
To determine the kinetic parameters of the Δ11-desaturase, an in vitro assay using microsomal fractions from the expressing system is necessary.
Objective: To quantify the enzymatic activity of the Δ11-desaturase and determine its kinetic parameters (Km and Vmax).
Methodology:
-
Microsome Preparation:
-
Grow a larger culture of the yeast expressing the Δ11-desaturase.
-
Harvest the cells and disrupt them mechanically (e.g., using glass beads) or enzymatically in a suitable buffer.
-
Perform differential centrifugation to isolate the microsomal fraction, which contains the endoplasmic reticulum-bound desaturase.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Microsomal protein (the enzyme source).
-
Radiolabeled substrate: [1-¹⁴C]Myristoyl-CoA.
-
Reduced cofactor: NADH or NADPH.
-
Molecular oxygen (from the air).
-
A suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2-7.4).
-
Optional: Bovine Serum Albumin (BSA) to bind free fatty acids and prevent inhibition.
-
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.
-
Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the acyl-CoAs.
-
-
Product Analysis and Quantification:
-
Acidify the reaction mixture and extract the fatty acids.
-
Separate the saturated (Myristic acid) and unsaturated ((11Z)-Tetradecenoic acid) fatty acids. This can be achieved by:
-
Thin-Layer Chromatography (TLC): Argentation (silver nitrate-impregnated) TLC plates are effective for separating saturated and unsaturated fatty acids.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used for separation.
-
-
Quantify the amount of radioactivity in the substrate and product bands/peaks using a scintillation counter or a radio-HPLC detector.
-
Calculate the enzyme activity (e.g., in pmol/min/mg protein).
-
To determine Km and Vmax, perform the assay with varying concentrations of the [1-¹⁴C]Myristoyl-CoA substrate and analyze the data using Michaelis-Menten kinetics.
-
References
(11Z)-Tetradecenoyl-CoA: A Key Intermediate in Moth Pheromone Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, biosynthesis, and functional significance of (11Z)-Tetradecenoyl-CoA, a critical precursor in the production of sex pheromones in numerous moth species. The document details the enzymatic pathways, presents key quantitative data, outlines experimental protocols for its study, and includes visualizations of the core biological and experimental processes.
Introduction
The precise chemical composition of sex pheromones is crucial for reproductive isolation and mating success in moths. These pheromones are typically blends of long-chain fatty acids, alcohols, acetates, or aldehydes.[1] The biosynthesis of these specific molecules involves a series of enzymatic modifications of common fatty acid precursors. A pivotal intermediate in the production of a large class of C14 pheromone components is this compound. Its discovery and the elucidation of its biosynthetic pathway have been central to understanding the molecular basis of chemical communication in these insects.
The formation of this compound is primarily catalyzed by a specific class of enzymes known as acyl-CoA desaturases. These enzymes introduce a double bond at a specific position in a saturated fatty acyl-CoA chain, thereby creating a mono-unsaturated precursor that can be further modified to produce the final active pheromone components.
Biosynthesis of this compound
The primary pathway for the synthesis of this compound in moths begins with the common saturated fatty acid, myristoyl-CoA (14:CoA). A specialized Δ11-desaturase enzyme introduces a double bond between the 11th and 12th carbon atoms of the myristoyl-CoA backbone, resulting in the formation of this compound.[2] This enzymatic step is a critical control point in determining the final pheromone blend.
In some species, the Δ11-desaturase can also produce the (E) isomer, (11E)-Tetradecenoyl-CoA, often resulting in a specific Z/E ratio that is crucial for species-specific communication.[2] Following its synthesis, this compound is typically reduced by a fatty acyl-reductase (FAR) to produce (11Z)-tetradecenol, which can then be acetylated by an acetyltransferase to form (11Z)-tetradecenyl acetate (B1210297), a common pheromone component.[3]
Biosynthetic Pathway of this compound and its Derivatives
Caption: Biosynthetic pathway of this compound.
Key Enzymes and Quantitative Data
The biosynthesis of this compound and its derivatives is governed by the specificity and activity of several key enzymes. The Δ11-desaturases, in particular, have been the subject of extensive research due to their critical role in determining the initial structure of the pheromone precursor.
| Enzyme | Substrate(s) | Product(s) | Moth Species Example(s) | Product Ratio (Z/E) | Reference(s) |
| Δ11-Desaturase | Myristoyl-CoA (14:CoA) | (Z)-11-Tetradecenoyl-CoA, (E)-11-Tetradecenoyl-CoA | Argyrotaenia velutinana | 3:2 (for the corresponding acids) | |
| Fatty Acyl-Reductase (FAR) | (Z)-11-Tetradecenoyl-CoA | (Z)-11-Tetradecenol | Spodoptera spp. | - | |
| Acetyltransferase | (Z)-11-Tetradecenol | (Z)-11-Tetradecenyl Acetate | Yponomeuta evonymella, Y. padella | - | [3] |
Experimental Protocols
The identification and characterization of this compound and the enzymes involved in its biosynthesis rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Heterologous Expression of Desaturases and FARs in Yeast
A common method to functionally characterize the enzymes involved in pheromone biosynthesis is to express the corresponding genes in a heterologous system, such as the yeast Saccharomyces cerevisiae.[2][4]
Protocol:
-
Gene Cloning: The open reading frame of the candidate desaturase or FAR gene is amplified from cDNA synthesized from pheromone gland RNA.
-
Vector Construction: The amplified gene is cloned into a yeast expression vector, often under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: The expression vector is transformed into a suitable yeast strain. For desaturase assays, a strain deficient in its endogenous desaturase (e.g., ole1Δ) may be used.[4]
-
Culture and Induction: The transformed yeast is cultured in an appropriate medium. Gene expression is induced (e.g., by adding galactose).
-
Substrate Feeding: The yeast culture is supplemented with the precursor fatty acid (e.g., myristic acid for Δ11-desaturase characterization).
-
Lipid Extraction: After a period of incubation, the yeast cells are harvested, and total lipids are extracted.
-
Analysis: The fatty acid or fatty alcohol composition of the yeast is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products of the expressed enzyme.
Experimental Workflow for Functional Characterization in Yeast
Caption: Workflow for heterologous expression and analysis.
Analysis of Fatty Acyl-CoAs and their Derivatives by GC-MS
Gas Chromatography-Mass Spectrometry is the primary analytical technique for identifying and quantifying the fatty acid and fatty alcohol components of pheromone blends and the products of enzymatic assays.
Protocol:
-
Sample Preparation:
-
For Fatty Acids/Alcohols: Lipid extracts are often derivatized to more volatile forms prior to GC-MS analysis. Fatty acids are commonly converted to fatty acid methyl esters (FAMEs) by transesterification (e.g., using methanolic HCl or BF3-methanol).[5] Fatty alcohols can be analyzed directly or after conversion to their acetate or trimethylsilyl (B98337) (TMS) ethers.
-
For Fatty Acyl-CoAs: Direct analysis of fatty acyl-CoAs by GC-MS is not feasible due to their low volatility. They are typically hydrolyzed to their corresponding free fatty acids and then derivatized as described above.
-
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for separating fatty acid derivatives (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase). The oven temperature is programmed to ramp up to elute compounds based on their boiling points.
-
Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that allows for the identification of the compound.
-
Quantification: The abundance of each compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak areas of known standards.
Conclusion
The discovery and characterization of this compound and the enzymes responsible for its synthesis have been instrumental in advancing our understanding of moth chemical ecology. This knowledge not only provides insights into the evolution of reproductive strategies but also opens avenues for the development of novel and species-specific pest management strategies. The methodologies outlined in this guide provide a foundation for further research into the intricate world of insect pheromone biosynthesis.
References
- 1. Two fatty acyl reductases involved in moth pheromone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A plant factory for moth pheromone production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multifunctional desaturase involved in the biosynthesis of the processionary moth sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Function of (11Z)-Tetradecenoyl-CoA in Fatty Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide elucidates the pivotal role of (11Z)-Tetradecenoyl-CoA as a key intermediate in the specialized fatty acid metabolic pathways of insects, particularly in the biosynthesis of sex pheromones.
Introduction to this compound
This compound is an unsaturated fatty acyl-CoA molecule that plays a crucial role in the biosynthesis of specific signaling molecules in certain organisms, most notably in the production of Type-I sex pheromones in a variety of moth species (Lepidoptera)[1][2]. Its synthesis represents a key enzymatic step that channels fatty acid metabolism towards the production of these behaviorally active compounds. The formation of the double bond at the 11th position in a C14 acyl chain is a highly specific reaction catalyzed by a class of enzymes known as Δ11-desaturases[1][3].
Biosynthesis of this compound
The primary pathway for the synthesis of this compound involves the desaturation of a saturated C14 fatty acyl-CoA precursor, myristoyl-CoA (tetradecanoyl-CoA). This reaction is catalyzed by a Δ11-fatty-acid desaturase, an enzyme that introduces a cis double bond between carbons 11 and 12 of the fatty acyl chain[2][3].
The overall reaction can be summarized as:
Tetradecanoyl-CoA + O₂ + 2e⁻ + 2H⁺ → this compound + 2H₂O
This desaturation is an aerobic process requiring molecular oxygen and a source of electrons, typically provided by NADPH through an electron transport chain involving cytochrome b5 reductase and cytochrome b5[4].
// Node styles substance [fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cofactor [shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#5F6368", fontsize=8];
// Nodes Tetradecanoyl_CoA [label="Tetradecanoyl-CoA", class="substance"]; Z11_Tetradecenoyl_CoA [label="this compound", class="substance"]; Delta11_desaturase [label="Δ11-Desaturase", class="enzyme"]; O2 [label="O₂", class="cofactor"]; H2O [label="2H₂O", class="cofactor"]; e_donor [label="2e⁻ (from NADPH via\nCytochrome b5 reductase\nand Cytochrome b5)", class="cofactor"];
// Edges Tetradecanoyl_CoA -> Delta11_desaturase [arrowhead=none]; O2 -> Delta11_desaturase [arrowhead=none]; e_donor -> Delta11_desaturase [arrowhead=none]; Delta11_desaturase -> Z11_Tetradecenoyl_CoA; Delta11_desaturase -> H2O; } caption: Biosynthesis of this compound from Tetradecanoyl-CoA.
Role in Insect Sex Pheromone Biosynthesis
This compound is a critical precursor in the biosynthesis of C14 sex pheromone components in numerous moth species[3][5]. Following its synthesis, it can undergo a series of modifications to produce the final active pheromone molecules, which are typically alcohols, acetates, or aldehydes.
A common downstream pathway involves:
-
Reduction: The thioester group of this compound is reduced to an alcohol, forming (11Z)-tetradecen-1-ol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR)[6][7].
-
Acetylation: The resulting alcohol can be acetylated to form (11Z)-tetradecenyl acetate, a common pheromone component. This step is carried out by an acetyl-CoA:fatty alcohol acetyltransferase (ATF)[3].
-
Oxidation: In some species, the alcohol may be oxidized to an aldehyde, (11Z)-tetradecenal, by an alcohol oxidase/dehydrogenase[7].
// Node styles substance [fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes Z11_Tetradecenoyl_CoA [label="this compound", class="substance"]; Z11_Tetradecenol [label="(11Z)-Tetradecen-1-ol", class="substance"]; Z11_Tetradecenyl_Acetate [label="(11Z)-Tetradecenyl Acetate", class="final_product"]; Z11_Tetradecenal [label="(11Z)-Tetradecenal", class="final_product"]; FAR [label="Fatty Acyl-CoA\nReductase (FAR)", class="enzyme"]; ATF [label="Acetyl-CoA:Fatty Alcohol\nAcetyltransferase (ATF)", class="enzyme"]; AOX [label="Alcohol\nOxidase/Dehydrogenase", class="enzyme"];
// Edges Z11_Tetradecenoyl_CoA -> FAR [arrowhead=none]; FAR -> Z11_Tetradecenol; Z11_Tetradecenol -> ATF [arrowhead=none]; ATF -> Z11_Tetradecenyl_Acetate; Z11_Tetradecenol -> AOX [arrowhead=none]; AOX -> Z11_Tetradecenal; } caption: Downstream metabolism of this compound in pheromone biosynthesis.
Enzymology of Δ11-Desaturase
The Δ11-desaturases involved in pheromone biosynthesis are membrane-bound enzymes typically located in the endoplasmic reticulum of the pheromone gland cells[1]. These enzymes exhibit a high degree of substrate specificity, which contributes to the species-specificity of the pheromone blend.
Substrate Specificity and Kinetic Parameters
While specific Michaelis-Menten kinetic data for Δ11-desaturases acting on tetradecanoyl-CoA are not extensively reported in the literature, studies on related insect desaturases provide insights into their general characteristics. The specificity of these enzymes is a key determinant of the final pheromone composition[8]. For instance, the Δ11-desaturase from the redbanded leafroller moth, Argyrotaenia velutinana, specifically acts on myristoyl-CoA (C14) to produce a mixture of (Z)-11- and (E)-11-tetradecenoic acids and shows no activity with C16 or C18 substrates[3]. In contrast, the Δ11-desaturase from the cabbage looper, Trichoplusia ni, primarily desaturates palmitoyl-CoA (C16)[9].
| Enzyme Source | Substrate(s) | Product(s) | Reference |
| Argyrotaenia velutinana | Myristoyl-CoA (14:CoA) | (Z)-11-Tetradecenoyl-CoA, (E)-11-Tetradecenoyl-CoA | [3] |
| Choristoneura rosaceana | Myristoyl-CoA (14:CoA) | (Z)-11-Tetradecenoyl-CoA, (E)-11-Tetradecenoyl-CoA (in a 7:1 ratio) | [3] |
| Spodoptera littoralis | Palmitoyl-CoA (16:CoA) | (Z)-11-Hexadecenoyl-CoA | [10] |
| Trichoplusia ni | Palmitoyl-CoA (16:CoA) | (Z)-11-Hexadecenoyl-CoA | [9] |
| Mythimna loreyi | Myristoyl-CoA (14:CoA), Palmitoyl-CoA (16:CoA) | (Z)-11-Tetradecenoyl-CoA, (Z)-11-Hexadecenoyl-CoA | [1] |
Experimental Protocols
Heterologous Expression and Functional Assay of Δ11-Desaturase in Yeast
A common method to characterize the function of insect desaturases is through heterologous expression in the yeast Saccharomyces cerevisiae, which lacks endogenous Δ11-desaturase activity[11][12][13].
Methodology:
-
Gene Cloning: The open reading frame of the candidate Δ11-desaturase gene is amplified from the pheromone gland cDNA of the target insect and cloned into a yeast expression vector (e.g., pYES2)[3].
-
Yeast Transformation: The recombinant plasmid is transformed into a suitable S. cerevisiae strain[12][14].
-
Expression Induction: Transformed yeast cells are cultured in a medium containing galactose to induce gene expression from the GAL1 promoter[11].
-
Substrate Feeding: The culture is supplemented with the saturated fatty acid precursor (e.g., myristic acid for C14 desaturase analysis).
-
Fatty Acid Extraction and Analysis: After a period of incubation, total fatty acids are extracted from the yeast cells. The fatty acids are then derivatized to fatty acid methyl esters (FAMEs) for analysis.
-
GC-MS Analysis: The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products. The position of the double bond can be confirmed by derivatization of the FAMEs with dimethyl disulfide (DMDS) followed by GC-MS analysis[15].
// Node styles step [fillcolor="#F1F3F4", fontcolor="#202124"]; input_output [shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; analysis [shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
// Nodes start [label="Start", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; clone_gene [label="Clone Δ11-desaturase gene\ninto yeast expression vector", class="step"]; transform_yeast [label="Transform S. cerevisiae\nwith expression vector", class="step"]; induce_expression [label="Induce gene expression\nwith galactose", class="step"]; feed_substrate [label="Supplement culture with\nsaturated fatty acid precursor\n(e.g., Myristic Acid)", class="step"]; extract_fa [label="Extract total fatty acids\nfrom yeast cells", class="step"]; derivatize_fames [label="Derivatize to Fatty Acid\nMethyl Esters (FAMEs)", class="step"]; gc_ms [label="Analyze FAMEs by GC-MS", class="analysis"]; end [label="End", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> clone_gene; clone_gene -> transform_yeast; transform_yeast -> induce_expression; induce_expression -> feed_substrate; feed_substrate -> extract_fa; extract_fa -> derivatize_fames; derivatize_fames -> gc_ms; gc_ms -> end; } caption: Workflow for heterologous expression and functional assay of Δ11-desaturase.
Analysis of Acyl-CoA Esters by LC-MS/MS
Direct quantification of this compound and other acyl-CoA esters can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation: Tissues (e.g., insect pheromone glands) are homogenized in an appropriate extraction buffer, often containing an internal standard (e.g., a deuterated or odd-chain acyl-CoA)[16].
-
Solid-Phase Extraction (SPE): The homogenate is subjected to SPE to enrich for acyl-CoA esters and remove interfering substances.
-
LC-MS/MS Analysis: The purified acyl-CoA fraction is analyzed by reverse-phase LC coupled to a tandem mass spectrometer. Quantification is typically performed in multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for each acyl-CoA species[5].
Implications for Drug and Pesticide Development
The enzymes involved in the biosynthesis of this compound and its downstream products, such as Δ11-desaturases and fatty acyl-CoA reductases, represent potential targets for the development of novel and species-specific insect control agents. Inhibiting these enzymes could disrupt pheromone production, leading to mating disruption and a reduction in pest populations. The high specificity of these enzymes offers the potential for developing environmentally benign pesticides with minimal off-target effects.
Conclusion
This compound is a specialized metabolite in the fatty acid metabolism of certain insects, serving as a committed precursor in the biosynthesis of sex pheromones. Its production is tightly regulated by specific Δ11-desaturase enzymes. A thorough understanding of the enzymology and metabolic pathways involving this compound is crucial for fields ranging from chemical ecology to the development of novel pest management strategies. Further research to elucidate the precise kinetic parameters and regulatory mechanisms of the enzymes involved will provide a more complete picture of this fascinating branch of fatty acid metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polimer-itn.eu [polimer-itn.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Transcriptome analysis identifies candidate genes in the biosynthetic pathway of sex pheromones from a zygaenid moth, Achelura yunnanensis (Lepidoptera: Zygaenidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Desaturase specificity is controlled by the physicochemical properties of a single amino acid residue in the substrate binding tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Δ9 desaturase gene with a different substrate specificity is responsible for the cuticular diene hydrocarbon polymorphism in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delta11 desaturases of Trichoplusia ni and Spodoptera littoralis exhibit dual catalytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutagenesis and heterologous expression in yeast of a plant Delta6-fatty acid desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cloning and molecular characterization of the delta6-desaturase from two echium plant species: production of GLA by heterologous expression in yeast and tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heterologous expression in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lipidmaps.org [lipidmaps.org]
Preliminary Investigation of (11Z)-Tetradecenoyl-CoA Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z)-Tetradecenoyl-CoA is a pivotal intermediate in the biosynthesis of a variety of insect sex pheromones, particularly in many species of moths. The stereospecificity and chain length of this acyl-CoA precursor are critical determinants of the final pheromone blend, which plays an essential role in mate recognition and reproductive isolation. Understanding the biosynthetic origins of this compound is therefore of significant interest for the development of novel and species-specific pest management strategies. This technical guide provides an in-depth overview of the known precursors and biosynthetic pathways leading to this compound, supported by experimental evidence, detailed protocols, and pathway visualizations.
Biosynthetic Pathways of this compound
The biosynthesis of this compound in insects primarily originates from the general fatty acid synthesis pathway, starting with acetyl-CoA. The key modifications to produce this specific unsaturated fatty acyl-CoA involve a combination of fatty acid desaturation and potentially chain-shortening reactions. Two principal pathways have been elucidated in various insect species.
Pathway 1: Direct Desaturation of Tetradecanoyl-CoA
The most direct route to this compound involves the desaturation of a saturated C14 fatty acyl-CoA precursor, tetradecanoyl-CoA (also known as myristoyl-CoA). This reaction is catalyzed by a specific fatty acyl-CoA desaturase, a Δ11-desaturase. This enzyme introduces a double bond at the 11th carbon position of the fatty acid chain, with a specific cis (Z) configuration.
Evidence for this pathway comes from studies on several moth species, including the redbanded leafroller moth, Argyrotaenia velutinana, and the obliquebanded leafroller moth, Choristoneura rosaceana. In these species, a Δ11-desaturase has been identified that shows a strong preference for C14-CoA substrates. When the gene for this enzyme is expressed in heterologous systems like yeast, the transformed yeast cells produce (Z)-11-tetradecenoic acid and its (E)-isomer when supplied with myristic acid[1].
Pathway 2: Desaturation Followed by Chain Shortening
An alternative pathway involves the desaturation of a longer-chain saturated fatty acyl-CoA, typically palmitoyl-CoA (C16) or stearoyl-CoA (C18), followed by one or more cycles of β-oxidation to shorten the chain to 14 carbons. For instance, a Δ11-desaturase could act on palmitoyl-CoA to produce (Z)-11-hexadecenoyl-CoA. This intermediate would then undergo one round of chain shortening to yield (Z)-9-tetradecenoyl-CoA, a different isomer. To arrive at this compound through this route from a C16 precursor, a different initial desaturation would be required. For example, in the Asian corn borer, Ostrinia furnacalis, a Δ14-desaturase acts on palmitic acid to produce (Z/E)-14-hexadecenoic acid, which is then chain-shortened to (Z/E)-12-tetradecenyl acetate (B1210297). While this produces a different final product, it demonstrates the principle of desaturation followed by chain shortening.
The relative contribution of these two pathways can vary between insect species and is dependent on the substrate specificity of the available desaturases and the regulation of the chain-shortening machinery within the pheromone gland.
Quantitative Data on Precursors and Enzyme Activity
While precise absolute quantification of fatty acyl-CoA pools within the diminutive insect pheromone glands is technically challenging and thus scarce in the literature, several studies provide valuable quantitative insights.
The analysis of fatty acid profiles in the pheromone glands of various moth species consistently shows the presence of myristic acid (14:0), palmitic acid (16:0), and stearic acid (18:0), which serve as the ultimate sources for pheromone biosynthesis. In studies of the obliquebanded leafroller moth, Choristoneura rosaceana, functional assays of its Δ11-desaturase in a yeast expression system demonstrated the production of a 7:1 mixture of (Z)-11-tetradecenoic acid to (E)-11-tetradecenoic acid when myristic acid was provided as the substrate[2][3]. Similarly, the Δ11-desaturase from the redbanded leafroller moth, Argyrotaenia velutinana, produces a 3:2 ratio of Z/E isomers of 11-tetradecenoic acid from myristoyl-CoA[1].
| Enzyme | Species | Substrate | Product(s) | Product Ratio (Z:E) |
| Δ11-Desaturase | Choristoneura rosaceana | Myristic Acid (14:0) | (Z)-11-Tetradecenoic Acid, (E)-11-Tetradecenoic Acid | 7:1 |
| Δ11-Desaturase | Argyrotaenia velutinana | Myristoyl-CoA (14:0-CoA) | (Z)-11-Tetradecenoyl-CoA, (E)-11-Tetradecenoyl-CoA | 3:2 |
Table 1: Summary of Δ11-Desaturase Activity on C14 Substrates in two moth species. Data is derived from functional assays in heterologous expression systems.
Experimental Protocols
1. Identification and Quantification of Fatty Acyl-CoA Precursors in Insect Pheromone Glands using LC-MS/MS
This protocol is adapted from established methods for the analysis of fatty acyl-CoAs in biological tissues.
-
Tissue Extraction:
-
Dissect pheromone glands from the insect of interest on a cold surface.
-
Immediately homogenize the tissue in 10 volumes of ice-cold 10% (w/v) trichloroacetic acid.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) for Sample Cleanup:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with a solution of methanol containing a low concentration of ammonium (B1175870) hydroxide.
-
Dry the eluate under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in a suitable injection solvent (e.g., 50:50 acetonitrile:water).
-
Perform chromatographic separation on a C18 reversed-phase column using a gradient of ammonium acetate or formate (B1220265) in water and acetonitrile.
-
Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer in positive ion mode, monitoring for the characteristic neutral loss of 507 Da (the phosphoadenosine diphosphate (B83284) moiety of CoA).
-
Use synthetic standards of tetradecanoyl-CoA and other relevant acyl-CoAs to create a calibration curve for absolute quantification.
-
2. Heterologous Expression and Functional Characterization of Δ11-Desaturase
This protocol describes the expression of a candidate desaturase gene in Saccharomyces cerevisiae to determine its function.
-
Gene Cloning and Vector Construction:
-
Isolate total RNA from the insect pheromone gland and synthesize cDNA.
-
Amplify the full-length open reading frame of the candidate Δ11-desaturase gene using PCR with specific primers.
-
Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
-
-
Yeast Transformation and Expression:
-
Transform the expression vector into a suitable yeast strain (e.g., one deficient in endogenous desaturases).
-
Grow the transformed yeast in a selective medium to mid-log phase.
-
Induce gene expression by adding galactose to the medium.
-
Supplement the culture with the potential fatty acid substrate, myristic acid (tetradecanoic acid).
-
-
Fatty Acid Analysis:
-
After a period of incubation, harvest the yeast cells by centrifugation.
-
Extract the total lipids from the yeast cells using a solvent mixture (e.g., chloroform:methanol).
-
Transesterify the fatty acids to their corresponding fatty acid methyl esters (FAMEs) by incubation with methanolic HCl or BF3-methanol.
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products. The presence of methyl (11Z)-tetradecenoate will confirm the Δ11-desaturase activity on the C14 substrate.
-
Visualizations
Caption: Direct desaturation pathway for this compound synthesis.
Caption: Alternative pathway involving desaturation and chain shortening.
Caption: Workflow for fatty acyl-CoA precursor quantification.
Conclusion
The primary precursor to this compound in many insect species is tetradecanoyl-CoA, which is directly desaturated by a Δ11-desaturase. An alternative, though less direct, pathway involving the desaturation of longer-chain fatty acids followed by chain shortening may also contribute to the precursor pool in some species. Further research focusing on the absolute quantification of acyl-CoA pools in pheromone glands and detailed kinetic characterization of the involved desaturases will provide a more complete picture of the regulation of pheromone biosynthesis. The experimental protocols and pathways outlined in this guide provide a solid foundation for researchers aiming to investigate these processes and develop novel pest control strategies based on the disruption of pheromone production.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Z/E11- and Z9-desaturases from the obliquebanded leafroller moth, Choristoneura rosaceana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Z/E11- and Z9-desaturases from the obliquebanded leafroller moth, Choristoneura rosaceana - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Keystone of Pheromone Biosynthesis: A Technical Guide to (11Z)-Tetradecenoyl-CoA Formation
For Researchers, Scientists, and Drug Development Professionals
(11Z)-Tetradecenoyl-CoA, a pivotal precursor in the biosynthesis of sex pheromones in numerous lepidopteran species, is synthesized through a highly specific enzymatic desaturation reaction. Understanding the intricacies of this process is paramount for developing novel and targeted pest management strategies, as well as for broader applications in biocatalysis and lipid engineering. This technical guide provides a comprehensive overview of the enzymatic formation of this compound, detailing the biosynthetic pathway, key enzymatic players, quantitative data on enzyme performance, and detailed experimental protocols for its study.
The Biosynthetic Pathway: A Coordinated Enzymatic Cascade
The formation of this compound is a critical step within the larger fatty acid biosynthesis pathway, culminating in the production of species-specific pheromone components. The core of this transformation is catalyzed by a class of enzymes known as acyl-CoA desaturases.
The generally accepted biosynthetic route begins with the common saturated fatty acyl-CoA, myristoyl-CoA (14:0-CoA). A specific desaturase, a Δ11-desaturase, introduces a cis double bond between the 11th and 12th carbons of the myristoyl-CoA backbone. This reaction is oxidative and requires molecular oxygen and a source of reducing equivalents, typically supplied by NADH or NADPH via an electron transport chain involving cytochrome b5 and cytochrome b5 reductase.
The resulting this compound can then undergo further modifications, such as chain shortening or reduction, to yield the final active pheromone molecules. The specificity of the Δ11-desaturase is a key determinant of the final pheromone blend produced by a particular insect species.
The Key Enzyme: Δ11-Desaturase
The central enzyme in this process is a member of the acyl-CoA desaturase family, specifically a Δ11-desaturase. These are membrane-bound enzymes, typically located in the endoplasmic reticulum, and are characterized by conserved histidine-rich motifs that form the di-iron active site responsible for catalysis.
The substrate specificity of Δ11-desaturases can vary between insect species. While myristoyl-CoA is often the preferred substrate for the production of C14 pheromone precursors, some Δ11-desaturases can also act on other fatty acyl-CoAs, such as palmitoyl-CoA (16:0-CoA), leading to the formation of (11Z)-hexadecenoyl-CoA. Furthermore, some desaturases exhibit relaxed stereospecificity, producing a mixture of (Z) and (E) isomers.[1]
Quantitative Data on Δ11-Desaturase Activity
The efficiency and specificity of Δ11-desaturases have been quantified in several studies. The following tables summarize key quantitative data for these enzymes from various insect species.
| Enzyme Source Organism | Substrate | Products | Product Ratio (Z:E) | Reference |
| Argyrotaenia velutinana | Myristoyl-CoA (14:0-CoA) | (Z)-11-Tetradecenoyl-CoA, (E)-11-Tetradecenoyl-CoA | 3:2 in gland, 6:1 for expressed enzyme | [1] |
| Choristoneura rosaceana | Myristoyl-CoA (14:0-CoA) | (Z)-11-Tetradecenoyl-CoA, (E)-11-Tetradecenoyl-CoA | 7:1 | [1] |
| Spodoptera littoralis | Palmitoyl-CoA (16:0-CoA) | (Z)-11-Hexadecenoyl-CoA | - | |
| Trichoplusia ni | Palmitoyl-CoA (16:0-CoA) | (Z)-11-Hexadecenoyl-CoA | - |
Table 1: Substrate Specificity and Product Ratios of various Δ11-Desaturases.
| Enzyme Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| Candida lipolytica (desaturase) | ~6.5 - 7.5 | 25 - 30 | [2] |
| Glycine max (stearoyl-ACP desaturase) | ~7.0 | 25 - 30 | [3] |
Table 2: Optimal Reaction Conditions for Desaturase Activity. (Note: Data for specific Δ11-desaturases from insects is limited; related desaturase data is provided for context).
Experimental Protocols
The characterization of Δ11-desaturases and the enzymatic formation of this compound involve a series of established molecular biology and biochemical techniques. The following sections provide detailed methodologies for key experiments.
Heterologous Expression of Δ11-Desaturase in Saccharomyces cerevisiae
Functional characterization of desaturase enzymes is greatly facilitated by their expression in a heterologous host, such as the yeast Saccharomyces cerevisiae, which lacks endogenous Δ11-desaturase activity.
Protocol:
-
Gene Amplification and Cloning:
-
Isolate total RNA from the pheromone glands of the insect of interest.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length open reading frame (ORF) of the putative Δ11-desaturase gene using specific primers.
-
Clone the amplified ORF into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
-
-
Yeast Transformation:
-
Transform the expression construct into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297) method.
-
Select for transformed colonies on appropriate selective media.
-
-
Expression and Fatty Acid Feeding:
-
Grow a starter culture of the transformed yeast in selective media overnight.
-
Inoculate a larger volume of induction medium (containing galactose to induce gene expression) with the starter culture.
-
Supplement the induction medium with the desired fatty acid substrate (e.g., myristic acid) to a final concentration of 0.5 mM.
-
Incubate the culture with shaking at 30°C for 48-72 hours.
-
-
Fatty Acid Analysis:
-
Harvest the yeast cells by centrifugation.
-
Extract total lipids from the yeast cells.
-
Prepare fatty acid methyl esters (FAMEs) from the lipid extract (see Protocol 3.3).
-
Analyze the FAMEs by GC-MS to identify the desaturated products (see Protocol 3.4).
-
Preparation of Microsomal Fractions for In Vitro Enzyme Assays
Microsomal fractions, which are enriched in endoplasmic reticulum-bound enzymes like desaturases, are used for in vitro characterization of enzyme activity.
Protocol:
-
Tissue Homogenization:
-
Dissect pheromone glands from the insect of interest and place them in ice-cold homogenization buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2, containing 0.25 M sucrose (B13894) and protease inhibitors).
-
Homogenize the tissue using a Dounce homogenizer or a similar device on ice.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and transfer it to a new ultracentrifuge tube.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) for 60-90 minutes at 4°C to pellet the microsomal fraction.
-
-
Microsome Resuspension and Storage:
-
Discard the supernatant and gently resuspend the microsomal pellet in a small volume of homogenization buffer.
-
Determine the protein concentration of the microsomal fraction using a standard protein assay (e.g., Bradford assay).
-
Aliquots of the microsomal fraction can be flash-frozen in liquid nitrogen and stored at -80°C for future use.
-
Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For analysis by gas chromatography, the fatty acids must be derivatized to their more volatile methyl esters.
Protocol:
-
Lipid Extraction:
-
Extract total lipids from the sample (e.g., yeast cells, microsomal assay reaction mixture) using a chloroform:methanol (B129727) (2:1, v/v) mixture.
-
-
Saponification and Methylation:
-
To the dried lipid extract, add a solution of 0.5 M KOH in methanol and heat at 60°C for 10 minutes to saponify the lipids.
-
Add a solution of 14% boron trifluoride in methanol and heat at 60°C for 5 minutes to methylate the free fatty acids.
-
-
Extraction of FAMEs:
-
Add hexane (B92381) and saturated NaCl solution to the reaction mixture and vortex to extract the FAMEs into the hexane layer.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
The FAME sample is now ready for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
GC-MS is the primary analytical technique for separating and identifying the fatty acid products of desaturase reactions.
Protocol:
-
Instrumentation and Column:
-
Use a gas chromatograph coupled to a mass spectrometer.
-
Employ a polar capillary column suitable for FAME separation (e.g., a DB-23 or SP-2380 column).
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C) at a rate of 5-10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
-
Data Analysis:
-
Identify the FAMEs based on their retention times and mass spectra by comparison to authentic standards and mass spectral libraries.
-
Quantify the relative amounts of different FAMEs by integrating the peak areas in the total ion chromatogram.
-
Logical Relationships in Desaturase Function
The function of a Δ11-desaturase is governed by a series of logical relationships between its structure, the available substrates, and the necessary cofactors. Understanding these relationships is crucial for predicting and manipulating enzyme activity.
Conclusion
The enzymatic formation of this compound, orchestrated by Δ11-desaturases, represents a highly specific and regulated process that is fundamental to chemical communication in a vast number of insect species. A thorough understanding of the underlying biochemistry, enabled by the experimental approaches detailed in this guide, is essential for the development of innovative and environmentally benign pest control strategies. Furthermore, the unique catalytic capabilities of these enzymes offer exciting possibilities for their application in the biotechnological production of specialty chemicals and modified lipids. Continued research into the structure-function relationships of Δ11-desaturases will undoubtedly unveil new opportunities for both basic science and applied research.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of temperature and growth phase on desaturase activity of the mesophilic yeast Candida lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decreased growth temperature increases soybean stearoyl-acyl carrier protein desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Δ11-Desaturase in the Biosynthesis of (11Z)-Tetradecenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Δ11-desaturase, a critical enzyme in the biosynthesis of (11Z)-Tetradecenoyl-CoA, a key precursor in the production of insect sex pheromones. This document details the enzyme's function, substrate specificity, and the experimental protocols utilized for its characterization, offering valuable insights for professionals in biochemical research and drug development.
Introduction to Δ11-Desaturase
Δ11-desaturase is a membrane-bound enzyme that catalyzes the introduction of a double bond at the 11th carbon position of a fatty acyl-CoA substrate. This enzymatic reaction is a crucial step in the biosynthetic pathways of a variety of unsaturated fatty acids, most notably in the production of moth sex pheromones.[1][2][3] The regio- and stereospecificity of Δ11-desaturases can vary between species, leading to the production of either (Z)-11, (E)-11, or a mixture of both isomers of the corresponding tetradecenoic acid.[1][2] Understanding the mechanism and specificity of this enzyme is paramount for developing targeted pest management strategies and for potential applications in synthetic biology.
Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-step process that typically begins with a saturated fatty acid precursor, such as myristoyl-CoA (14:0-CoA). The key step in this pathway is the desaturation of the fatty acyl chain by Δ11-desaturase. The overall process can be visualized as follows:
Caption: Biosynthetic pathway of this compound.
Quantitative Data on Δ11-Desaturase Activity
The substrate specificity of Δ11-desaturase is a critical determinant of the final pheromone blend produced by an insect. Functional assays involving heterologous expression of the enzyme in yeast or insect cells have provided quantitative data on their activity with different fatty acyl-CoA substrates.
Table 1: Substrate Specificity of Δ11-Desaturase from Choristoneura rosaceana
| Substrate (Fatty Acyl-CoA) | Product(s) | Product Ratio (Z:E) | Relative Activity | Reference |
| Myristoyl-CoA (14:0) | (Z/E)-11-Tetradecenoyl-CoA | 7:1 | 100% | [1][4] |
| Palmitoyl-CoA (16:0) | No activity detected | - | 0% | [1][4] |
| Stearoyl-CoA (18:0) | No activity detected | - | 0% | [1][4] |
Table 2: Substrate Specificity of Δ11-Desaturase from Spodoptera littoralis (Sls-FL3)
| Substrate (Fatty Acyl-CoA) | Product(s) | Product Ratio | Relative Abundance | Reference |
| Myristoyl-CoA (14:0) | (E)-11-Tetradecenoic acid | - | 5% | [2] |
| (Z)-11-Tetradecenoic acid | - | 4% | [2] | |
| Palmitoyl-CoA (16:0) | (Z)-11-Hexadecenoic acid | - | 60% | [2] |
| Stearoyl-CoA (18:0) | (Z)-11-Octadecenoic acid | - | 31% | [2] |
Enzyme Kinetics
The kinetic parameters of an enzyme, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are essential for understanding its efficiency and affinity for its substrate. Km represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km value indicates a higher affinity of the enzyme for its substrate.
Experimental Protocols
The characterization of Δ11-desaturase functionality relies on a series of molecular and biochemical techniques. The following sections provide an overview of the key experimental protocols.
Heterologous Expression of Δ11-Desaturase in Yeast
The functional characterization of Δ11-desaturase is commonly performed by expressing the corresponding gene in a host organism that lacks endogenous desaturase activity at the Δ11 position, such as the yeast Saccharomyces cerevisiae.
Caption: Workflow for heterologous expression of Δ11-desaturase.
Protocol:
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from the pheromone glands of the insect of interest using standard protocols (e.g., TRIzol reagent). First-strand cDNA is then synthesized from the total RNA using a reverse transcriptase.
-
Gene Amplification: The full-length open reading frame of the putative Δ11-desaturase gene is amplified from the cDNA by polymerase chain reaction (PCR) using gene-specific primers.
-
Vector Construction: The amplified PCR product is cloned into a yeast expression vector, such as pYES2, which is under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: The recombinant plasmid is transformed into a suitable strain of S. cerevisiae.
-
Expression and Substrate Feeding: Transformed yeast cells are cultured in a selective medium. Gene expression is induced by the addition of galactose. To assess substrate specificity, the culture medium can be supplemented with various saturated fatty acids (e.g., myristic acid, palmitic acid, stearic acid).
-
Lipid Extraction and Analysis: After a period of incubation, the yeast cells are harvested, and total lipids are extracted. The fatty acids are then converted to their methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).[1][4]
Δ11-Desaturase Activity Assay and Product Identification by GC-MS
The analysis of the fatty acid profile of the transformed yeast cells allows for the determination of the Δ11-desaturase's activity and substrate specificity.
Caption: Workflow for GC-MS analysis of desaturase products.
Protocol:
-
Lipid Extraction: Total lipids are extracted from the yeast cell pellet using a chloroform:methanol solvent system (e.g., Folch method).
-
Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs). This is typically achieved by heating the lipid extract with a reagent such as 5% methanolic HCl or BF3-methanol.
-
FAME Extraction: The FAMEs are then extracted from the reaction mixture using an organic solvent like hexane.
-
GC-MS Analysis: The extracted FAMEs are analyzed by gas chromatography-mass spectrometry. The FAMEs are separated on a capillary column (e.g., DB-23 or equivalent) and detected by a mass spectrometer. The identification of the products is based on their retention times and mass spectra compared to authentic standards. The double bond position can be confirmed by derivatization of the FAMEs with dimethyl disulfide (DMDS), which forms adducts that produce characteristic fragmentation patterns in the mass spectrometer.
-
Quantification: The relative amounts of the different FAMEs are determined by integrating the peak areas in the gas chromatogram.
Conclusion
The Δ11-desaturase enzyme plays a pivotal role in the biosynthesis of this compound and other unsaturated fatty acid precursors of insect sex pheromones. The methodologies outlined in this guide, particularly heterologous expression and GC-MS analysis, have been instrumental in characterizing the substrate specificity and function of these enzymes. While detailed kinetic data remains elusive, the available information on substrate preferences provides a solid foundation for further research. A deeper understanding of Δ11-desaturase will continue to drive innovation in the fields of sustainable agriculture and the biotechnological production of valuable semiochemicals.
References
- 1. Characterization of Z/E11- and Z9-desaturases from the obliquebanded leafroller moth, Choristoneura rosaceana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and evolution of delta9 and delta11 desaturase genes in the moth Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Z/E11- and Z9-desaturases from the obliquebanded leafroller moth, Choristoneura rosaceana - PMC [pmc.ncbi.nlm.nih.gov]
(11Z)-Tetradecenoyl-CoA: A Comprehensive Technical Guide on its Natural Occurrence and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(11Z)-Tetradecenoyl-CoA is a pivotal, naturally occurring intermediate in the biosynthesis of specific unsaturated fatty acids, most notably serving as a key precursor in the production of sex pheromones in a variety of insect species, particularly within the order Lepidoptera (moths and butterflies). This mono-unsaturated fatty acyl-CoA is generated through a highly specific enzymatic desaturation of a saturated precursor. Its biosynthesis is tightly regulated by complex signaling pathways, ensuring the precise production of chemical communication molecules essential for reproduction. Understanding the natural occurrence, biosynthesis, and regulation of this compound offers significant insights into insect biochemistry and provides potential targets for the development of novel pest management strategies. This technical guide provides an in-depth overview of the current scientific understanding of this compound, including its biosynthesis, known natural occurrences, the signaling pathways that regulate its production, and detailed experimental protocols for its analysis.
Natural Occurrence of this compound
The primary and most well-documented natural occurrence of this compound is within the pheromone glands of female moths. In these specialized tissues, it serves as a direct precursor to (Z)-11-tetradecenyl acetate (B1210297) and related compounds, which are common components of female sex pheromones. While its presence is transient and concentrations can be low due to its role as a metabolic intermediate, its existence is inferred from the structure of the final pheromone products and has been supported by tracer studies.
While direct quantification of this compound in insect tissues is technically challenging and sparsely reported in the literature, the abundance of its downstream products and related fatty acyl precursors provides indirect evidence of its presence and concentration.
Table 1: Quantitative Data on Pheromone Precursors and Related Compounds in Moth Pheromone Glands
| Species | Compound Measured | Tissue/Fraction | Method | Reported Concentration/Ratio | Reference |
| Argyrotaenia velutinana | (Z)-11- and (E)-11-tetradecenoic acids | Pheromone Gland | GC-MS | 3:2 ratio of Z:E isomers produced from myristoyl-CoA | [1] |
| Heliothis virescens | (Z)-11-hexadecenoate (Z11-16:Acyl) | Pheromone Gland | HPTLC, GC | Significant peak at mid-scotophase in 2-day-old females | [2] |
| Heliothis virescens | "Non-recoverable" Z11-16:Acyl (likely CoA ester) | Pheromone Gland (Silica SPE fraction) | GC | Dramatic and significant peak at mid-scotophase | [2] |
| Chloridea virescens | (Z)-11-hexadecenol (Z11-16:OH) | Pheromone Gland Cells | GC-MS | Absolute Synthesis Rate: 1.59 ng/min | [3] |
| Chloridea virescens | (Z)-11-hexadecenal (Z11-16:Ald) | Pheromone Gland Cuticle | GC-MS | Absolute Synthesis Rate: 1.52 ng/min | [3] |
| Spodoptera exigua | Z9-14:OH | Yeast expressing SexpgFAR II | GC-MS | Relative abundance: ~40% of measured C14 alcohols | [4] |
Biosynthesis of this compound
The biosynthesis of this compound is an extension of the general fatty acid synthesis pathway, involving a key desaturation step. The entire process is localized within the pheromone gland cells of insects.
De Novo Fatty Acid Synthesis
The pathway begins with the fundamental building block, acetyl-CoA. Through a series of enzymatic reactions, a saturated 14-carbon fatty acyl chain is synthesized.
-
Carboxylation of Acetyl-CoA: Acetyl-CoA is carboxylated to malonyl-CoA by the enzyme acetyl-CoA carboxylase (ACC) . This is a key regulatory step in fatty acid synthesis.[5]
-
Fatty Acid Elongation: The fatty acid synthase (FAS) complex catalyzes the iterative condensation of malonyl-CoA with a growing acyl chain, ultimately producing myristoyl-CoA (14:0-CoA).[6]
Δ11-Desaturation
The crucial step in the formation of this compound is the introduction of a cis double bond at the 11th position of the myristoyl-CoA carbon chain.
-
Enzyme: This reaction is catalyzed by a Δ11-desaturase , a type of fatty acyl-CoA desaturase.[1][7]
-
Substrate: The specific substrate for this enzyme is myristoyl-CoA (14:0-CoA).
-
Reaction: The Δ11-desaturase, a membrane-bound enzyme located in the endoplasmic reticulum, utilizes molecular oxygen and reducing equivalents (typically from NADPH via cytochrome b5) to create the double bond.
References
- 1. Molecular genetics and evolution of pheromone biosynthesis in Lepidoptera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid analysis of the sex pheromone gland of the moth Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two fatty acyl reductases involved in moth pheromone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pheromone biosynthetic pathways: PBAN-regulated rate-limiting steps and differential expression of desaturase genes in moth species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of putative Type-I sex pheromone biosynthesis-related genes expressed in the female pheromone gland of Streltzoviella insularis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (11Z)-Tetradecenoyl-CoA for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(11Z)-Tetradecenoyl-CoA, an unsaturated long-chain fatty acyl-coenzyme A, is a critical molecule in various biological processes and a valuable tool for research in metabolic pathways and drug development. This document provides detailed application notes and experimental protocols for the chemical and enzymatic synthesis of this compound for research purposes. It includes methods for the synthesis of the precursor (11Z)-tetradecenoic acid, its subsequent conversion to the CoA thioester, and purification and characterization of the final product. Additionally, a representative signaling pathway involving long-chain unsaturated fatty acyl-CoAs is presented to illustrate its biological context.
Introduction
Long-chain fatty acyl-CoAs (LCFA-CoAs) are central intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation, lipid biosynthesis, and protein acylation.[1][2] Furthermore, LCFA-CoAs have emerged as important signaling molecules that can directly regulate the activity of enzymes and transcription factors, thereby influencing gene expression and cellular function.[1][3][4][5] this compound, a monounsaturated C14:1 acyl-CoA, is of particular interest for studying the substrate specificity of enzymes involved in fatty acid metabolism and for investigating the biological roles of specific unsaturated fatty acids.
The synthesis of this compound for research applications requires robust and reproducible methods to ensure high purity and yield. This document outlines two primary synthetic routes: a chemical synthesis approach and an enzymatic approach.
Synthesis of the Precursor: (11Z)-Tetradecenoic Acid
The synthesis of this compound first requires the preparation of its corresponding fatty acid, (11Z)-tetradecenoic acid. A common and effective method for the stereoselective synthesis of Z-alkenes is the Wittig reaction.
Chemical Synthesis via Wittig Reaction
This protocol describes a Wittig reaction to create the Z-double bond at the C11 position.
Experimental Protocol:
-
Preparation of the Ylide:
-
A phosphonium (B103445) salt is prepared from a suitable C11 alkyl halide (e.g., 11-bromoundecanoic acid) and triphenylphosphine.
-
The phosphonium salt is then deprotonated with a strong base, such as sodium methoxide, to form the ylide.
-
-
Wittig Reaction:
-
The ylide is reacted with a C3 aldehyde (propanal) in an appropriate solvent (e.g., tetrahydrofuran, THF).
-
The reaction is typically carried out at low temperatures to favor the formation of the Z-isomer.
-
-
Work-up and Purification:
-
The reaction mixture is quenched and the product is extracted with an organic solvent.
-
The crude (11Z)-tetradecenoic acid is purified by column chromatography on silica (B1680970) gel.
-
Note: For a detailed, related synthesis of a similar fatty acid, see the synthesis of 13-methyl-tetradecanoic acid.[6]
Synthesis of this compound
Once the (11Z)-tetradecenoic acid precursor is obtained, it can be converted to its coenzyme A thioester by either chemical or enzymatic methods.
Chemical Synthesis using 1,1'-Carbonyldiimidazole (B1668759) (CDI)
This method involves the activation of the carboxylic acid with CDI to form an acyl-imidazole intermediate, which then reacts with Coenzyme A.
Experimental Protocol:
-
Activation of (11Z)-Tetradecenoic Acid:
-
Dissolve (11Z)-tetradecenoic acid in an anhydrous aprotic solvent (e.g., THF or DMF).
-
Add a slight molar excess of 1,1'-carbonyldiimidazole (CDI) and stir at room temperature until activation is complete (monitoring by TLC or LC-MS is recommended).
-
-
Thioesterification with Coenzyme A:
-
Prepare a solution of Coenzyme A (free acid or lithium salt) in an aqueous buffer (e.g., sodium bicarbonate, pH ~8).
-
Slowly add the activated fatty acid solution to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for several hours or overnight.
-
-
Purification:
-
The resulting this compound can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Enzymatic Synthesis using Acyl-CoA Synthetase
This method utilizes an acyl-CoA synthetase (also known as fatty acid:CoA ligase) to catalyze the formation of the thioester bond in an ATP-dependent manner. This approach offers high specificity and avoids harsh chemical reagents.
Experimental Protocol:
-
Reaction Setup:
-
In a suitable buffer (e.g., Tris-HCl, pH 7.5), combine (11Z)-tetradecenoic acid (solubilized with a small amount of ethanol (B145695) or Triton X-100 if necessary), Coenzyme A, ATP, and magnesium chloride.
-
Initiate the reaction by adding a purified acyl-CoA synthetase. Several commercial enzymes are available, or it can be purified from various sources.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37 °C) for 1-3 hours.
-
-
Reaction Quenching and Purification:
-
Stop the reaction by adding an acid (e.g., citric acid or formic acid).
-
Purify the this compound by RP-HPLC.
-
Purification and Characterization
Purification by Reversed-Phase HPLC
This compound can be effectively purified using reversed-phase HPLC with a C18 column.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
A typical gradient could be 10-90% B over 30 minutes. The retention time will depend on the specific column and gradient conditions.
Characterization
The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and NMR spectroscopy.
Mass Spectrometry:
-
Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for analyzing large, non-volatile molecules like acyl-CoAs. Both positive and negative ion modes can be used. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.[7]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide structural information. Characteristic fragments for acyl-CoAs include the loss of the phosphopantetheine group and fragments corresponding to the fatty acyl chain.[7][8] The position of the double bond in the fatty acyl chain can be determined using specialized fragmentation techniques.[9][10]
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the adenine, ribose, and pantetheine (B1680023) moieties of Coenzyme A, as well as the protons of the (11Z)-tetradecenoyl chain. The olefinic protons of the Z-double bond typically appear as a multiplet around 5.3 ppm.
-
¹³C NMR: The carbon NMR spectrum provides complementary information, with characteristic chemical shifts for the carbonyl carbon of the thioester, the olefinic carbons, and the carbons of the CoA moiety.[11][12]
Table 1: Summary of Synthesis and Purification Data (Representative)
| Parameter | Chemical Synthesis (CDI) | Enzymatic Synthesis (ACSL) |
| Starting Materials | (11Z)-Tetradecenoic acid, CDI, Coenzyme A | (11Z)-Tetradecenoic acid, Coenzyme A, ATP, MgCl₂, Acyl-CoA Synthetase |
| Typical Yield | 40-60% | 70-90% |
| Purity (Post-HPLC) | >95% | >98% |
| Primary Side Products | Unreacted starting materials, hydrolyzed acyl-imidazole | AMP, Pyrophosphate |
Biological Context: A Representative Signaling Pathway
Long-chain unsaturated fatty acyl-CoAs, such as this compound, are not only metabolic intermediates but also act as signaling molecules that can modulate the activity of various proteins, including transcription factors that regulate gene expression related to lipid metabolism.[1][3][4]
Caption: Signaling pathway of a long-chain unsaturated fatty acyl-CoA.
Experimental Workflows
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Conclusion
The synthesis of this compound is achievable through both chemical and enzymatic methods, each with its own advantages. The chemical synthesis using CDI is a robust method suitable for larger scale preparations, while the enzymatic synthesis offers higher yields and specificity, making it ideal for high-purity research materials. Proper purification by RP-HPLC and thorough characterization by mass spectrometry and NMR are essential to ensure the quality of the final product for use in research applications. The availability of pure this compound will facilitate further investigations into its metabolic and signaling roles.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 3. ovid.com [ovid.com]
- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
- 10. sciex.com [sciex.com]
- 11. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lib3.dss.go.th [lib3.dss.go.th]
Chemoenzymatic Synthesis of (11Z)-Tetradecenoyl-CoA: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the chemoenzymatic synthesis of (11Z)-Tetradecenoyl-CoA, a critical intermediate in various metabolic pathways and a valuable tool for research in lipid metabolism and drug development. The protocol herein details a robust and efficient method leveraging the specificity of acyl-CoA synthetases, ensuring high yields and purity of the final product.
Introduction
This compound is the activated form of (11Z)-tetradecenoic acid, a monounsaturated medium-chain fatty acid. Its synthesis is a prerequisite for its participation in a multitude of biochemical reactions, including beta-oxidation, lipid biosynthesis, and protein acylation. The chemoenzymatic approach described offers significant advantages over purely chemical methods, namely milder reaction conditions, high specificity, and the avoidance of harsh reagents that can compromise the integrity of the labile coenzyme A molecule.
The core of this method is the enzymatic ligation of (11Z)-tetradecenoic acid to Coenzyme A (CoA), catalyzed by a long-chain acyl-CoA synthetase (ACSL). This reaction is ATP-dependent and proceeds through an acyl-adenylate intermediate.
Principle of the Synthesis
The synthesis of this compound is a two-step enzymatic reaction catalyzed by ACSL:
-
Activation of the fatty acid: (11Z)-tetradecenoic acid reacts with ATP to form an enzyme-bound (11Z)-tetradecenoyl-AMP intermediate and pyrophosphate (PPi).
-
Thioester bond formation: The sulfhydryl group of Coenzyme A attacks the acyl-adenylate intermediate, forming this compound and releasing AMP.
The overall reaction can be summarized as:
(11Z)-Tetradecenoic acid + CoA + ATP ⇌ this compound + AMP + PPi
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis, purification, and characterization of this compound.
Materials and Reagents
-
(11Z)-Tetradecenoic acid
-
Coenzyme A, trilithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Long-chain Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or recombinant human ACSL)
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Hydrochloric acid (HCl)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (C18)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Mass spectrometer (optional, for characterization)
Enzymatic Synthesis of this compound
-
Preparation of the Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as detailed in Table 1.
-
It is recommended to prepare a master mix of the common reagents (buffer, ATP, MgCl₂, CoA, DTT, and Triton X-100) to ensure consistency between reactions.
-
The (11Z)-tetradecenoic acid should be prepared as a stock solution in ethanol (B145695) or complexed with BSA to improve solubility.
-
-
Initiation of the Reaction:
-
Add the Long-chain Acyl-CoA Synthetase to the reaction mixture to initiate the reaction.
-
Incubate the reaction at 37°C for 1-2 hours with gentle agitation.
-
-
Termination of the Reaction:
-
Stop the reaction by adding 1 M HCl to a final concentration of 0.1 M, which will precipitate the protein.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated enzyme.
-
Carefully transfer the supernatant containing the this compound to a new tube for purification.
-
Purification of this compound by Solid-Phase Extraction (SPE)
-
Condition the SPE Cartridge:
-
Wash a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
-
-
Load the Sample:
-
Load the supernatant from the terminated reaction onto the conditioned SPE cartridge.
-
-
Wash the Cartridge:
-
Wash the cartridge with 5 mL of 20% methanol in water to remove unbound starting materials and salts.
-
-
Elute the Product:
-
Elute the this compound with 2 mL of 80% methanol in water.
-
-
Concentration:
-
Dry the eluted sample under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried product in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) for storage or further analysis.
-
Characterization and Quantification
-
HPLC Analysis: The purity and concentration of the synthesized this compound can be determined by reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate). The elution can be monitored by UV absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of CoA.
-
Mass Spectrometry: For unambiguous identification, the product can be analyzed by mass spectrometry (e.g., LC-MS or direct infusion ESI-MS). The expected molecular weight of this compound is approximately 977.8 g/mol .
-
Quantification: The concentration can be determined spectrophotometrically using an extinction coefficient for the adenine ring of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹ at pH 7.0).
Data Presentation
Table 1: Optimized Reaction Conditions for the Enzymatic Synthesis of this compound
| Component | Final Concentration |
| Potassium Phosphate Buffer (pH 7.5) | 100 mM |
| (11Z)-Tetradecenoic Acid | 100 µM |
| Coenzyme A | 200 µM |
| ATP | 5 mM |
| MgCl₂ | 10 mM |
| DTT | 2 mM |
| Triton X-100 | 0.01% (w/v) |
| Long-chain Acyl-CoA Synthetase | 1-5 µg/mL |
| Incubation Temperature | 37°C |
| Incubation Time | 1-2 hours |
Table 2: Typical Yields and Purity of Synthesized this compound
| Parameter | Value |
| Typical Yield | > 85% |
| Purity (by HPLC) | > 95% |
Visualizations
Caption: Workflow for the chemoenzymatic synthesis of this compound.
Application Notes and Protocols for the Purification of (11Z)-Tetradecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z)-Tetradecenoyl-CoA is a long-chain monounsaturated acyl-coenzyme A that plays a crucial role as an intermediate in fatty acid metabolism. Specifically, it is involved in the mitochondrial beta-oxidation pathway, where it is a substrate for acyl-CoA dehydrogenases. The availability of highly purified this compound is essential for a variety of research applications, including enzyme kinetics studies, the investigation of metabolic disorders such as very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, and for the development of novel therapeutics targeting fatty acid metabolism.
These application notes provide a detailed protocol for the synthesis and purification of this compound, ensuring high purity and yield for downstream applications. The purification protocol is based on established reverse-phase high-performance liquid chromatography (RP-HPLC) methods for long-chain fatty acyl-CoAs.
Data Presentation
The following table summarizes the expected quantitative data from the purification of this compound using the protocol described below. These values are representative and may vary based on initial reactant purity and specific instrumentation.
| Parameter | Value | Method of Analysis |
| Purity | >98% | RP-HPLC with UV detection |
| Yield | 70-85% | UV Spectrophotometry (at 260 nm) |
| Molecular Weight | 975.87 g/mol | Mass Spectrometry |
| Extinction Coefficient (ε) | 16,400 M⁻¹cm⁻¹ at 260 nm | UV Spectrophotometry |
| Retention Time (RP-HPLC) | 18-22 minutes | As per described protocol |
Experimental Protocols
Part 1: Synthesis of this compound
This protocol describes the enzymatic synthesis of this compound from (11Z)-tetradecenoic acid and Coenzyme A (CoA) using a long-chain acyl-CoA synthetase.
Materials:
-
(11Z)-Tetradecenoic acid
-
Coenzyme A, trilithium salt
-
Long-chain acyl-CoA synthetase (from Pseudomonas or similar source)
-
ATP, disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
Triton X-100
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
50 mM Potassium phosphate buffer (pH 7.5)
-
10 mM MgCl₂
-
10 mM ATP
-
1 mM DTT
-
0.5 mM Coenzyme A
-
0.2 mM (11Z)-Tetradecenoic acid (solubilized in 0.1% Triton X-100)
-
-
Enzyme Addition: Add long-chain acyl-CoA synthetase to a final concentration of 0.1 U/mL.
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
Reaction Termination: Stop the reaction by adding perchloric acid to a final concentration of 0.6 M.
-
Neutralization and Precipitation: Neutralize the mixture with potassium hydroxide. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.
-
Supernatant Collection: Carefully collect the supernatant containing the synthesized this compound for purification.
Part 2: Purification by Reverse-Phase HPLC
This protocol details the purification of this compound from the synthesis reaction mixture using a C18 reverse-phase HPLC column.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 50 mM Potassium phosphate buffer, pH 5.5
-
Mobile Phase B: Acetonitrile (B52724)
-
Synthesized this compound solution (from Part 1)
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 90% Mobile Phase A and 10% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Sample Injection: Inject the supernatant from the synthesis reaction onto the column.
-
Gradient Elution: Elute the sample using the following gradient:
-
0-5 min: 10% B
-
5-30 min: Linear gradient from 10% to 90% B
-
30-35 min: 90% B
-
35-40 min: Linear gradient from 90% to 10% B
-
40-50 min: 10% B (re-equilibration)
-
-
Detection: Monitor the elution profile at 260 nm to detect the adenine (B156593) ring of Coenzyme A.
-
Fraction Collection: Collect the peak corresponding to this compound based on its expected retention time.
-
Solvent Evaporation: Remove the acetonitrile from the collected fractions using a rotary evaporator or a stream of nitrogen.
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain purified this compound as a solid.
-
Purity Analysis: Re-dissolve a small amount of the purified product in water and analyze its purity by injecting it back into the HPLC system under the same conditions.
Visualizations
Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Role in Fatty Acid Beta-Oxidation
Caption: Involvement of this compound in the fatty acid beta-oxidation pathway.
Application Note: GC-MS Analysis of (11Z)-Tetradecenoyl-CoA Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z)-Tetradecenoyl-CoA is a monounsaturated long-chain acyl-coenzyme A that plays a role in fatty acid metabolism. The analysis of this and related acyl-CoA derivatives is crucial for understanding metabolic pathways and for the diagnosis and monitoring of certain metabolic disorders, such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the quantification of fatty acids. Due to the low volatility of acyl-CoAs, the analytical approach involves the hydrolysis of the thioester bond to release the free fatty acid, followed by derivatization to a more volatile form, typically a fatty acid methyl ester (FAME), prior to GC-MS analysis. This application note provides a detailed protocol for the analysis of this compound derivatives from biological samples using GC-MS.
Principle
The overall workflow involves three main stages:
-
Sample Preparation: Liberation of the fatty acid from its CoA ester via alkaline hydrolysis.
-
Derivatization: Conversion of the resulting (11Z)-tetradecenoic acid to its corresponding fatty acid methyl ester (FAME) to increase its volatility for GC analysis.
-
GC-MS Analysis: Separation of the FAMEs by gas chromatography and detection and quantification by mass spectrometry.
Experimental Protocols
I. Sample Preparation: Hydrolysis of Acyl-CoA
This protocol is designed to hydrolyze the thioester bond of this compound in a biological matrix (e.g., plasma, tissue homogenate) to yield the free fatty acid, (11Z)-tetradecenoic acid.
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Methanol
-
Potassium Hydroxide (KOH) solution (1 M in methanol)
-
Hydrochloric Acid (HCl), concentrated
-
Anhydrous Sodium Sulfate (B86663)
-
Glass test tubes with screw caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the biological sample in a glass test tube, add a known amount of internal standard (e.g., 10 µL of a 1 mg/mL solution of heptadecanoic acid in methanol).
-
Add 1 mL of 1 M methanolic KOH.
-
Cap the tube tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes to ensure complete hydrolysis.
-
Cool the tube to room temperature.
-
Acidify the mixture by adding 100 µL of concentrated HCl. The pH should be below 3.
-
Add 2 mL of hexane to the tube, cap, and vortex vigorously for 1 minute to extract the free fatty acids.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction (steps 7-9) with another 2 mL of hexane and combine the hexane extracts.
-
Add a small amount of anhydrous sodium sulfate to the combined hexane extract to remove any residual water.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen. The dried residue contains the free fatty acids.
II. Derivatization: Preparation of Fatty Acid Methyl Esters (FAMEs)
This protocol describes the conversion of the extracted fatty acids into their corresponding methyl esters using boron trifluoride (BF3) in methanol.
Materials:
-
Dried fatty acid extract from Protocol I
-
Boron trifluoride-methanol solution (14% BF3 in methanol)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous Sodium Sulfate
-
Glass test tubes with screw caps
-
Heating block or water bath
Procedure:
-
To the dried fatty acid extract, add 1 mL of 14% BF3-methanol solution.
-
Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean GC vial insert.
-
Add a small amount of anhydrous sodium sulfate to the vial to ensure the sample is dry.
-
The sample is now ready for GC-MS analysis.
III. GC-MS Analysis
The following are typical instrument parameters for the analysis of FAMEs. These may need to be optimized for your specific instrument and column.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column suitable for FAME analysis (e.g., DB-23, SP-2560, or similar high-polarity column)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 200°C at 10°C/min
-
Ramp to 240°C at 5°C/min, hold for 10 minutes
-
-
Transfer Line Temperature: 250°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for (11Z)-Tetradecenoic acid methyl ester (C14:1 FAME): Monitor characteristic ions such as the molecular ion (m/z 240) and key fragment ions.
Data Presentation
Quantitative analysis is typically performed by comparing the peak area of the analyte to that of the internal standard. A calibration curve should be prepared using standards of (11Z)-tetradecenoic acid to ensure accurate quantification.
Table 1: Illustrative Quantitative Data for C14:1 Fatty Acid in Human Plasma
| Analyte | Retention Time (min) | Concentration (µg/mL) | % of Total Fatty Acids |
| Myristic Acid (C14:0) | 12.5 | 15.2 | 1.5% |
| (11Z)-Tetradecenoic Acid (C14:1) | 12.8 | 2.5 | 0.25% |
| Palmitic Acid (C16:0) | 15.1 | 250.0 | 25.0% |
| Palmitoleic Acid (C16:1) | 15.4 | 30.0 | 3.0% |
| Stearic Acid (C18:0) | 17.8 | 120.0 | 12.0% |
| Oleic Acid (C18:1) | 18.1 | 280.0 | 28.0% |
| Linoleic Acid (C18:2) | 18.5 | 200.0 | 20.0% |
Note: The values presented in this table are for illustrative purposes and may vary depending on the biological sample and individual metabolic state.
Visualizations
Experimental Workflow
Caption: General workflow for the GC-MS analysis of fatty acids from biological samples.
Metabolic Pathway: Beta-Oxidation of this compound
This compound is metabolized through the mitochondrial beta-oxidation pathway. A key enzyme in this pathway for long-chain fatty acids is Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD). A deficiency in this enzyme can lead to an accumulation of this compound and its derivatives.
Caption: Simplified pathway of the first cycle of beta-oxidation for this compound.
Application Note: Quantitative Analysis of (11Z)-Tetradecenoyl-CoA using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z)-Tetradecenoyl-CoA is a long-chain fatty acyl-coenzyme A (CoA) thioester that plays a role in fatty acid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for understanding various physiological and pathological processes, including metabolic disorders and drug development. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is based on established principles for the analysis of long-chain acyl-CoAs.[1][2][3][4]
Principle of the Method
This method utilizes reversed-phase HPLC for the chromatographic separation of this compound from other cellular components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The quantification is based on Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. A characteristic neutral loss of 507 Da, corresponding to the adenosine (B11128) diphosphate (B83284) portion of the CoA molecule, is often used as a signature for acyl-CoAs.[2][4]
Experimental Protocols
Sample Preparation (from Tissues)
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues.[5][6]
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), and glacial acetic acid in a 2:2:0.05 ratio, with 1 mg/mL essentially fatty acid-free Bovine Serum Albumin (BSA) added fresh.
-
Petroleum ether
-
Saturated (NH4)2SO4
-
Methanol:Chloroform (2:1, v/v)
-
Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain length acyl-CoA.
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a 2 mL microcentrifuge tube.
-
Add 400 µL of freshly prepared, ice-cold extraction buffer and the internal standard.
-
Homogenize the tissue thoroughly using a polypropylene (B1209903) pestle.
-
To remove neutral lipids, wash the extract three times with 400 µL of petroleum ether (saturated with 1:1 (v/v) 2-propanol:water). After each wash, centrifuge at a low speed (e.g., 100 x g) for 1 minute to separate the phases and discard the upper (petroleum ether) phase.
-
After the final wash, add 10 µL of saturated (NH4)2SO4 to the extract, followed by 1.2 mL of 2:1 methanol:chloroform.
-
Vortex the mixture vigorously and let it stand at room temperature for 20 minutes to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 21,000 x g) for 2 minutes.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile (B52724) in 15 mM ammonium (B1175870) hydroxide) for LC-MS/MS analysis.
HPLC-MS/MS Analysis
The following conditions are based on typical methods for long-chain acyl-CoA analysis.[1][3][4]
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.5 µm, 3.0 x 100 mm)
-
Mobile Phase A: 10% Acetonitrile in 15 mM Ammonium Hydroxide (pH ~10.5)
-
Mobile Phase B: 90% Acetonitrile in 15 mM Ammonium Hydroxide (pH ~10.5)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 10% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 350 °C
-
Capillary Voltage: 3.5 kV
-
Collision Gas: Argon
-
MRM Transitions:
-
The precursor ion for this compound (C35H60N7O17P3S) would be its [M+H]+ ion. The exact m/z should be calculated based on its molecular weight.
-
The product ion would result from the characteristic fragmentation of the CoA moiety.
-
A representative transition would be monitored. For a generic long-chain acyl-CoA, a neutral loss of 507 Da is common.
-
Internal Standard: Monitor the specific precursor-product ion transition for the chosen internal standard (e.g., Heptadecanoyl-CoA).
-
Data Presentation
Quantitative data should be summarized in a clear and structured table. The following table is a template demonstrating how to present validation data for the method, populated with representative performance data for long-chain acyl-CoAs as specific data for this compound is not available in the provided search results.[1][3][4][7]
| Analyte | Linearity (r²) | LLOQ (fmol) | Accuracy (%) | Intra-run Precision (%RSD) | Inter-run Precision (%RSD) |
| This compound | >0.995 | <10 | 95 - 110 | < 5 | < 15 |
| Representative LCACoA 1 | 0.998 | 5 | 98.2 | 3.1 | 8.5 |
| Representative LCACoA 2 | 0.996 | 8 | 105.4 | 4.4 | 12.1 |
| Representative LCACoA 3 | 0.999 | 4 | 96.7 | 2.5 | 9.3 |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation. Data for representative LCACoAs are illustrative and based on published methods for similar analytes.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Involvement in Fatty Acid Metabolism
This compound is an intermediate in fatty acid metabolism. The diagram below shows a simplified overview of fatty acid beta-oxidation, highlighting the position of a C14:1-CoA.
Caption: Simplified pathway of fatty acid beta-oxidation.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. studylib.net [studylib.net]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Heterologous Expression of Δ11-Desaturase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of insect Δ11-desaturase in yeast, primarily Saccharomyces cerevisiae, for the production of valuable long-chain fatty acids, particularly insect sex pheromone precursors.
Introduction
Insect Δ11-desaturases are key enzymes in the biosynthesis of specific unsaturated fatty acids that serve as precursors for a variety of semiochemicals, most notably moth sex pheromones. The heterologous expression of these enzymes in microbial hosts like yeast offers a promising and sustainable alternative to chemical synthesis for the production of these valuable compounds. Yeast, being a well-characterized and genetically tractable organism, provides a robust platform for metabolic engineering to achieve high yields of desired products.
This document outlines the essential steps, from gene selection and vector construction to yeast transformation, cultivation, and product analysis, for the successful production of Δ11-desaturated fatty acids.
Gene Selection and Vector Construction
The choice of the Δ11-desaturase gene is critical and often depends on the target product. Genes from various insect species, such as Agrotis segetum, Spodoptera littoralis, and Trichoplusia ni, have been successfully expressed in yeast.[1]
Protocol 2.1: Vector Construction for Δ11-Desaturase Expression in S. cerevisiae
This protocol describes the cloning of a codon-optimized insect Δ11-desaturase gene into a yeast expression vector. The pYES2 vector is a common choice, featuring the GAL1 promoter for galactose-inducible expression.[2][3]
Materials:
-
Codon-optimized synthetic Δ11-desaturase gene with appropriate restriction sites (e.g., BamHI and EcoRI).
-
Yeast expression vector (e.g., pYES2).
-
Restriction enzymes (e.g., BamHI, EcoRI) and corresponding buffers.
-
T4 DNA Ligase and buffer.
-
Competent E. coli cells (e.g., DH5α).
-
LB agar (B569324) plates with ampicillin (B1664943).
-
Miniprep kit.
Procedure:
-
Vector and Insert Preparation:
-
Digest the pYES2 vector and the synthetic Δ11-desaturase gene with BamHI and EcoRI restriction enzymes.
-
Perform the digestion in a 20 µL reaction volume at 37°C for 1-2 hours.
-
Run the digested products on a 1% agarose (B213101) gel and purify the linearized vector and the desaturase gene insert using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the purified vector and insert at a molar ratio of 1:3 (vector:insert).
-
Use T4 DNA Ligase and incubate at 16°C overnight or at room temperature for 2-4 hours.
-
-
Transformation into E. coli:
-
Transform the ligation mixture into competent E. coli DH5α cells using a standard heat-shock protocol.
-
Plate the transformed cells on LB agar plates containing ampicillin and incubate at 37°C overnight.
-
-
Colony PCR and Plasmid Purification:
-
Screen the resulting colonies by colony PCR using primers flanking the insertion site to verify the presence of the insert.
-
Inoculate positive colonies into liquid LB medium with ampicillin and grow overnight.
-
Purify the recombinant plasmid (pYES2-Δ11-desaturase) using a miniprep kit.
-
-
Sequence Verification:
-
Verify the sequence of the cloned Δ11-desaturase gene by Sanger sequencing.
-
Yeast Transformation and Cultivation
The lithium acetate (B1210297) (LiAc) method is a widely used and efficient technique for transforming S. cerevisiae.[2]
Protocol 3.1: High-Efficiency Transformation of S. cerevisiae
Materials:
-
S. cerevisiae strain (e.g., INVSc1).
-
YPD medium.
-
Synthetic complete (SC) drop-out medium lacking uracil (B121893) (for pYES2 selection).
-
1 M Lithium Acetate (LiAc).
-
50% (w/v) Polyethylene Glycol (PEG), MW 3350.
-
Single-stranded carrier DNA (e.g., salmon sperm DNA).
-
Recombinant plasmid (pYES2-Δ11-desaturase).
-
Sterile water.
Procedure:
-
Prepare Competent Cells:
-
Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow until the OD600 reaches 0.6-0.8.
-
Harvest the cells by centrifugation, wash with sterile water, and then resuspend in 1 mL of 100 mM LiAc.
-
-
Transformation:
-
In a microfuge tube, mix 100 µL of the competent cell suspension with 5 µL of single-stranded carrier DNA and 1 µg of the pYES2-Δ11-desaturase plasmid.
-
Add 600 µL of 50% PEG solution and vortex gently.
-
Incubate at 30°C for 30 minutes.
-
Heat shock at 42°C for 15-20 minutes.
-
-
Plating and Selection:
-
Pellet the cells by centrifugation, remove the supernatant, and resuspend in 100 µL of sterile water.
-
Plate the cell suspension onto SC drop-out plates lacking uracil.
-
Incubate at 30°C for 2-4 days until colonies appear.
-
Protocol 3.2: Cultivation for Δ11-Desaturated Fatty Acid Production
Materials:
-
SC drop-out medium lacking uracil, containing 2% raffinose (B1225341).
-
SC drop-out medium lacking uracil, containing 2% galactose.
-
Precursor fatty acid (e.g., palmitic acid) dissolved in a suitable solvent (e.g., ethanol (B145695) with a surfactant like tergitol).
Procedure:
-
Pre-culture:
-
Inoculate a single colony of the transformed yeast into 10 mL of SC drop-out medium with 2% raffinose and grow overnight at 30°C.
-
-
Induction and Production:
-
Inoculate 50 mL of SC drop-out medium with 2% raffinose to an initial OD600 of 0.4 with the overnight pre-culture.
-
Grow at 30°C until the OD600 reaches ~1.0.
-
Induce the expression of the Δ11-desaturase by adding galactose to a final concentration of 2%.
-
Simultaneously, add the precursor fatty acid (e.g., palmitic acid) to a final concentration of 0.5 mM.
-
Continue to incubate at a lower temperature, typically 20-25°C, for 48-72 hours to enhance protein folding and activity.
-
Analysis of Fatty Acid Production
The primary method for analyzing the production of Δ11-desaturated fatty acids is Gas Chromatography-Mass Spectrometry (GC-MS) of the corresponding fatty acid methyl esters (FAMEs).[4][5]
Protocol 4.1: Fatty Acid Extraction and Methylation
Materials:
-
Yeast cell pellet.
-
Methanol.
-
Chloroform.
-
0.9% NaCl solution.
-
Methanolic HCl (5% v/v).
-
Anhydrous sodium sulfate.
Procedure:
-
Lipid Extraction:
-
Harvest the yeast cells by centrifugation.
-
Perform a total lipid extraction using a modified Bligh-Dyer method with a chloroform:methanol:water ratio.
-
Collect the lower organic phase containing the lipids.
-
-
Transmethylation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 2 mL of methanolic HCl and incubate at 80°C for 1 hour to convert the fatty acids to FAMEs.
-
After cooling, add 1 mL of hexane and 1 mL of water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Protocol 4.2: GC-MS Analysis of FAMEs
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for FAME analysis (e.g., a polar cyano-column or a wax-type column).[4][5]
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: 100°C for 2 min, then ramp to 240°C at 5°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-500.
Analysis:
-
Identify the FAMEs by comparing their retention times and mass spectra with authentic standards and library data.
-
Quantify the products by integrating the peak areas and using an internal standard (e.g., heptadecanoic acid) added before the extraction process.
Quantitative Data Summary
The following table summarizes the reported yields of Δ11-desaturated fatty acids and their derivatives from various studies using engineered yeast.
| Δ11-Desaturase Source | Host Organism | Product | Titer | Reference |
| Agrotis segetum | S. cerevisiae | (Z)-11-Hexadecen-1-ol | 19.5 µg/L | [6] |
| Spodoptera littoralis | Y. lipolytica | (Z)-11-Hexadecenoic acid | ~10 mg/L | [1] |
| Trichoplusia ni | Y. lipolytica | (Z)-11-Hexadecenoic acid | ~5 mg/L | [1] |
| Amyelois transitella | Y. lipolytica | (E/Z)-11-Tetradecenoic acid | ~15 mg/L | [7] |
| Lobesia botrana | Y. lipolytica | (Z)-11-Tetradecen-1-ol | 188.1 mg/L | [8] |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biosynthetic pathway for the production of a Δ11-desaturated fatty acid in engineered yeast and the general experimental workflow.
Caption: Biosynthetic pathway for (Z)-11-hexadecenoic acid in engineered yeast.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. [Expression of delta 6-fatty acid desaturase gene from Mortierella alpina in Saccharomyces cerevisiae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S. cerevisiae Yeast Gene Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 4. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Assay for Δ11-Desaturase Activity with Tetradecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid desaturases are a class of enzymes that introduce double bonds into the acyl chains of fatty acids, playing a crucial role in the biosynthesis of unsaturated fatty acids. The Δ11-desaturase, in particular, catalyzes the formation of a double bond between the 11th and 12th carbon atoms of a fatty acid. This activity is of significant interest in various fields, including the development of insecticides, the study of insect pheromone biosynthesis, and the engineering of novel fatty acid profiles in microorganisms and plants. For instance, a Δ11-desaturase from the obliquebanded leafroller moth, Choristoneura rosaceana, is known to act on C14 fatty acids as part of its pheromone production pathway.[1][2]
This application note provides a detailed protocol for an in vitro assay to determine the activity of Δ11-desaturase using tetradecanoyl-CoA as a substrate. The methodology covers the expression of recombinant Δ11-desaturase in a yeast system, the preparation of a microsomal fraction containing the enzyme, the enzymatic assay itself, and the subsequent analysis of the product, (Z)-11-tetradecenoyl-CoA, by gas chromatography-mass spectrometry (GC-MS) after derivatization.
Principle of the Assay
The in vitro assay for Δ11-desaturase activity relies on the enzymatic conversion of the saturated substrate, tetradecanoyl-CoA, to its monounsaturated product, Δ11-tetradecenoyl-CoA. This reaction is dependent on the presence of the Δ11-desaturase enzyme, molecular oxygen, and a functional electron transfer system. In a typical microsomal preparation from a recombinant source, this electron transfer system consists of NADH, cytochrome b5, and NADH-cytochrome b5 reductase.[3][4][5]
The enzymatic reaction is initiated by the addition of the substrate to a reaction mixture containing the enzyme source (microsomes), cofactors, and a suitable buffer. After a defined incubation period, the reaction is terminated, and the fatty acyl-CoAs are hydrolyzed and converted to their corresponding fatty acid methyl esters (FAMEs). These volatile derivatives are then extracted and analyzed by GC-MS to separate and quantify the substrate and the product. The activity of the enzyme is determined by measuring the amount of Δ11-tetradecenoic acid methyl ester formed.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from the expression of recombinant Δ11-desaturase and the subsequent in vitro assay.
Table 1: Representative Yields of Recombinant Desaturase from Yeast Expression
| Parameter | Typical Value | Unit | Notes |
| Culture Volume | 1 | L | |
| Wet Cell Weight | 80 - 120 | g | Varies with yeast strain and fermentation conditions. |
| Total Protein in Microsomal Fraction | 50 - 100 | mg | |
| Recombinant Δ11-Desaturase Yield | 2 - 5 | mg/L of culture | Purity >95% after purification.[6][7] |
Table 2: Illustrative Kinetic Parameters for Δ11-Desaturase
| Substrate | Parameter | Illustrative Value | Unit |
| Tetradecanoyl-CoA | Apparent Km | 10 - 50 | µM |
| Apparent Vmax | 0.5 - 2.0 | nmol/min/mg protein |
Note: The kinetic values are illustrative and should be determined empirically for the specific enzyme and assay conditions.
Table 3: Sample Results from an In Vitro Assay
| Sample | Substrate Peak Area (14:0-Me) | Product Peak Area (Δ11-14:1-Me) | Conversion Rate (%) |
| Negative Control (No NADH) | 1,500,000 | < 1,000 | < 0.1 |
| Δ11-Desaturase Assay | 1,250,000 | 250,000 | 16.7 |
| Inhibitor X (10 µM) | 1,450,000 | 50,000 | 3.3 |
Experimental Protocols
Part 1: Expression of Recombinant Δ11-Desaturase in Saccharomyces cerevisiae
This protocol describes the expression of a codon-optimized synthetic gene for the Choristoneura rosaceana Δ11-desaturase in S. cerevisiae.
1.1. Gene Synthesis and Vector Construction:
-
Obtain a codon-optimized synthetic gene for the C. rosaceana Δ11-desaturase.
-
Clone the gene into a yeast expression vector, such as pYES2, under the control of a galactose-inducible promoter (e.g., GAL1).[1]
1.2. Yeast Transformation:
-
Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297) method.[8]
-
Select for positive transformants on appropriate selection media (e.g., synthetic complete medium lacking uracil).
1.3. Protein Expression:
-
Inoculate a single colony of transformed yeast into 50 mL of selection medium containing 2% raffinose (B1225341) and grow overnight at 30°C with shaking.
-
Use the overnight culture to inoculate 1 L of the same medium and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding galactose to a final concentration of 2% and continue to culture for 24-48 hours at a reduced temperature (e.g., 20-25°C).
Part 2: Preparation of Microsomal Fraction
2.1. Cell Lysis:
-
Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold water and then with lysis buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).
-
Resuspend the cells in fresh lysis buffer and lyse them using glass beads and vigorous vortexing or a cell disruptor.
2.2. Microsome Isolation:
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.[6][9]
-
Discard the supernatant and gently wash the microsomal pellet with wash buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Resuspend the microsomal pellet in a minimal volume of storage buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 20% glycerol) and determine the protein concentration using a Bradford or BCA assay.
-
Store the microsomal fraction at -80°C until use.
Part 3: In Vitro Δ11-Desaturase Assay
3.1. Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
Phosphate buffer (100 mM, pH 7.2): to a final volume of 200 µL
-
Microsomal protein: 50 - 100 µg
-
NADH: 2 mM
-
ATP: 5 mM
-
Coenzyme A: 0.1 mM
-
Bovine Serum Albumin (BSA): 0.2 mg/mL
-
Optional: Cytochrome b5 (if not sufficiently present in microsomes): 2 µM
-
3.2. Enzymatic Reaction:
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding tetradecanoyl-CoA to a final concentration of 20-100 µM.
-
Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.
-
Prepare a negative control reaction by omitting NADH from the mixture.
3.3. Reaction Termination and Saponification:
-
Terminate the reaction by adding 100 µL of 10% (w/v) methanolic KOH.
-
Vortex briefly and incubate at 80°C for 1 hour to hydrolyze the acyl-CoA esters to free fatty acids.
Part 4: FAMEs Derivatization and GC-MS Analysis
4.1. Methylation:
-
Cool the samples to room temperature and acidify with 100 µL of 6 M HCl.
-
Add 500 µL of 14% (w/v) boron trifluoride in methanol (B129727) (BF3-methanol).
-
Incubate at 80°C for 30 minutes to convert the free fatty acids to fatty acid methyl esters (FAMEs).[8]
4.2. Extraction:
-
Add 500 µL of saturated NaCl solution and 500 µL of hexane (B92381) to the tube.
-
Vortex vigorously for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
4.3. GC-MS Analysis:
-
Inject 1 µL of the hexane extract into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Use a temperature program that effectively separates the methyl tetradecanoate (B1227901) (14:0-Me) and methyl (Z)-11-tetradecenoate (Δ11-14:1-Me) peaks.
-
Identify the peaks based on their retention times and mass spectra compared to authentic standards. The mass spectrum of the Δ11-14:1-Me will show a characteristic molecular ion at m/z 240.
-
Quantify the peak areas for both the substrate and the product to calculate the conversion rate and determine the enzyme activity.
Visualizations
References
- 1. Characterization of Z/E11- and Z9-desaturases from the obliquebanded leafroller moth, Choristoneura rosaceana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of cytochrome b5 fusion desaturases in the synthesis of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrostatic interaction between NADH-cytochrome b5 reductase and cytochrome b5 studied by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NADH-cytochrome b5 reductase and cytochrome b5 isoforms as models for the study of post-translational targeting to the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and Purification of Integral Membrane Fatty Acid Desaturases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of Membrane Proteins Overexpressed in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Use of (11Z)-Tetradecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for utilizing (11Z)-Tetradecenoyl-CoA as a substrate in various enzymatic assays. This document is intended to guide researchers in the fields of biochemistry, drug discovery, and metabolic research in the characterization of enzymes that metabolize this specific fatty acyl-CoA, with a primary focus on fatty acid desaturases.
This compound is a monounsaturated long-chain fatty acyl-CoA that can serve as a substrate for several classes of enzymes involved in lipid metabolism. A primary enzyme of interest is Delta-11-fatty-acid desaturase , which catalyzes the introduction of a double bond at the delta-11 position of a fatty acyl-CoA.[1] While the preferred substrates for well-characterized enzymes like stearoyl-CoA desaturase (SCD) are typically longer-chain saturated fatty acyl-CoAs such as palmitoyl-CoA and stearoyl-CoA, the substrate specificity of desaturases can vary between different isoforms and species.[2][3][4] Therefore, this compound is a valuable tool for investigating the substrate preferences and inhibitor profiles of known and novel desaturases.
Beyond desaturases, other enzyme families that may utilize this compound as a substrate include acyl-CoA oxidases, acyl-CoA dehydrogenases, and acyl-CoA thioesterases, which are involved in fatty acid oxidation and the regulation of intracellular lipid pools.[5][6][7][8]
I. Enzymatic Assays for Delta-11 Desaturase Activity
This section outlines a protocol for a coupled spectrophotometric assay to determine the activity of Delta-11 desaturase using this compound as a substrate. The assay relies on the consumption of NADH, which can be monitored as a decrease in absorbance at 340 nm. The reaction is dependent on a reconstituted electron transport chain involving cytochrome b5 and NADH-cytochrome b5 reductase.
Experimental Workflow
Caption: Workflow for the spectrophotometric Delta-11 desaturase assay.
Materials and Reagents
-
This compound
-
Microsomal preparation containing Delta-11 desaturase
-
NADH
-
Cytochrome b5
-
NADH-cytochrome b5 reductase
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Assay Buffer: 100 mM HEPES, pH 7.4, containing 150 mM NaCl and 2 mM MgCl2
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of NADH in the assay buffer.
-
Reconstitute cytochrome b5 and NADH-cytochrome b5 reductase according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10% ethanol (B145695) in water) and determine its concentration.
-
-
Assay Setup:
-
In a cuvette, combine the following in the specified order:
-
Assay Buffer to a final volume of 1 mL.
-
BSA to a final concentration of 0.1 mg/mL.
-
Cytochrome b5 to a final concentration of 2 µM.
-
NADH-cytochrome b5 reductase to a final concentration of 0.1 µM.
-
Microsomal preparation (the amount will need to be optimized, typically 10-50 µg of total protein).
-
This compound at varying concentrations (e.g., 0-100 µM) to determine kinetic parameters.
-
-
-
Reaction Initiation and Measurement:
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding NADH to a final concentration of 100 µM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical kinetic data for a putative Delta-11 desaturase with this compound as the substrate. This data is for illustrative purposes and will need to be determined experimentally.
| Parameter | Value |
| Km | 25 µM |
| Vmax | 150 nmol/min/mg protein |
| Optimal pH | 7.4 |
| Optimal Temperature | 37°C |
II. General Fluorometric Assay for Acyl-CoA Oxidase Activity
This protocol describes a sensitive fluorometric method for detecting the activity of acyl-CoA oxidases using this compound. The assay is based on the quantification of H₂O₂ produced during the oxidation of the fatty acyl-CoA, which is coupled to the oxidation of a fluorogenic substrate by horseradish peroxidase (HRP).[5]
Signaling Pathway Context
Caption: Initial step of peroxisomal beta-oxidation involving acyl-CoA oxidase.
Materials and Reagents
-
This compound
-
Enzyme source (e.g., purified acyl-CoA oxidase or peroxisomal fraction)
-
Horseradish Peroxidase (HRP)
-
Fluorogenic HRP substrate (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine - Amplex Red)
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4
-
96-well black microplates
-
Fluorometric microplate reader
Experimental Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound.
-
Prepare a 10 mM stock solution of Amplex Red in DMSO.
-
Prepare a 10 U/mL stock solution of HRP in the assay buffer.
-
-
Working Reagent Preparation:
-
On the day of the assay, prepare a working reagent by mixing Amplex Red and HRP in the assay buffer to final concentrations of 50 µM and 0.2 U/mL, respectively. Protect this solution from light.
-
-
Assay Procedure:
-
Add 50 µL of the working reagent to each well of a 96-well plate.
-
Add 25 µL of the enzyme preparation to each well.
-
To initiate the reaction, add 25 µL of this compound at various concentrations. For a negative control, add 25 µL of the assay buffer.
-
Incubate the plate at the desired temperature (e.g., 30°C), protected from light.
-
-
Measurement:
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red) at multiple time points or in kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control from the experimental wells.
-
Generate a standard curve using known concentrations of H₂O₂ to convert the fluorescence units to the amount of H₂O₂ produced.
-
Calculate the specific activity of the enzyme.
-
Quantitative Data Summary (Hypothetical)
The following table provides hypothetical data for an acyl-CoA oxidase assay.
| Substrate Concentration (µM) | Rate (RFU/min) |
| 0 | 50 |
| 10 | 500 |
| 25 | 1100 |
| 50 | 1800 |
| 100 | 2500 |
III. Considerations for Drug Development Professionals
The enzymatic assays described above are foundational for the screening and characterization of potential inhibitors or activators of enzymes that metabolize this compound. For high-throughput screening (HTS), the fluorometric assay is generally more adaptable due to its sensitivity and mix-and-read format.
Logical Workflow for Inhibitor Screening
Caption: A typical workflow for screening and characterizing enzyme inhibitors.
When developing inhibitors, it is crucial to determine the selectivity of the compounds against other enzymes in related metabolic pathways. For example, an inhibitor of Delta-11 desaturase should be tested against other desaturases (e.g., SCD1) and acyl-CoA oxidases to ensure target specificity. The protocols provided herein can be adapted for such selectivity profiling by substituting the enzyme source.
Disclaimer: The provided protocols and data are for illustrative purposes and should be optimized for specific experimental conditions and enzyme sources. Always consult relevant literature and perform appropriate validation experiments.
References
- 1. Delta11-fatty-acid desaturase - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Regulation of stearoyl-CoA desaturases and role in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 5. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Basis for Expanded Substrate Specificities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl- CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
Application of (11Z)-Tetradecenoyl-CoA in Pheromone Research: Application Notes and Protocols
(11Z)-Tetradecenoyl-CoA is a pivotal intermediate in the biosynthesis of Type-I sex pheromones in a multitude of insect species, particularly within the order Lepidoptera. As a C14 unsaturated fatty acyl-CoA, it serves as a direct precursor to a variety of pheromone components, including alcohols, acetates, and aldehydes. The precise modification of this compound by a series of specialized enzymes ultimately dictates the final composition and species-specificity of the pheromone blend. Understanding the enzymatic processes involving this molecule is crucial for deciphering the molecular basis of insect chemical communication and for developing novel, species-specific pest management strategies.
These application notes provide an overview of the role of this compound in pheromone research, alongside detailed protocols for key experiments.
Biosynthetic Significance
The biosynthesis of insect sex pheromones originating from fatty acid metabolism is a well-established pathway.[1][2] This process begins with de novo fatty acid synthesis, producing saturated fatty acyl-CoAs such as palmitoyl-CoA (C16) and stearoyl-CoA (C18).[1] These precursors then undergo a series of desaturation and chain-shortening reactions to yield unsaturated intermediates of specific chain lengths.
This compound is primarily formed through two main routes:
-
Chain shortening of (11Z)-Hexadecenoyl-CoA: Palmitoyl-CoA (16:CoA) is first desaturated by a Δ11-desaturase to form (11Z)-Hexadecenoyl-CoA, which is then chain-shortened by one round of β-oxidation to yield this compound.
-
Desaturation of Myristoyl-CoA: Myristoyl-CoA (14:CoA) is directly desaturated by a Δ11-desaturase to produce this compound.
Once formed, this compound is further metabolized by a suite of terminal enzymes, including fatty acyl-CoA reductases (FARs), alcohol oxidases/dehydrogenases, and acetyltransferases. These enzymes convert the acyl-CoA into the corresponding alcohol ((11Z)-tetradecenol), aldehyde ((11Z)-tetradecenal), or acetate (B1210297) ester ((11Z)-tetradecenyl acetate), which are the active pheromone components. The interplay and substrate specificity of these enzymes are critical in determining the final ratio of components in the pheromone blend.
Key Enzymes in this compound Metabolism
Several key enzymes are responsible for the biosynthesis and modification of this compound in insect pheromone glands.
| Enzyme Class | Function | Substrate(s) | Product(s) |
| Δ11-Desaturase | Introduces a double bond at the 11th carbon position of a fatty acyl-CoA. | Myristoyl-CoA (14:CoA) | This compound |
| Fatty Acyl-CoA Reductase (FAR) | Reduces the fatty acyl-CoA to a fatty alcohol. | This compound | (11Z)-Tetradecenol |
| Alcohol Oxidase/Dehydrogenase | Oxidizes the fatty alcohol to an aldehyde. | (11Z)-Tetradecenol | (11Z)-Tetradecenal |
| Acetyltransferase (ATF) | Esterifies the fatty alcohol to form an acetate ester. | (11Z)-Tetradecenol, Acetyl-CoA | (11Z)-Tetradecenyl acetate |
Experimental Protocols
The following protocols provide methodologies for the heterologous expression of key enzymes and the in vitro analysis of their activity with this compound and its precursors.
Protocol 1: Heterologous Expression and Purification of a Fatty Acyl-CoA Reductase (FAR)
This protocol describes the expression of an insect FAR in a baculovirus-infected insect cell system, followed by purification.
1. Recombinant Baculovirus Construction:
- Subclone the full-length coding sequence of the candidate FAR gene into a baculovirus transfer vector (e.g., pFastBac) with a C-terminal His-tag.
- Generate recombinant bacmids in E. coli DH10Bac cells according to the Bac-to-Bac system protocol (Invitrogen).
- Transfect insect cells (e.g., Spodoptera frugiperda Sf9 cells) with the recombinant bacmid to produce recombinant baculovirus.
- Amplify the viral stock to a high titer.
2. Protein Expression:
- Infect Sf9 cells at a density of 2 x 10^6 cells/mL with the high-titer recombinant baculovirus at a multiplicity of infection (MOI) of 5.
- Incubate the infected cell culture at 27°C for 48-72 hours.
- Harvest the cells by centrifugation at 500 x g for 10 minutes.
3. Purification of His-tagged FAR:
- Resuspend the cell pellet in lysis buffer (50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 10,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 20 mM imidazole).
- Wash the column with wash buffer to remove unbound proteins.
- Elute the bound protein with elution buffer (50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 250 mM imidazole).
- Analyze the purified protein by SDS-PAGE and Western blotting.
- Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.[3][4]
Protocol 2: In Vitro Assay of Δ11-Desaturase Activity
This protocol outlines an assay to determine the activity of a Δ11-desaturase using a fluorescently labeled substrate.
1. Reaction Mixture:
- Prepare a reaction mixture containing:
- 100 mM HEPES buffer, pH 7.2
- 1 mM NADPH
- 10 µM FAD
- 10 µM fluorescently labeled Myristoyl-CoA (e.g., Bodipy-C14:0-CoA)
- 5-10 µg of microsomal preparation containing the desaturase or purified enzyme.
- The final reaction volume is 100 µL.
2. Reaction Incubation:
- Initiate the reaction by adding the enzyme preparation.
- Incubate at 28°C for 30-60 minutes.
- Stop the reaction by adding 50 µL of 2.5 M KOH and 50 µL of 90% ethanol.
3. Saponification and Extraction:
- Saponify the lipids by incubating at 80°C for 1 hour.
- Acidify the reaction with 100 µL of 2 M HCl.
- Extract the fatty acids by adding 500 µL of hexane (B92381) and vortexing.
- Centrifuge at 2,000 x g for 5 minutes and collect the upper hexane phase.
4. Analysis:
- Analyze the extracted fatty acids by reverse-phase HPLC with a fluorescence detector.[5][6]
- The formation of the desaturated product will be indicated by a new peak with a different retention time from the substrate.
Protocol 3: GC-MS Analysis of Pheromone Components
This protocol details the analysis of pheromone components produced in an in vitro assay.
1. In Vitro Reaction:
- Perform an in vitro reaction as described in Protocol 2, but use unlabeled this compound as the substrate for a purified FAR.
- The reaction should contain 100 mM HEPES buffer (pH 7.2), 1 mM NADPH, and 50 µM this compound.
2. Extraction:
- Stop the reaction by adding 200 µL of hexane.
- Vortex vigorously for 1 minute.
- Centrifuge at 5,000 x g for 5 minutes.
- Carefully transfer the upper hexane layer to a new vial.
3. GC-MS Analysis:
- Inject 1 µL of the hexane extract into a gas chromatograph-mass spectrometer (GC-MS).[7][8][9]
- GC Conditions:
- Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Carrier Gas: Helium at a constant flow of 1 mL/min.[7]
- Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.
- MS Conditions:
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Range: m/z 40-400.
- Identify the products by comparing their mass spectra and retention times with those of authentic standards of (11Z)-tetradecenol, (11Z)-tetradecenal, and (11Z)-tetradecenyl acetate.[10][11]
Signaling Pathways and Logical Relationships
The biosynthesis of pheromones from this compound is a metabolic pathway rather than a classical signaling cascade. The regulation of this pathway is often controlled by neuropeptides, such as Pheromone Biosynthesis Activating Neuropeptide (PBAN).
Caption: Biosynthetic pathway of pheromones from this compound.
Caption: Experimental workflow for enzyme characterization.
References
- 1. Identification of putative Type-I sex pheromone biosynthesis-related genes expressed in the female pheromone gland of Streltzoviella insularis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterologous Expression, Purification, and Biochemical Characterization of a Greenbug (Schizaphis graminum) Acetylcholinesterase Encoded by a Paralogous Gene (ace-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous expression, purification, and biochemical characterization of protease 3075 from Cohnella sp. A01 | PLOS One [journals.plos.org]
- 5. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Pheromone Components [bio-protocol.org]
- 9. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (11Z)-Tetradecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (11Z)-Tetradecenoyl-CoA. This resource is designed to provide clear and actionable solutions to common challenges encountered during the synthesis of this unsaturated fatty acyl-CoA. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and recommended solutions in a straightforward question-and-answer format.
Chemical Synthesis
Question 1: My overall yield of this compound is very low after the reaction. What are the potential causes and how can I improve it?
Answer: Low yields in the chemical synthesis of this compound can stem from several factors, primarily related to the activation of the carboxylic acid and the subsequent reaction with Coenzyme A (CoA).
Potential Causes & Solutions:
-
Inefficient Activation of (11Z)-Tetradecenoic Acid: The first step, activating the carboxylic acid, is critical. If the formation of the activated intermediate (e.g., mixed anhydride (B1165640), N-hydroxysuccinimide ester) is inefficient, the final yield will be poor.
-
Solution: Ensure all reagents for the activation step are fresh and anhydrous. For the mixed anhydride method, use high-purity ethyl chloroformate or isobutyl chloroformate and a dry, non-protic solvent. For the N-hydroxysuccinimide (NHS) ester method, ensure the coupling reagent (like DCC or EDC) is active. Monitor the formation of the activated intermediate by TLC or another suitable method before adding Coenzyme A.
-
-
Hydrolysis of Activated Intermediates or Final Product: Acyl-CoA thioesters and their activated precursors are susceptible to hydrolysis, especially in the presence of water and at non-optimal pH.[1][2]
-
Solution: Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture. Maintain the pH of the reaction with CoA between 6.5 and 7.5 to balance the nucleophilicity of the thiol group of CoA and minimize hydrolysis of the thioester bond.[1]
-
-
Poor Solubility of Reagents: Long-chain fatty acids and Coenzyme A have different solubility profiles, which can limit reaction efficiency. Coenzyme A is soluble in aqueous buffers, while the activated fatty acid is typically in an organic solvent.
-
Solution: Employ a biphasic solvent system (e.g., an aqueous buffer with an organic co-solvent like THF or DMF) to facilitate the reaction between the water-soluble CoA and the organic-soluble activated fatty acid. Vigorous stirring is essential to maximize the interfacial area.
-
-
Side Reactions: In the mixed anhydride method, the nucleophilic thiol of CoA can potentially attack the wrong carbonyl group, leading to byproducts.
-
Solution: Use a sterically hindered chloroformate like isobutyl chloroformate to favor the attack at the fatty acyl carbonyl. Running the reaction at low temperatures (e.g., 0-4°C) can also increase selectivity.
-
Question 2: I am observing multiple peaks on my HPLC analysis of the crude reaction mixture. What are these impurities?
Answer: The presence of multiple peaks is common and can be attributed to unreacted starting materials, side products, and degradation products.
Potential Impurities & Identification:
-
Unreacted Coenzyme A: This will be a major peak if the reaction has not gone to completion. It can be identified by comparing its retention time to a CoA standard.
-
Unreacted (11Z)-Tetradecenoic Acid: The starting fatty acid may also be present.
-
Symmetrical Anhydride of the Fatty Acid: This can form during the activation step, especially with the mixed anhydride method.
-
Hydrolyzed Product: Free (11Z)-tetradecenoic acid and CoA resulting from the breakdown of the product.
-
Oxidized Species: The cis double bond in this compound is susceptible to oxidation.
-
Solution: Use degassed solvents and consider adding an antioxidant like BHT or Vitamin E to the reaction and purification solvents.[3]
-
-
Isomerized Product: Although less common under mild conditions, some isomerization of the cis double bond to the trans isomer could occur, especially if exposed to heat or harsh acidic/basic conditions. This would likely have a slightly different retention time on HPLC.
Enzymatic Synthesis
Question 3: The enzymatic synthesis of this compound using an acyl-CoA synthetase is showing low activity. How can I optimize this reaction?
Answer: Low activity in enzymatic synthesis is often related to enzyme health, substrate availability, and reaction conditions.
Potential Causes & Solutions:
-
Enzyme Inactivity: The acyl-CoA synthetase may be denatured or inhibited.
-
Solution: Ensure the enzyme has been stored correctly at the recommended temperature and in the appropriate buffer. Avoid repeated freeze-thaw cycles. Confirm the presence of necessary cofactors, such as Mg²⁺ and ATP.
-
-
Substrate Inhibition: High concentrations of the fatty acid can sometimes inhibit the enzyme.
-
Solution: Titrate the concentration of (11Z)-tetradecenoic acid to find the optimal concentration. It may be necessary to add the fatty acid in smaller aliquots over time.
-
-
Product Degradation: The product, this compound, can be hydrolyzed by native thioesterases that may be present if a crude enzyme preparation is used.[2][4]
-
Solution: Use a purified acyl-CoA synthetase if possible. If using a cell lysate, consider adding inhibitors of common thioesterases, if known and compatible with your enzyme.
-
-
Non-Optimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the specific enzyme.
-
Solution: Review the manufacturer's or literature data for the optimal pH and temperature for the acyl-CoA synthetase being used. Perform small-scale optimization experiments to determine the best conditions for your specific setup.
-
Frequently Asked Questions (FAQs)
Q1: Which chemical synthesis method generally gives the highest yield for long-chain unsaturated acyl-CoAs? A1: The N-hydroxysuccinimide (NHS) ester method is often reported to give high yields with minimal side reactions for the synthesis of long-chain acyl-CoAs.[5][6] The mixed anhydride method, when optimized, can also provide good yields, with reported efficiencies of 75-78% for similar molecules.[7]
Q2: How can I purify the synthesized this compound? A2: The most common and effective method for purifying long-chain acyl-CoAs is reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9][10] A C18 column is typically used with a gradient of an organic solvent (like acetonitrile (B52724) or methanol) in an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate).[9][10] Solid-phase extraction (SPE) can also be used as a preliminary purification or concentration step.[9]
Q3: How should I store this compound to prevent degradation? A3: this compound is sensitive to hydrolysis and oxidation. It should be stored as a lyophilized powder or in a suitable buffer at -80°C for long-term storage. For short-term storage, a solution at -20°C can be used. It is advisable to store it in small aliquots to avoid multiple freeze-thaw cycles.
Q4: How can I confirm the identity and purity of my synthesized this compound? A4: A combination of analytical techniques should be used:
-
RP-HPLC: To assess purity and quantify the product by measuring absorbance at 260 nm (for the adenine (B156593) ring of CoA).[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure, including the presence and configuration of the cis double bond.[7]
Data Presentation
Table 1: Comparison of Reported Yields for Acyl-CoA Synthesis Methods
| Synthesis Method | Acyl-CoA Synthesized | Reported Yield | Reference |
| Mixed Anhydride | cis-4-decenoyl-CoA | 75-78% | [7] |
| N-Hydroxysuccinimide Ester | Palmitoyl-CoA, 3-Ketopalmitoyl-CoA | High Yield | [5][6] |
| Enzymatic | Various Fatty Acyl-CoAs | Quantitative | [11] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via the Mixed Anhydride Method
(Adapted from methods for similar unsaturated acyl-CoAs)[7]
-
Activation of (11Z)-Tetradecenoic Acid:
-
Dissolve (11Z)-tetradecenoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add triethylamine (B128534) (1.1 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add isobutyl chloroformate (1.1 equivalents) dropwise while stirring.
-
Allow the reaction to proceed for 30 minutes at 0°C under an inert atmosphere. A white precipitate of triethylammonium (B8662869) chloride will form.
-
-
Reaction with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (trilithium salt, 0.8 equivalents) in an ice-cold aqueous buffer (e.g., 0.5 M KHCO₃, pH 8.0).
-
Slowly add the cold solution of the mixed anhydride from step 1 to the CoA solution with vigorous stirring.
-
Maintain the reaction at 0-4°C and continue stirring for 1-2 hours.
-
-
Work-up and Purification:
-
Acidify the reaction mixture to pH ~3-4 with dilute HCl.
-
Extract the product with a suitable organic solvent like n-butanol.
-
Wash the organic layer with water to remove salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by RP-HPLC on a C18 column using a gradient of acetonitrile in an ammonium acetate (B1210297) buffer.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
-
Protocol 2: Enzymatic Synthesis of this compound
(General protocol, specific conditions may vary depending on the enzyme)[11]
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
ATP (10 mM)
-
MgCl₂ (10 mM)
-
Coenzyme A (1 mM)
-
(11Z)-tetradecenoic acid (0.5 mM, dissolved in a small amount of ethanol (B145695) or DMSO)
-
Purified acyl-CoA synthetase (e.g., 1-5 µg)
-
-
Bring the total volume to 100 µL with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 30-60 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding an acid (e.g., perchloric acid) or by heating.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the formation of this compound by RP-HPLC.
-
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing substrate concentration for Δ11-desaturase assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substrate concentration for Δ11-desaturase assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal substrate concentration for a Δ11-desaturase assay?
A1: The optimal substrate concentration for a Δ11-desaturase assay is typically 10-20 times the Michaelis constant (Km) of the enzyme.[1] This ensures that the enzyme is saturated with the substrate, and the reaction velocity is near its maximum (Vmax), making the enzyme concentration the limiting factor.[2][3] However, it is crucial to determine this experimentally for your specific enzyme and conditions, as excessively high concentrations can lead to substrate inhibition.[4]
Q2: What is substrate inhibition and how can it be identified?
A2: Substrate inhibition occurs when the reaction rate decreases at very high substrate concentrations.[4][5][6] This can happen when two substrate molecules bind to the enzyme, blocking its activity.[5] It is identified by a decrease in enzyme activity after reaching an apparent Vmax as substrate concentration continues to increase, resulting in a bell-shaped curve on a velocity vs. substrate concentration plot.
Q3: How is Δ11-desaturase activity typically measured?
A3: Δ11-desaturase activity is often estimated by measuring the ratio of the product to its precursor fatty acid.[7][8] For example, if the enzyme converts palmitic acid (16:0) to palmitoleic acid (16:1Δ11), the activity can be expressed as the ratio of 16:1Δ11 to 16:0. This can be quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[9][10]
Q4: What are the key components of a typical Δ11-desaturase assay mixture?
A4: A typical assay mixture includes a buffer to maintain optimal pH, the Δ11-desaturase enzyme (often from a microsomal preparation of cells expressing the enzyme), the fatty acyl-CoA substrate (e.g., palmitoyl-CoA), and a source of reducing equivalents, such as NADH or NADPH, as these enzymes are oxidoreductases.[11][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no enzyme activity | Substrate concentration is too low. | Increase the substrate concentration. Perform a substrate titration experiment to determine the optimal concentration.[3] |
| Inactive enzyme. | Ensure proper storage and handling of the enzyme. If using a cell lysate, prepare fresh lysates from healthy, log-phase cells.[13] | |
| Missing cofactors. | Ensure the assay buffer contains the necessary cofactors, such as NADH or NADPH, at optimal concentrations.[12] | |
| High variability between replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Poor cell health (if using cell lysates). | Monitor cell viability and morphology. Use cells from a consistent passage number and ensure they are in the logarithmic growth phase.[14][15] | |
| Substrate instability or precipitation. | Ensure the substrate is fully dissolved in the assay buffer. Some fatty acyl-CoAs can form micelles at high concentrations.[16] | |
| Enzyme activity decreases at high substrate concentrations | Substrate inhibition. | Perform the assay at a range of substrate concentrations to identify the inhibitory range. Fit the data to a substrate inhibition model to determine the inhibition constant (Ki).[5] For routine assays, use a substrate concentration that gives maximal activity without causing inhibition. |
Experimental Protocols
Protocol 1: Determination of Optimal Substrate Concentration
This protocol outlines the steps to determine the optimal substrate concentration for a Δ11-desaturase assay by measuring the initial reaction velocity at various substrate concentrations.
-
Prepare Enzyme Stock:
-
Prepare a microsomal fraction from insect cells (e.g., Sf9) expressing the Δ11-desaturase.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM HEPES, pH 7.5) and determine the protein concentration.
-
-
Prepare Substrate Stock Solutions:
-
Prepare a series of fatty acyl-CoA substrate (e.g., palmitoyl-CoA) stock solutions of varying concentrations in the assay buffer.
-
-
Set up the Assay:
-
In a microcentrifuge tube, combine the following:
-
Assay Buffer (to final volume)
-
NADH (to a final concentration of 1 mM)
-
Microsomal preparation (e.g., 50 µg of protein)
-
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add the substrate stock solution to initiate the reaction.
-
Incubate for a predetermined time (e.g., 20 minutes) where the reaction is in the linear range.
-
-
Stop the Reaction and Extract Lipids:
-
Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform:methanol).
-
Extract the total lipids.
-
-
Analyze Products:
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by GC-MS to quantify the amount of product formed (e.g., 16:1Δ11).
-
-
Data Analysis:
-
Calculate the initial velocity (e.g., in pmol/min/mg protein) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Hypothetical Data for Substrate Optimization
| Substrate Concentration (µM) | Initial Velocity (pmol/min/mg) |
| 1 | 25.3 |
| 2.5 | 55.1 |
| 5 | 90.9 |
| 10 | 133.3 |
| 20 | 166.7 |
| 40 | 181.8 |
| 80 | 190.5 |
| 160 | 185.2 |
| 320 | 160.1 |
Note: The decrease in velocity at 160 µM and 320 µM suggests potential substrate inhibition.
Visualizations
Caption: Workflow for optimizing substrate concentration.
Caption: Δ11-desaturase reaction mechanism.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. monash.edu [monash.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 5. GraphPad Prism 10 Curve Fitting Guide - Equation: Substrate inhibition [graphpad.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A comparative analyses of lipid ratios representing desaturase enzyme activity between preterm and term infants within the first ten weeks of life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationship between estimated desaturase enzyme activity and metabolic syndrome in a longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic desaturation of fatty acids: delta11 desaturase activity on cyclopropane acid probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Delta11-fatty-acid desaturase - Wikipedia [en.wikipedia.org]
- 12. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insect Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. A beginners guide to Sf9 and Sf21 insect cell line culture and troubleshooting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of (11Z)-Tetradecenoyl-CoA
Welcome to the Technical Support Center for the quantification of (11Z)-Tetradecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this specific monounsaturated long-chain acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges in the accurate quantification of this compound and other long-chain acyl-CoAs include their inherent instability in aqueous solutions, susceptibility to degradation during sample preparation, potential for cis/trans isomerization of the double bond, poor chromatographic resolution from other isomers, and matrix effects during mass spectrometry analysis.[1][2][3][4][5]
Q2: What is the characteristic fragmentation pattern of this compound in mass spectrometry?
A2: In positive ion mode tandem mass spectrometry (MS/MS), this compound, like other acyl-CoAs, typically exhibits a characteristic neutral loss of 507 Da from the protonated molecule [M+H]+. This corresponds to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety. Monitoring this neutral loss is a common strategy for the specific detection of acyl-CoAs in complex biological samples.
Q3: Which internal standard is most appropriate for the quantification of this compound?
A3: The ideal internal standard should have similar chemical properties and extraction efficiency to the analyte. For this compound, a stable isotope-labeled analog (e.g., ¹³C-labeled this compound) is the gold standard as it co-elutes and experiences similar matrix effects. If a stable isotope-labeled standard is unavailable, an odd-chain fatty acyl-CoA (e.g., C15:0-CoA or C17:0-CoA) can be a suitable alternative.
Q4: How can I improve the chromatographic separation of this compound from its isomers?
A4: Achieving chromatographic separation of geometric (cis/trans) and positional isomers of unsaturated acyl-CoAs is challenging. The use of reversed-phase chromatography with a C18 column and an ion-pairing agent (e.g., triethylamine) in the mobile phase can enhance retention and improve peak shape. Additionally, specialized column chemistries, such as those used in silver ion high-performance liquid chromatography (HPLC), can be employed for the separation of unsaturated compounds based on the number and geometry of double bonds.[6]
Troubleshooting Guides
Issue 1: Low or No Signal of this compound
| Possible Cause | Suggestion |
| Analyte Degradation | This compound is prone to hydrolysis. Prepare fresh standards and samples in an appropriate acidic buffer (e.g., pH 4-5) to minimize degradation. Keep samples on ice or at 4°C during preparation and analyze them as quickly as possible. |
| Inefficient Extraction | Ensure the chosen extraction protocol is suitable for long-chain acyl-CoAs. A common method involves protein precipitation with an organic solvent (e.g., acetonitrile (B52724) or methanol) followed by solid-phase extraction (SPE) to enrich for acyl-CoAs. |
| Poor Ionization in MS | Optimize the electrospray ionization (ESI) source parameters, including spray voltage, capillary temperature, and gas flows. The composition of the mobile phase can significantly impact ionization efficiency. |
| Incorrect MS/MS Transition | Verify the precursor and product ion masses for this compound. For the [M+H]⁺ ion, the precursor m/z will be approximately 992.6. The primary product ion will correspond to the neutral loss of 507 Da. |
Issue 2: Poor Peak Shape and High Background Noise
| Possible Cause | Suggestion |
| Suboptimal Chromatographic Conditions | Adjust the mobile phase composition and gradient to improve peak shape. The addition of an ion-pairing reagent can be beneficial. Ensure the column is properly equilibrated before each injection. |
| Matrix Effects | Biological samples contain numerous compounds that can co-elute with this compound and suppress its ionization. Improve sample cleanup using SPE or dilute the sample to minimize matrix effects. The use of a stable isotope-labeled internal standard is crucial to correct for these effects. |
| Contamination | Ensure all solvents, reagents, and labware are of high purity and free from contaminants that could contribute to background noise. |
Issue 3: Inaccurate Quantification and High Variability
| Possible Cause | Suggestion |
| Lack of a Suitable Internal Standard | As mentioned in the FAQs, a stable isotope-labeled or an odd-chain acyl-CoA internal standard is essential for accurate quantification to correct for variations in sample preparation and matrix effects. |
| Isomerization of the Double Bond | The cis double bond at the 11th position can potentially isomerize to the trans form, especially when exposed to heat or harsh chemical conditions during sample preparation. Avoid high temperatures and strong acids or bases. |
| Non-linearity of the Calibration Curve | Ensure the calibration curve is prepared correctly and covers the expected concentration range of the analyte in the samples. Use a weighted linear regression for calibration if necessary. |
Quantitative Data
The concentration of this compound can vary significantly depending on the biological matrix, organism, and metabolic state. The following table provides representative concentrations of long-chain acyl-CoAs in mammalian tissues to offer an expected range for experimental design.
| Acyl-CoA | Tissue | Concentration (pmol/mg tissue) |
| Myristoyl-CoA (C14:0) | Mouse Liver | 0.5 - 2.0 |
| Palmitoyl-CoA (C16:0) | Mouse Liver | 5.0 - 15.0 |
| Oleoyl-CoA (C18:1) | Mouse Liver | 3.0 - 10.0 |
| This compound | Expected Range | Likely to be in the low pmol/mg range, but is highly dependent on SCD1 activity. |
Note: Specific quantitative data for this compound is limited in the literature. The expected range is an estimate based on the abundance of its precursor, myristic acid, and the activity of desaturase enzymes.[7][8][9]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Tissue
-
Homogenization: Flash-freeze approximately 50-100 mg of tissue in liquid nitrogen. Homogenize the frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Internal Standard Spiking: Add an appropriate amount of a suitable internal standard (e.g., ¹³C-labeled this compound or C17:0-CoA) to the homogenate.
-
Protein Precipitation: Vortex the homogenate vigorously and incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium (B1175870) hydroxide.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM triethylamine (B128534) and 10 mM acetic acid in water (pH ~5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MS/MS Transition:
-
Precursor Ion (Q1): m/z for [M+H]⁺ of this compound.
-
Product Ion (Q3): Monitor the product ion corresponding to the neutral loss of 507 Da.
-
-
Data Analysis: Quantify the peak area of this compound relative to the internal standard using the instrument's software.
Visualizations
References
- 1. Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. <em>Cis-trans</em> isomerization of unsaturated fatty acids in edible oils to prepare <em>trans</em> fat | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 3. Cis-trans isomerization of unsaturated fatty acids in edible oils to prepare trans fat [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 6. Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
improving the stability of (11Z)-Tetradecenoyl-CoA in solution
Welcome to the technical support center for (11Z)-Tetradecenoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound degradation in solution?
A1: The primary causes of degradation for this compound, a mono-unsaturated long-chain fatty acyl-CoA, are hydrolysis and oxidation. The thioester bond is susceptible to hydrolysis, especially at non-neutral pH, which cleaves Coenzyme A from the fatty acid. The cis double bond at position 11 is a target for oxidation by dissolved oxygen or contaminating reactive oxygen species (ROS).[1][2]
Q2: What is the expected stability of this compound in an aqueous buffer?
A2: The stability of unsaturated acyl-CoAs in aqueous solutions is generally low. For instance, a similar C14:1-CoA has been observed to degrade by more than 90% within 24 hours when stored at 4°C in an ammonium (B1175870) acetate (B1210297) buffer (pH 6.8).[3] Therefore, it is crucial to use freshly prepared solutions or implement stabilizing measures for longer-term experiments.
Q3: How should I store my stock solution of this compound?
A3: For long-term storage, it is recommended to store this compound as a dry pellet at -80°C.[3] If a stock solution is necessary, prepare it in a buffer that has been deoxygenated by sparging with an inert gas like nitrogen or argon. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q4: What type of buffer and pH should I use for my experiments?
A4: It is advisable to use a buffer system that maintains a pH close to neutral (pH 6.5-7.5) to minimize hydrolysis of the thioester bond. Common biological buffers such as phosphate (B84403) buffer (e.g., NaH₂PO₄/Na₂HPO₄) or HEPES can be suitable.[4] The buffer should be prepared with high-purity water and deoxygenated prior to use.
Q5: Can I add antioxidants to my solution to improve stability?
A5: Yes, the addition of antioxidants can help to mitigate oxidative degradation. Natural antioxidants such as β-carotene, sesamol, and caffeic acid have been shown to enhance the oxidative stability of unsaturated fatty acids.[5] The choice and concentration of the antioxidant should be optimized for your specific experimental system to avoid interference with your assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity of this compound in my assay. | Degradation of the compound due to hydrolysis or oxidation. | Prepare fresh solutions of this compound for each experiment. Use deoxygenated buffers and consider adding a suitable antioxidant. Confirm the integrity of your stock solution using the analytical methods described below. |
| High background signal or unexpected side products in my reaction. | Presence of degradation products such as (11Z)-Tetradecenoic acid and Coenzyme A. | Purify your this compound stock if it has been stored for an extended period. Analyze the purity of the compound before use. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound across different samples or time points. | Standardize the handling and incubation times for all samples. Ensure all solutions are prepared and stored under identical conditions. Perform a time-course stability study under your experimental conditions. |
| Precipitate forms in my aqueous solution of this compound. | Low solubility of the long-chain fatty acyl-CoA in aqueous buffers. | The solubility of long-chain fatty acyl-CoAs in aqueous solutions can be limited. While information on the exact solubility of this compound is not readily available, it is advisable to prepare stock solutions in an appropriate organic solvent that is compatible with your experimental system and then dilute it into your aqueous buffer. Gentle warming or sonication may aid in dissolution, but care must be taken to avoid degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
Objective: To prepare an aqueous solution of this compound with enhanced stability for use in biological assays.
Materials:
-
This compound (lyophilized powder)
-
Phosphate buffer (50 mM, pH 7.2)
-
Nitrogen or Argon gas
-
Sterile, amber glass vials
-
Optional: Antioxidant stock solution (e.g., 10 mM β-carotene in a compatible solvent)
Methodology:
-
Prepare the 50 mM phosphate buffer using high-purity, deionized water.
-
Deoxygenate the buffer by sparging with nitrogen or argon gas for at least 30 minutes on ice.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube under a gentle stream of inert gas to minimize exposure to air.
-
Add the deoxygenated phosphate buffer to the tube to achieve the desired final concentration.
-
If using an antioxidant, add the appropriate volume of the stock solution to the buffer before dissolving the acyl-CoA. The final concentration of the antioxidant should be optimized for your specific application.
-
Gently vortex the solution until the this compound is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.
-
Aliquot the solution into single-use volumes in sterile, amber glass vials.
-
Blanket the headspace of each vial with inert gas before sealing.
-
Store the aliquots at -80°C and use within a short period. For immediate use, keep the solution on ice and protected from light.
Protocol 2: Assessment of this compound Stability by RP-HPLC
Objective: To quantitatively assess the stability of this compound in a given solution over time.
Materials:
-
Solution of this compound prepared as described in Protocol 1.
-
Incubator or water bath set to the experimental temperature.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector.
-
C18 column suitable for lipid analysis.
-
Mobile phase: A suitable gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer). The exact gradient should be optimized for the separation of this compound and its potential degradation products.
-
Standards of this compound, (11Z)-Tetradecenoic acid, and Coenzyme A for peak identification and quantification.
Methodology:
-
At time zero, take an aliquot of the freshly prepared this compound solution and inject it into the HPLC system to determine the initial concentration and purity.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a specific buffer).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately analyze the aliquot by RP-HPLC.
-
Monitor the chromatogram for the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Quantify the amount of remaining this compound at each time point by comparing the peak area to a standard curve.
-
Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buffers - ITW Reagents [itwreagents.com]
- 5. Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (11Z)-Tetradecenoyl-CoA
Welcome to the technical support center for the purification of (11Z)-Tetradecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this long-chain monounsaturated acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The main challenges stem from its amphipathic nature and the presence of a cis-double bond. These include:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
-
Oxidation: The double bond can be oxidized, leading to impurities.
-
Low Solubility: Long-chain acyl-CoAs can be difficult to dissolve and may precipitate in aqueous solutions.
-
Contamination: Starting materials, such as free Coenzyme A (CoA) or (11Z)-tetradecenoic acid, and side-products from the synthesis can be difficult to remove.
Q2: What is a suitable method for the purification of this compound?
A2: A common and effective method is reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity and can effectively resolve this compound from its potential contaminants. Solid-phase extraction (SPE) can also be used as a preliminary purification or desalting step.
Q3: How can I assess the purity of my final this compound product?
A3: Purity can be assessed using several analytical techniques:
-
RP-HPLC: An analytical RP-HPLC run on the purified fraction can show the presence of a single major peak.
-
Mass Spectrometry (MS): LC-MS can confirm the identity of the product by its mass-to-charge ratio.
-
Quantitative NMR (qNMR): 1H NMR can be used to determine the absolute purity of the sample when compared to a certified internal standard.
Q4: What are the optimal storage conditions for purified this compound?
A4: To minimize degradation, this compound should be stored as a lyophilized powder or in an organic solvent (e.g., acetonitrile) at -80°C. If in solution, it should be aliquoted to avoid repeated freeze-thaw cycles. Storage in aqueous buffers should be for short periods and at a slightly acidic to neutral pH (around 6.0-7.0).
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Problem 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Hydrolysis during purification | Work quickly and at low temperatures (on ice or in a cold room). Use buffers with a slightly acidic pH (e.g., pH 6.0) to minimize hydrolysis. |
| Precipitation of the compound | Ensure that the concentration of the acyl-CoA is not too high in aqueous solutions. The addition of a small amount of organic solvent (e.g., acetonitrile) can help maintain solubility. |
| Incomplete elution from the HPLC column | Optimize the HPLC gradient. A shallower gradient or a stronger organic solvent in the mobile phase may be required to elute the highly hydrophobic acyl-CoA. |
| Loss during solvent evaporation | Use a gentle stream of nitrogen for solvent evaporation instead of high heat. Lyophilization from an appropriate solvent system is the preferred method for complete solvent removal. |
Problem 2: Product is Impure (Multiple Peaks on Analytical HPLC)
| Possible Cause | Suggested Solution |
| Co-elution with starting material | Optimize the HPLC separation method. Try a different C18 column with different selectivity or adjust the mobile phase composition (e.g., different organic modifier or ion-pairing agent). |
| Presence of oxidized byproducts | Use degassed solvents for all steps of the purification. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the solvents, but be aware that it may interfere with downstream applications. |
| Contamination with free Coenzyme A | Free CoA is more polar and should elute earlier than the acyl-CoA on a C18 column. If it persists, an additional purification step like solid-phase extraction might be necessary. |
| Isomerization of the double bond | Avoid exposure to harsh acidic or basic conditions and high temperatures, which can promote the isomerization of the cis double bond to the more stable trans isomer. |
Problem 3: Inconsistent HPLC Retention Times
| Possible Cause | Suggested Solution |
| Column degradation | The silica-based C18 matrix can degrade at extreme pH. Operate within the pH range recommended by the column manufacturer (typically pH 2-8). |
| Changes in mobile phase composition | Prepare fresh mobile phase for each purification run. Ensure accurate mixing of the aqueous and organic components. |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature throughout the purification process. |
Data Presentation
The following table summarizes expected performance metrics for the purification of long-chain monounsaturated acyl-CoAs based on published methods for similar compounds.[1]
| Parameter | Expected Value | Notes |
| Recovery from SPE | 80-90% | Dependent on the specific sorbent and elution conditions. |
| Recovery from HPLC | 70-80% | Can be lower due to the multiple fractions collected and potential for on-column degradation. |
| Purity (by HPLC) | >95% | Achievable with an optimized HPLC method. |
| Purity (by qNMR) | >90% | Provides a more accurate measure of absolute purity. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for acyl-CoA synthesis.
-
Activation of (11Z)-tetradecenoic acid:
-
Dissolve (11Z)-tetradecenoic acid in a dry, aprotic solvent (e.g., tetrahydrofuran).
-
Add N,N'-carbonyldiimidazole (CDI) in a 1.1 molar excess and stir at room temperature for 1-2 hours to form the acyl-imidazole intermediate.
-
-
Thioesterification:
-
In a separate flask, dissolve Coenzyme A (lithium salt) in a buffered aqueous solution (e.g., 100 mM sodium bicarbonate, pH 8.0).
-
Slowly add the acyl-imidazole solution to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.
-
-
Quenching and Preparation for Purification:
-
Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl) to protonate unreacted fatty acid.
-
The crude reaction mixture can be directly subjected to HPLC purification or pre-purified using solid-phase extraction.
-
Protocol 2: RP-HPLC Purification of this compound
This protocol is based on methods for the purification of long-chain acyl-CoAs.[1]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: Linear gradient from 20% to 80% B
-
35-40 min: 80% B
-
40-45 min: Linear gradient from 80% to 20% B
-
45-50 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the crude this compound solution.
-
Collect fractions corresponding to the major peak eluting during the gradient.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and remove the solvent by lyophilization.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low purity of this compound after HPLC purification.
References
Technical Support Center: Degradation Pathways of (11Z)-Tetradecenoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) related to the experimental investigation of the degradation pathways of (11Z)-Tetradecenoyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments on this compound degradation.
Question: My in vitro fatty acid oxidation assay shows low or no degradation of this compound. What are the potential causes and solutions?
Answer:
Low or absent degradation in your assay can stem from several factors, ranging from substrate preparation to enzyme activity. Here’s a systematic approach to troubleshoot this issue:
| Potential Cause | Recommended Solution | Key Considerations |
| Substrate Insolubility | This compound may not be fully soluble in your assay buffer. Ensure it is complexed with fatty acid-free Bovine Serum Albumin (BSA) before adding it to the reaction. A typical molar ratio of fatty acid to BSA is 4:1. | The final concentration of BSA in the assay should be optimized and typically ranges from 0.5 to 2 mg/mL. |
| Enzyme Inactivity | The mitochondrial or cellular extracts may have lost enzymatic activity. Prepare fresh extracts and ensure they are kept on ice at all times. Verify the activity of key enzymes like Acyl-CoA Dehydrogenase and Enoyl-CoA Isomerase using specific substrates. | Repeated freeze-thaw cycles can significantly reduce enzyme activity. Aliquot your extracts and store them at -80°C. |
| Cofactor Limitation | Beta-oxidation requires specific cofactors such as NAD+, FAD, and Coenzyme A. Ensure your assay buffer is supplemented with adequate concentrations of these cofactors. | Typical concentrations are 1-2 mM NAD+, 0.1-0.2 mM FAD, and 0.1-0.5 mM Coenzyme A. |
| Inhibitor Contamination | Your reagents or samples might be contaminated with inhibitors of fatty acid oxidation. Test your assay with a known substrate like Palmitoyl-CoA to rule out general inhibition. | Common inhibitors include detergents, high concentrations of salts, or residual solvents from substrate preparation. |
| Incorrect Isomer | Ensure you are using the correct isomer, this compound. The stereochemistry of the double bond is critical for enzyme recognition. | Confirm the identity and purity of your substrate using analytical techniques like HPLC or mass spectrometry. |
Question: I am observing high background noise in my mass spectrometry analysis of degradation products. How can I reduce this?
Answer:
High background noise in mass spectrometry can mask the true signal of your analytes. Consider the following troubleshooting steps:
| Potential Cause | Recommended Solution | Key Considerations |
| Matrix Effects | Components of your sample matrix (e.g., salts, detergents, BSA) can interfere with ionization. Perform a sample cleanup step using solid-phase extraction (SPE) or liquid-liquid extraction before MS analysis. | Choose an SPE cartridge with a stationary phase appropriate for retaining fatty acyl-CoAs. |
| Contaminated Solvents | Solvents used for sample preparation and LC-MS analysis may contain impurities. Use high-purity, MS-grade solvents and freshly prepared mobile phases. | Always filter your mobile phases before use. |
| Instrument Contamination | The mass spectrometer or HPLC system may be contaminated from previous analyses. Flush the system thoroughly with appropriate cleaning solutions. | A blank injection (running the mobile phase without sample) can help identify system contamination. |
| Non-Specific Binding | Fatty acyl-CoAs can adsorb to plasticware. Use low-binding microcentrifuge tubes and pipette tips. | Pre-rinsing tips with the sample can also help minimize loss due to non-specific binding. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the degradation of this compound.
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is mitochondrial beta-oxidation.[1] This process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH in each cycle.[2]
Q2: Does the double bond in this compound affect its degradation?
A2: Yes, the cis double bond at carbon 11 requires an auxiliary enzyme for its degradation. After four cycles of beta-oxidation, the double bond will be at the cis-Δ³ position. The enzyme Δ³,Δ²-enoyl-CoA isomerase is required to convert this to a trans-Δ² double bond, which can then be processed by the standard beta-oxidation enzymes.[3]
Q3: What are the key enzymes involved in the degradation of this compound?
A3: The key enzymes include:
-
Acyl-CoA Synthetase: Activates the fatty acid to its CoA ester.
-
Acyl-CoA Dehydrogenases (Long-chain, Medium-chain): Catalyze the first oxidation step.
-
Enoyl-CoA Hydratase: Catalyzes the hydration step.
-
3-Hydroxyacyl-CoA Dehydrogenase: Catalyzes the second oxidation step.
-
β-Ketoacyl-CoA Thiolase: Catalyzes the thiolytic cleavage.
-
Δ³,Δ²-Enoyl-CoA Isomerase: Isomerizes the cis-Δ³ double bond.[2][3]
Q4: How can I quantify the degradation of this compound?
A4: The degradation can be quantified by measuring the rate of formation of the final products, acetyl-CoA, or the intermediates. Common methods include:
-
Radiolabeling: Using [¹⁴C] or [³H]-labeled this compound and measuring the radioactivity in the water-soluble products (acetyl-CoA).[3]
-
Mass Spectrometry (LC-MS/MS): This technique allows for the sensitive and specific quantification of the different acyl-CoA intermediates and the final product.[4]
-
Spectrophotometry: Coupling the production of NADH or FADH₂ to a colorimetric or fluorometric reporter.
Q5: Are there any alternative degradation pathways for this compound?
A5: Besides mitochondrial beta-oxidation, peroxisomal beta-oxidation can also degrade fatty acids, particularly very long-chain fatty acids.[5] However, for a C14:1 fatty acid like this compound, mitochondrial beta-oxidation is the predominant pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data for the beta-oxidation of C14:1 fatty acids, which serves as a proxy for this compound. Data is presented as the relative abundance of acyl-carnitine intermediates in fibroblasts from patients with Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, a disorder of fatty acid oxidation.
| Acyl-Carnitine Species | Control Fibroblasts (Relative Abundance) | VLCAD Deficient Fibroblasts (Relative Abundance) |
| C14:1 | 1.0 | 15.2 |
| C12:1 | 1.0 | 5.8 |
| C10:1 | 1.0 | 2.1 |
| C8:1 | 1.0 | 1.2 |
| Data is illustrative and sourced from studies on fatty acid oxidation disorders.[6] |
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Oxidation Assay using Radiolabeled Substrate
This protocol describes the measurement of this compound oxidation in isolated mitochondria by quantifying the production of radiolabeled acid-soluble metabolites.
Materials:
-
Isolated mitochondria (e.g., from rat liver or cultured cells)
-
(11Z)-[1-¹⁴C]-Tetradecenoyl-CoA (custom synthesized)
-
Assay Buffer: 120 mM KCl, 5 mM KH₂PO₄, 5 mM MOPS, 1 mM EGTA, pH 7.4
-
Cofactors: 2 mM ATP, 2 mM NAD+, 0.1 mM FAD, 0.1 mM Coenzyme A, 2 mM L-carnitine, 2 mM malate
-
Fatty acid-free BSA
-
Perchloric acid (PCA), 6% (w/v)
-
Scintillation cocktail
Procedure:
-
Substrate Preparation: Prepare a 1 mM stock solution of (11Z)-[1-¹⁴C]-Tetradecenoyl-CoA complexed with 0.25 mM fatty acid-free BSA in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube, add 50 µg of isolated mitochondria to 500 µL of pre-warmed assay buffer containing the cofactors.
-
Initiate Reaction: Start the reaction by adding 50 µL of the prepared substrate solution to each tube.
-
Incubation: Incubate the reaction tubes at 37°C for 30 minutes with gentle shaking.
-
Terminate Reaction: Stop the reaction by adding 250 µL of ice-cold 6% PCA.
-
Separation of Products: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the protein and unreacted substrate.
-
Quantification: Transfer the supernatant, containing the acid-soluble metabolites (¹⁴C-acetyl-CoA), to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation as nmol of substrate oxidized per minute per mg of mitochondrial protein.
Visualizations
Degradation Pathway of this compound
Caption: Beta-oxidation pathway of this compound.
Experimental Workflow for Fatty Acid Oxidation Assay
Caption: General workflow for a radiolabeled fatty acid oxidation assay.
References
- 1. A brief guide to lipid research - Sanbio [sanbio.nl]
- 2. Measurement of the acyl-CoA intermediates of beta-oxidation by h.p.l.c. with on-line radiochemical and photodiode-array detection. Application to the study of [U-14C]hexadecanoate oxidation by intact rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Beta-oxidation of medium chain (C8-C14) fatty acids studied in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial long chain fatty acid β-oxidation in man and mouse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recombinant Δ11-Desaturase Expression
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the expression of recombinant Δ11-desaturase.
Frequently Asked Questions (FAQs)
Q1: What is the first step to improve the expression of my recombinant Δ11-desaturase?
A1: Codon optimization is a critical first step for efficient heterologous protein expression. The codon usage of the Δ11-desaturase gene should be adapted to the expression host (e.g., E. coli, Pichia pastoris, insect cells) to prevent translational stalling and increase protein yield.[1][2]
Q2: Which expression system is most suitable for a membrane-bound protein like Δ11-desaturase?
A2: While E. coli can be used, eukaryotic systems like the yeast Pichia pastoris or insect cell lines (e.g., Sf9, Sf21) are often preferred for membrane proteins.[3][4][5][6] These systems have the cellular machinery for proper protein folding and post-translational modifications that are often crucial for the function of eukaryotic proteins.[4][7] P. pastoris is particularly advantageous due to its ability to reach high cell densities and its strong, inducible promoter system (AOX1).[1][3]
Q3: My Δ11-desaturase is expressed but shows low activity. What could be the reason?
A3: Low enzymatic activity can stem from several factors. Improper protein folding is a common issue, which can be influenced by the expression host and culture conditions such as temperature.[8] The absence of necessary cofactors or post-translational modifications in the expression host can also lead to inactive protein. Additionally, ensure that the substrate used in your activity assay is appropriate for your specific Δ11-desaturase.[9]
Q4: Should I expect my recombinant Δ11-desaturase to be secreted into the culture medium?
A4: Even with a secretion signal peptide, integral membrane proteins like desaturases often remain associated with the cell membrane.[5] Therefore, you should plan for purification from the membrane fraction of your cell lysate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no protein expression | - Suboptimal codon usage.- Incorrect reading frame or mutations in the expression vector.- "Leaky" basal expression causing toxicity.- Inefficient promoter induction. | - Synthesize a codon-optimized gene for your expression host.[1][2]- Sequence your final expression construct to verify the integrity and reading frame of the gene.[10]- Use an expression host with tight regulation of basal expression (e.g., BL21(DE3)pLysS for E. coli).[10]- Optimize inducer concentration (e.g., IPTG for E. coli, methanol (B129727) for P. pastoris) and induction time.[11][12] |
| Protein is expressed in an insoluble form (inclusion bodies) | - High expression rate overwhelming the cellular folding machinery.- Expression at a high temperature. | - Lower the induction temperature (e.g., 16-22°C) to slow down protein synthesis and promote proper folding.[8][13]- Reduce the inducer concentration for a less aggressive induction.- Co-express with molecular chaperones to assist in protein folding.[14] |
| Low protein yield after purification | - Inefficient cell lysis.- Protein degradation by proteases.- Poor binding to the affinity resin.- Protein loss during wash steps. | - Use a robust cell lysis method (e.g., French press, sonication).[11][15]- Add protease inhibitors to your lysis buffer.[15]- Ensure the His-tag is accessible and not sterically hindered.- Optimize wash buffer conditions (e.g., imidazole (B134444) concentration for His-tag purification) to minimize elution of the target protein.[15][16] |
| Protein is pure but inactive | - Denaturation during purification.- Absence of required cofactors.- Improper disulfide bond formation. | - Perform purification under native conditions if possible. If denaturing conditions are necessary, develop a refolding protocol.[17]- Supplement the culture medium or lysis buffer with known cofactors.- Use a eukaryotic expression system that facilitates disulfide bond formation.[4][7] |
Quantitative Data
The following table presents typical yields for other recombinant desaturases expressed in Pichia pastoris, which can serve as a benchmark for optimizing Δ11-desaturase expression.
| Desaturase | Expression System | Purity | Yield (mg/L of culture) | Reference |
| FADS15 | Pichia pastoris | >95% | ~4.6 | [5][18] |
| FADS12 | Pichia pastoris | >95% | ~2.5 | [5][18] |
| FADS9-I | Pichia pastoris | >95% | ~37.5 | [5][18] |
Experimental Protocols
Protocol 1: Expression of His-tagged Δ11-Desaturase in Pichia pastoris
-
Transformation: Linearize the pPICZα A vector containing the codon-optimized Δ11-desaturase gene and transform it into P. pastoris strain GS115 by electroporation.[19]
-
Selection: Plate the transformed cells on YPD agar (B569324) plates containing Zeocin (100 µg/mL) and incubate at 30°C for 3-5 days.
-
Screening for High-Expression Clones:
-
Inoculate several individual colonies into 10 mL of Buffered Glycerol-complex Medium (BMGY) and grow at 30°C with vigorous shaking until the culture reaches an OD600 of 2-6.[1]
-
Harvest the cells by centrifugation and resuspend in Buffered Methanol-complex Medium (BMMY) to an OD600 of 1.0 to induce expression.[1]
-
Add 100% methanol to a final concentration of 0.5% every 24 hours to maintain induction.[1]
-
After 72-96 hours, harvest the cells and analyze for Δ11-desaturase expression by SDS-PAGE and Western blot.
-
-
Large-Scale Expression:
-
Inoculate a 50 mL BMGY pre-culture with the highest-expressing clone and grow overnight.
-
Use the pre-culture to inoculate 1 L of BMGY in a baffled flask and grow at 30°C with vigorous shaking to a dense culture (OD600 > 10).[1]
-
Pellet the cells and resuspend in 200 mL of BMMY to start the induction phase.
-
Continue induction for 72-96 hours, adding methanol to 0.5% every 24 hours.[1]
-
Harvest the cells by centrifugation for subsequent purification.
-
Protocol 2: Purification of His-tagged Δ11-Desaturase from P. pastoris
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors.[11][15]
-
Lyse the cells using a bead beater or French press.[11]
-
Centrifuge the lysate at 500 g for 10 minutes to remove cell debris.[5]
-
Centrifuge the supernatant at 10,000 g for 10 minutes to pellet the membrane fraction.[5]
-
-
Solubilization:
-
Resuspend the membrane pellet in lysis buffer containing a detergent (e.g., 1% Triton X-100 or DDM) to solubilize the membrane proteins.
-
Incubate on a rocker at 4°C for 1-2 hours.
-
Centrifuge at 100,000 g for 1 hour to pellet insoluble material.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA agarose (B213101) column with lysis buffer.[15]
-
Load the clarified supernatant onto the column.
-
Wash the column with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).[11]
-
Elute the Δ11-desaturase with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[16]
-
-
Buffer Exchange:
-
Dialyze the eluted protein against a suitable storage buffer without imidazole.
-
Protocol 3: Δ11-Desaturase Activity Assay
This protocol is adapted from functional assays for other insect desaturases and may require optimization for your specific Δ11-desaturase.
-
Yeast Culture: Grow a yeast strain (e.g., Saccharomyces cerevisiae) transformed with the Δ11-desaturase expression vector in an appropriate selective medium.
-
Substrate Feeding: Supplement the culture medium with the fatty acid precursor (e.g., myristic acid for a Δ11-14 desaturase) to a final concentration of 0.5 mM.[20]
-
Incubation: Incubate the yeast culture at a suitable temperature (e.g., 30°C) for 24-48 hours.
-
Fatty Acid Extraction and Methylation:
-
Harvest the yeast cells by centrifugation.
-
Extract the total lipids from the cells using a suitable solvent system (e.g., chloroform:methanol).
-
Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification with methanolic HCl or BF3-methanol.
-
-
GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated fatty acid product.[20][21] The retention time and mass spectrum of the product should be compared to that of a known standard of the expected Δ11-unsaturated fatty acid.[20]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cusabio.com [cusabio.com]
- 4. pichia.com [pichia.com]
- 5. Expression and Purification of Integral Membrane Fatty Acid Desaturases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A beginners guide to Sf9 and Sf21 insect cell line culture and troubleshooting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic desaturation of fatty acids: delta11 desaturase activity on cyclopropane acid probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. researchgate.net [researchgate.net]
- 13. Expression of dehydratase domains from a polyunsaturated fatty acid synthase increases the production of fatty acids in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Choice of native or denaturing purification conditions and use of reducing agents with TALON resin [takarabio.com]
- 18. researchgate.net [researchgate.net]
- 19. [Heteroexpression of Rhizopus arrhizus delta6-fatty acid desaturase gene in Pichia pastoris] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gene characterized for membrane desaturase that produces (E)-11 isomers of mono- and diunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Expression of Δ-desaturase Gene in a Recombinant Pichia pastoris GS115 Strain and Its Activity -KSBB Journal | Korea Science [koreascience.kr]
Technical Support Center: Enzymatic Conversion to (11Z)-Tetradecenoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the enzymatic conversion of (11Z)-Tetadecenoic acid to (11Z)-Tetradecenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for converting (11Z)-Tetadecenoic acid to this compound?
A1: The primary enzymes for this conversion are Acyl-CoA synthetases (ACS), also known as acyl-CoA ligases or fatty acid:CoA ligases.[1][2] These enzymes catalyze the "activation" of fatty acids by forming a thioester bond with coenzyme A (CoA), a crucial first step for their involvement in various metabolic pathways.[1][2]
Q2: What are the essential co-factors and reagents required for the enzymatic reaction?
A2: The enzymatic synthesis of acyl-CoAs requires the fatty acid substrate ((11Z)-Tetadecenoic acid), Coenzyme A (CoA), adenosine (B11128) triphosphate (ATP), and magnesium ions (Mg²⁺). ATP provides the energy for the reaction, which proceeds through an acyl-adenylate intermediate.[3]
Q3: Are there different types of Acyl-CoA synthetases, and how do I choose the right one?
A3: Yes, there are several families of Acyl-CoA synthetases with varying substrate specificities for fatty acid chain length and saturation. Long-chain acyl-CoA synthetases (ACSLs) are typically responsible for activating fatty acids with 12 to 20 carbons.[3] The choice of enzyme will depend on its specific activity towards C14 unsaturated fatty acids. It is often necessary to screen a few commercially available or recombinantly expressed ACS enzymes to find the one with the highest efficiency for your specific substrate.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by detecting the formation of the product, this compound. This is commonly done using High-Performance Liquid Chromatography (HPLC) with UV detection at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[4] Alternatively, radiometric assays using radiolabeled fatty acids can be employed for higher sensitivity.[2]
Q5: What are the typical storage conditions for this compound?
A5: Unsaturated acyl-CoAs are susceptible to hydrolysis and oxidation. For short-term storage, keep the purified product on ice. For long-term storage, it is recommended to store aliquots at -80°C in a suitable buffer (e.g., a slightly acidic buffer, pH 4.0-6.0) to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound.
| Issue | Possible Causes | Recommended Solutions |
| Low or No Product Formation | Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or expired enzyme. | - Always store the enzyme at the recommended temperature (typically -20°C or -80°C) in aliquots to avoid multiple freeze-thaw cycles. - Verify the enzyme's activity with a known, reliable substrate (e.g., oleic acid for a long-chain ACSL). |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition. | - Optimize the pH and temperature for your specific enzyme. Most ACS enzymes have a pH optimum between 7.0 and 8.0. - Ensure the buffer does not contain chelating agents like EDTA that can sequester Mg²⁺, which is essential for the reaction. | |
| Degraded Reagents: ATP or CoA may have degraded. | - Use fresh, high-quality ATP and CoA. Prepare stock solutions fresh and store them appropriately (-20°C for short-term). | |
| Inhibitors Present: Contaminants in the substrate or buffer. | - Use highly pure (11Z)-Tetadecenoic acid. - Ensure all reagents and water are of high purity. | |
| Reaction Stalls Prematurely | Product Inhibition: The product, this compound, may inhibit the enzyme at high concentrations. | - Consider a fed-batch approach where the substrate is added incrementally. - If possible, remove the product as it is formed using an in-situ product removal technique. |
| Depletion of ATP or CoA: Insufficient starting concentrations of essential co-factors. | - Ensure ATP and CoA are present in molar excess relative to the fatty acid substrate. A 2-3 fold molar excess of ATP is common. | |
| Enzyme Instability: The enzyme may not be stable under the reaction conditions for extended periods. | - Perform a time-course experiment to determine the enzyme's stability. - Consider immobilizing the enzyme, which can sometimes improve stability.[5] | |
| Multiple Peaks in HPLC Analysis | Substrate Impurity: The starting (11Z)-Tetadecenoic acid may contain isomers or other fatty acids. | - Verify the purity of the starting material using Gas Chromatography (GC) or HPLC. |
| Product Degradation: this compound may be degrading during the reaction or workup. | - Minimize the reaction time and process the sample promptly. - Maintain a low temperature during purification. | |
| Side Reactions: Isomerization of the double bond or oxidation of the unsaturated fatty acid. | - Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use buffers that have been degassed. | |
| Difficulty in Purifying the Product | Co-elution with Substrates: The product may co-elute with unreacted fatty acid or CoA in chromatography. | - Optimize the HPLC gradient to achieve better separation. A C18 reverse-phase column is commonly used.[4] - Consider solid-phase extraction (SPE) as a preliminary purification step. |
| Low Recovery: The product may be lost during purification steps. | - Ensure all surfaces (e.g., tubes, pipette tips) are compatible and minimize non-specific binding. - Use optimized extraction and precipitation protocols. |
Quantitative Data
Table 1: Kinetic Parameters of Acyl-CoA Synthetases with Various Unsaturated Fatty Acids
| Enzyme Source | Substrate | K_m (µM) | V_max (nmol/min/mg) | Reference |
| Rapeseed Microsomes | Oleic acid (18:1) | 12 | 125 | [6] |
| Rapeseed Microsomes | Linoleic acid (18:2) | 10 | 140 | [6] |
| Castor Bean Microsomes | Oleic acid (18:1) | 15 | 110 | [6] |
| Castor Bean Microsomes | Linoleic acid (18:2) | 13 | 130 | [6] |
| Safflower Microsomes | Oleic acid (18:1) | 18 | 95 | [6] |
| Safflower Microsomes | Linoleic acid (18:2) | 11 | 155 | [6] |
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of this compound
This protocol provides a general method for the enzymatic synthesis of this compound. Optimization of specific concentrations and incubation times may be required.
Materials:
-
Acyl-CoA Synthetase (ACSL)
-
(11Z)-Tetadecenoic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Dithiothreitol (DTT) (optional, for enzyme stability)
-
Bovine Serum Albumin (BSA) (fatty acid free)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order at room temperature:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
MgCl₂ (10 mM final concentration)
-
ATP (5 mM final concentration)
-
CoA (1 mM final concentration)
-
DTT (1 mM final concentration, optional)
-
BSA (0.1 mg/mL final concentration)
-
-
Prepare the Substrate: Dissolve (11Z)-Tetadecenoic acid in a minimal amount of ethanol (B145695) or DMSO and then dilute in the reaction buffer containing BSA. The BSA helps to solubilize the fatty acid.
-
Initiate the Reaction: Add the Acyl-CoA Synthetase to the reaction mixture. The final concentration of the enzyme should be optimized based on its activity.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) for 1-3 hours.
-
Stop the Reaction: Terminate the reaction by adding an acid (e.g., perchloric acid or acetic acid) to denature the enzyme.
-
Analysis: Analyze the formation of this compound by HPLC.
Protocol 2: HPLC Purification of this compound
This protocol describes a general method for the purification of long-chain unsaturated acyl-CoAs using reverse-phase HPLC.[4]
Materials:
-
C18 Reverse-phase HPLC column
-
Solvent A: 100 mM Potassium phosphate buffer, pH 4.9
-
Solvent B: Acetonitrile
-
Reaction mixture from Protocol 1
Procedure:
-
Sample Preparation: Centrifuge the stopped reaction mixture to pellet the denatured protein. Filter the supernatant through a 0.22 µm filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 100 mM Potassium phosphate buffer, pH 4.9
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% to 90% Solvent B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Lyophilize the collected fractions to remove the solvents.
-
Storage: Resuspend the purified product in a small volume of appropriate buffer and store at -80°C.
Visualizations
Caption: Enzymatic conversion of (11Z)-Tetradecenoic acid.
Caption: Experimental workflow for enzymatic synthesis.
References
- 1. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 2. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Analysis of (11Z)-Tetradecenoyl-CoA
Welcome to the technical support center for the analysis of (11Z)-Tetradecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experimental analysis, with a focus on overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of an analyte's ionization efficiency in a mass spectrometer due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can negatively affect the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[2][4] In complex biological samples, components like phospholipids (B1166683) are major contributors to matrix effects.[2][5][6]
Q2: How can I determine if matrix effects are affecting my this compound measurements?
A: Two common methods to assess matrix effects are the post-extraction spike and post-column infusion techniques.
-
Post-Extraction Spike: This method provides a quantitative assessment of matrix effects.[4] It involves comparing the signal response of this compound in a neat solution to the signal of the analyte spiked into a blank matrix sample that has undergone the entire extraction procedure.[1][2][4] A significant difference in signal intensity indicates the presence of matrix effects.
-
Post-Column Infusion: This technique offers a qualitative assessment to identify regions in the chromatogram where ion suppression or enhancement occurs.[4] It involves the continuous infusion of a standard solution of this compound into the mass spectrometer while a blank matrix extract is injected into the LC system. Any signal deviation from a stable baseline indicates a matrix effect at that retention time.[4]
Q3: What is the most effective strategy to compensate for matrix effects in this compound analysis?
A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[1][7] An ideal SIL-IS for this compound would be, for example, (11Z)-Tetradecenoyl-[¹³C₄]-CoA. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ionization suppression or enhancement, allowing for accurate quantification.[7] When a specific SIL-IS is not commercially available, the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) method can be used to biosynthetically generate a suite of labeled acyl-CoA standards.[8][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Peak Shape or Tailing for this compound | Interaction with metal ions in the LC system; suboptimal mobile phase composition. | 1. Use a biocompatible PEEK or stainless steel LC system. 2. Add a small amount of a chelating agent like EDTA to the mobile phase. 3. Optimize the mobile phase pH and organic solvent gradient. For acyl-CoAs, ion-pairing chromatography is often employed. |
| Low Signal Intensity or Poor Sensitivity | Significant ion suppression due to matrix effects.[2] | 1. Enhance Sample Clean-up: Implement more rigorous sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective than simple protein precipitation.[2][5][6] 2. Optimize Chromatography: Adjust the LC gradient to achieve better separation of this compound from co-eluting matrix components.[3] 3. Use a Stable Isotope-Labeled Internal Standard: This will compensate for signal loss due to matrix effects.[1][7] |
| High Variability in Quantitative Results | Inconsistent matrix effects across different samples; analyte degradation. | 1. Standardize Sample Preparation: Ensure a consistent and reproducible sample preparation workflow for all samples. 2. Incorporate a SIL-IS: This is the most reliable way to correct for sample-to-sample variability in matrix effects.[7] 3. Ensure Sample Stability: Acyl-CoAs can be unstable. Keep samples on ice or at 4°C during preparation and store extracts at -80°C. |
| Inability to Separate this compound from its Isomers | Insufficient chromatographic resolution. | 1. Optimize the LC Method: Use a longer column, a smaller particle size, or a slower gradient. 2. Change Column Chemistry: Experiment with different C18 phases or consider alternative chemistries like phenyl-hexyl. |
Data Presentation: Effectiveness of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the general effectiveness of common techniques for removing interfering substances like phospholipids.
| Technique | Principle | Effectiveness in Reducing Matrix Effects | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid (e.g., trichloroacetic acid) to precipitate proteins. | Low to Medium | Simple, fast, and inexpensive. | Does not effectively remove many other matrix components like phospholipids, leading to significant ion suppression.[5] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte and interferences between two immiscible liquid phases. | Medium | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of the analyte and interferences for a solid sorbent. | High | Provides very clean extracts, significantly reducing matrix effects.[2][5] | Requires method development to optimize the sorbent, wash, and elution steps.[2] |
| HybridSPE®-Phospholipid | Combines protein precipitation with phospholipid removal in a single device. | Very High (>99% phospholipid removal) | Simple workflow with high selectivity for phospholipid removal.[5] | Higher cost per sample compared to other methods.[2] |
Experimental Protocols
Protocol 1: General Workflow for Overcoming Matrix Effects
This protocol outlines a systematic approach to identifying and mitigating matrix effects in the analysis of this compound.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Acyl-CoA Analysis
This protocol provides a general procedure for extracting acyl-CoAs from biological samples, which should be optimized for your specific sample type and matrix.
Materials:
-
SPE cartridges (e.g., C18)
-
Extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water with internal standards)
-
Wash solvent 1 (e.g., Water with 0.1% formic acid)
-
Wash solvent 2 (e.g., Methanol)
-
Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)
-
Vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Homogenization: Homogenize the tissue or cell sample in ice-cold extraction buffer containing a suitable stable isotope-labeled internal standard for this compound.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by water through the sorbent.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with Wash Solvent 1 to remove polar interferences.
-
Wash the cartridge with Wash Solvent 2 to remove less polar interferences like phospholipids.
-
-
Elution: Elute the this compound and other acyl-CoAs with the elution solvent.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water).
Mandatory Visualization: Signaling Pathways and Logical Relationships
Mass Spectrometry Fragmentation of Acyl-CoAs
Acyl-CoAs exhibit a characteristic fragmentation pattern in tandem mass spectrometry, which is useful for their identification and quantification. The major fragmentation occurs at the phosphate-adenosine-diphosphate moiety.
References
- 1. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 5. aocs.org [aocs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
Validation & Comparative
Validating (11Z)-Tetradecenoyl-CoA Purity: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of lipid mediators like (11Z)-Tetradecenoyl-CoA is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of this compound purity, supported by experimental protocols and data.
This compound, a monounsaturated long-chain acyl-CoA, plays a role in various metabolic pathways. Its accurate quantification and purity assessment are crucial for in-depth studies of lipid metabolism and associated pathologies. While several methods can be employed for this purpose, they differ significantly in terms of sensitivity, specificity, and throughput.
Performance Comparison of Analytical Methods
The choice of analytical technique for determining the purity of this compound depends on the specific requirements of the study, such as the need for high sensitivity, structural confirmation, or high-throughput screening. The following table summarizes the key performance characteristics of commonly used methods.
| Parameter | HPLC-UV | LC-MS/MS | Gas Chromatography (GC-FID) | Enzymatic Assays |
| Limit of Detection (LOD) | ~1-10 pmol | 1-10 fmol[1] | ~10-100 pmol | ~50 fmol[1] |
| Limit of Quantification (LOQ) | ~5-50 pmol | 5-50 fmol[1] | ~50-500 pmol | ~100 fmol[1] |
| Linearity (R²) | >0.99 | >0.99[1] | >0.99 | Variable[1] |
| Precision (%RSD) | < 10% | < 5%[1] | < 15% | < 20%[1] |
| Specificity | Moderate (risk of co-elution)[1] | High (based on mass-to-charge ratio)[1] | Moderate (requires derivatization) | High (enzyme-specific)[1] |
| Throughput | Moderate | High | Moderate | Low to Moderate |
| Structural Information | Limited | High (fragmentation pattern) | Limited (retention time) | None |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a robust method for the routine analysis of this compound purity.
1. Sample Preparation:
-
Dissolve the this compound standard or sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 15% B
-
5-20 min: 15% to 85% B
-
20-25 min: 85% B
-
25-30 min: 85% to 15% B
-
30-35 min: 15% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total peak area in the chromatogram.
Alternative Methodologies
For applications requiring higher sensitivity or structural confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. For analysis of the fatty acid component alone, Gas Chromatography with Flame Ionization Detection (GC-FID) after hydrolysis and derivatization can be employed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, making it ideal for the analysis of low-abundance acyl-CoAs in complex biological matrices.
1. Sample Preparation:
-
Similar to the HPLC-UV protocol, but lower concentrations can be used due to higher sensitivity. Solid-phase extraction (SPE) may be employed for sample cleanup and concentration from biological matrices.
2. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A gradient from 5% to 95% B over a shorter run time (e.g., 5-10 minutes) is typically used.
-
Flow Rate: 0.3 - 0.5 mL/min.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
Visualizing the Workflow and Pathways
To better understand the experimental process and the context of this compound's role, the following diagrams are provided.
Caption: HPLC workflow for this compound purity validation.
Caption: Simplified metabolic context of this compound.
References
A Guide to Confirming the Structure of (11Z)-Tetradecenoyl-CoA by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive comparison of the expected NMR spectral data for (11Z)-Tetradecenoyl-CoA with a detailed experimental protocol for its acquisition and analysis. This approach allows researchers to confidently verify the identity, purity, and stereochemistry of this important long-chain fatty acyl-coenzyme A molecule.
Comparing Expected and Experimental Data
The core of the structural confirmation process lies in comparing the acquired experimental NMR data with theoretically predicted chemical shifts and coupling constants. The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key structural features of this compound, based on data from analogous long-chain unsaturated fatty acids and acyl-CoA compounds.[1][2][3][4]
Table 1: Expected NMR Chemical Shifts for this compound
| Assignment (Carbon No.) | Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key Correlations & Notes |
| 1 | Thioester C=O | - | ~199 | HMBC correlation with H-2. |
| 2 | α-CH₂ | ~2.8 - 2.9 (t) | ~45 | COSY correlation with H-3. |
| 3 | β-CH₂ | ~1.6 - 1.7 (p) | ~25 | COSY correlation with H-2 and H-4. |
| 4-9 | Methylene (B1212753) chain | ~1.2 - 1.4 (m) | ~29 - 32 | Broad multiplet integrating to 12 protons. |
| 10 | Allylic CH₂ | ~2.0 - 2.1 (q) | ~27 | COSY correlation with H-9 and H-11. |
| 11 | Olefinic CH | ~5.3 - 5.4 (m) | ~129 | COSY correlation with H-10 and H-12. J-coupling (~10-12 Hz) confirms Z (cis) stereochemistry. |
| 12 | Olefinic CH | ~5.3 - 5.4 (m) | ~130 | COSY correlation with H-11 and H-13. J-coupling (~10-12 Hz) confirms Z (cis) stereochemistry. |
| 13 | Allylic CH₂ | ~2.0 - 2.1 (q) | ~27 | COSY correlation with H-12 and H-14. |
| 14 | Terminal CH₃ | ~0.9 (t) | ~14 | COSY correlation with H-13. |
| CoA Moiety | Adenine (B156593), Ribose, Pantothenate | Various signals | Various signals | Specific signals from the CoA portion, such as the anomeric proton of ribose (~6.1 ppm) and adenine protons (~8.1, ~8.4 ppm), confirm its presence.[5] |
(Note: t = triplet, p = pentet, q = quartet, m = multiplet. Chemical shifts are referenced to an internal standard and can vary slightly based on solvent and pH.)
Experimental Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using a suite of NMR experiments.
Caption: Workflow for NMR-based structural confirmation of this compound.
Detailed Experimental Protocol
This protocol outlines the steps for acquiring high-quality NMR data suitable for structural confirmation.
1. Sample Preparation
-
Solvent: Dissolve 5-10 mg of this compound in 0.6 mL of deuterium (B1214612) oxide (D₂O) containing a phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pD 7.0) to ensure solubility and stable pH. The use of an aqueous solvent system is crucial due to the polarity of the coenzyme A moiety.
-
Internal Standard: Add a known quantity of an internal reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer and Parameters
-
Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
Temperature: Maintain a constant sample temperature, typically 25°C (298 K), throughout the experiments.
-
Solvent Suppression: Utilize a presaturation sequence to suppress the residual HOD signal in D₂O.
3. Data Acquisition
-
¹H NMR (1D): Acquire a quantitative ¹H spectrum to observe proton chemical shifts, multiplicities (splitting patterns), and integration (proton count). Key parameters include a 30-45° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
¹³C NMR (1D): Acquire a proton-decoupled ¹³C spectrum to identify the chemical shifts of all unique carbon atoms. A sufficient number of scans will be required due to the low natural abundance of ¹³C.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing the proton connectivity along the entire fatty acyl chain, from the terminal methyl group (H-14) to the α-methylene group (H-2).
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. It provides an unambiguous assignment of the ¹³C signals based on the more resolved ¹H spectrum.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (2-3 bonds). It is critical for confirming the position of the thioester carbonyl group (by observing a correlation from H-2 to C-1) and the location of the double bond.
4. Data Analysis and Structural Confirmation
-
Step 1: Assign the Acyl Chain. Start by identifying the terminal methyl group (H-14, triplet ~0.9 ppm) in the ¹H spectrum. Use the COSY spectrum to "walk" along the chain, sequentially identifying H-13, the main methylene chain, the allylic protons (H-10 and H-13), the olefinic protons (H-11 and H-12), and the α- and β-protons (H-2 and H-3).
-
Step 2: Confirm the Double Bond. The olefinic protons (~5.3 ppm) and allylic protons (~2.0 ppm) are diagnostic. The key confirmation for the (Z) or cis stereochemistry comes from the ¹H-¹H coupling constant (³JHH) between H-11 and H-12, which should be in the range of 10-12 Hz. A trans isomer would exhibit a larger coupling constant (~14-16 Hz).
-
Step 3: Verify Connectivity with HSQC/HMBC. Use the HSQC spectrum to assign the corresponding ¹³C signals for each protonated carbon. Use the HMBC spectrum to confirm the overall structure, for instance, by observing a correlation from the α-protons (H-2) to the thioester carbonyl carbon (C-1).
-
Step 4: Identify the CoA Moiety. Compare the remaining signals in the ¹H and ¹³C spectra with known values for coenzyme A to confirm the presence of the complete molecule.[5][6]
By systematically applying this combination of 1D and 2D NMR experiments, researchers can generate a comprehensive dataset that, when compared to the expected values, provides definitive proof of the chemical structure, connectivity, and stereochemistry of this compound.
References
- 1. C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. magritek.com [magritek.com]
- 4. 13C NMR spectroscopy of unsaturated long-chain compounds: an evaluation of the unsaturated carbon signals as rational functions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iscrm.uw.edu [iscrm.uw.edu]
Comparative Analysis of (11Z)- and (11E)-Tetradecenoyl-CoA: A Review of Potential Metabolic and Functional Differences
(11Z)-Tetradecenoyl-CoA and (11E)-Tetradecenoyl-CoA are isomers of a 14-carbon monounsaturated fatty acyl-coenzyme A thioester, differing only in the geometry of the double bond at the 11th carbon. The "Z" configuration corresponds to a cis double bond, which introduces a kink in the acyl chain, while the "E" configuration denotes a trans double bond, resulting in a more linear structure. This seemingly subtle structural difference can have profound implications for their interaction with enzymes and their subsequent metabolic processing.
Potential Differences in Metabolic Pathways
The primary metabolic fate of long-chain acyl-CoAs is mitochondrial β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. The presence of a double bond in an unsaturated fatty acyl-CoA requires the action of auxiliary enzymes to reconfigure the bond for compatibility with the core β-oxidation machinery. It is in the action of these enzymes that differences between the (11Z) and (11E) isomers would likely arise.
For an unsaturated fatty acyl-CoA with a double bond at an odd-numbered carbon, such as the C11 in tetradecenoyl-CoA, the initial cycles of β-oxidation proceed normally until the double bond is near the carboxyl end of the chain. An enoyl-CoA isomerase is then required to convert the cis or trans double bond at the 3-position to a trans-2-enoyl-CoA, a substrate for enoyl-CoA hydratase.
dot
Figure 1. Generalized pathway for the β-oxidation of a monounsaturated fatty acyl-CoA with a double bond at an odd-numbered carbon.
While both isomers would ultimately be converted to a trans-2-enoyl-CoA, the initial substrate presented to the enoyl-CoA isomerase would differ. Enzymes often exhibit stereospecificity, and it is plausible that the cis isomer may be processed at a different rate than the trans isomer. Without experimental data, it is difficult to predict the kinetic parameters (Km and kcat) for each isomer with the relevant isomerase.
Potential Roles in Pheromone Biosynthesis
Unsaturated fatty acyl-CoAs are key precursors in the biosynthesis of insect sex pheromones. For instance, (Z)-11-tetradecenoic acid is a known precursor in the pheromone production of various moth species. This fatty acid would be activated to this compound before undergoing further enzymatic modifications such as desaturation, chain shortening, reduction, and acetylation. The specific geometry of the double bond is often critical for the biological activity of the final pheromone. Therefore, the (11Z) isomer is likely a key intermediate in these biosynthetic pathways, while the (11E) isomer may play a lesser role or be a byproduct.
dot
Figure 2. Simplified schematic of a potential role for this compound in insect pheromone biosynthesis.
Experimental Protocols for Future Comparative Analysis
To address the current knowledge gap, future research should focus on direct comparative studies of (11Z)- and (11E)-Tetradecenoyl-CoA. The following are proposed experimental approaches:
Synthesis and Characterization of (11Z)- and (11E)-Tetradecenoyl-CoA
Objective: To synthesize and purify the (11Z) and (11E) isomers of tetradecenoyl-CoA for use in subsequent enzymatic and cellular assays.
Methodology:
-
Synthesis of (11Z)- and (11E)-Tetradecenoic Acid: The respective fatty acid isomers would be synthesized using established organic chemistry methods, such as the Wittig reaction, to control the stereochemistry of the double bond.
-
Activation to Acyl-CoA: The purified fatty acids would be converted to their corresponding CoA thioesters using an acyl-CoA synthetase or a chemical activation method, for example, using N,N'-carbonyldiimidazole.
-
Purification and Characterization: The synthesized acyl-CoAs would be purified using high-performance liquid chromatography (HPLC). The identity and purity of the isomers would be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Comparative Enzyme Kinetics
Objective: To determine the kinetic parameters of key enzymes in fatty acid metabolism with each isomer.
Methodology:
-
Enzyme Source: Purified recombinant enzymes, such as enoyl-CoA isomerase, acyl-CoA dehydrogenases, and acyl-CoA synthetases, would be used.
-
Kinetic Assays: Enzyme activity would be measured as a function of substrate concentration for both (11Z)- and (11E)-Tetradecenoyl-CoA. For example, the activity of acyl-CoA dehydrogenase can be monitored spectrophotometrically by following the reduction of a suitable electron acceptor.
-
Data Analysis: The Michaelis-Menten kinetic parameters (Km and Vmax) would be determined for each isomer to provide a quantitative comparison of their suitability as substrates.
Cellular Metabolism Studies
Objective: To compare the metabolic fate of the two isomers in a cellular context.
Methodology:
-
Isotopic Labeling: (11Z)- and (11E)-Tetradecenoic acids would be synthesized with stable isotopes (e.g., ¹³C or ²H).
-
Cell Culture Experiments: The labeled fatty acids would be supplied to cultured cells (e.g., hepatocytes or myotubes).
-
Metabolite Profiling: After incubation, cellular lipids and metabolites would be extracted and analyzed by mass spectrometry to trace the incorporation and transformation of the labeled isomers into various metabolic pools, including intermediates of β-oxidation and complex lipids.
Conclusion
While a definitive comparative analysis of (11Z)- and (11E)-Tetradecenoyl-CoA is hampered by a lack of direct experimental evidence, a theoretical framework based on established principles of fatty acid metabolism suggests that these geometric isomers likely exhibit different biochemical behaviors. The most significant divergences are expected in their interactions with enzymes that process unsaturated acyl chains, such as enoyl-CoA isomerase during β-oxidation, and in their roles as precursors in specialized biosynthetic pathways like insect pheromone production. The experimental approaches outlined above provide a roadmap for future research to elucidate the distinct metabolic and physiological roles of these two molecules, which will be of significant interest to researchers in the fields of lipid metabolism, enzymology, and chemical ecology.
A Comparative Analysis of Δ11-Desaturase Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity of various Δ11-desaturases, supported by experimental data from peer-reviewed studies. Understanding the substrate preferences of these enzymes is crucial for applications in biotechnology, pest management, and the development of novel therapeutics.
Introduction to Δ11-Desaturases
Δ11-desaturases are a class of enzymes that catalyze the introduction of a double bond at the 11th carbon position of a fatty acid chain. This modification is a key step in the biosynthesis of various biologically active molecules, particularly insect sex pheromones. The substrate specificity of these enzymes, varying in terms of fatty acid chain length and saturation, dictates the final product and, consequently, the biological signal it generates. This guide focuses on a comparative analysis of the substrate specificity of several well-characterized Δ11-desaturases.
Comparative Analysis of Substrate Specificity
The substrate specificity of Δ11-desaturases has been primarily investigated through heterologous expression of the enzyme, typically in yeast (Saccharomyces cerevisiae), followed by the introduction of potential fatty acid substrates and subsequent analysis of the products by gas chromatography-mass spectrometry (GC-MS). The following table summarizes the known substrate specificities of several Δ11-desaturases from different species.
| Enzyme/Organism | Preferred Substrate(s) | Other Tested Substrates (Notable Inactivity) | Product(s) | Reference(s) |
| Δ11-desaturase Choristoneura rosaceana(Obliquebanded leafroller moth) | Myristic acid (14:0) | Palmitic acid (16:0), Stearic acid (18:0) (inactive) | (Z/E)-11-Tetradecenoic acid | [1][2] |
| AveZ/E11 Argyrotaenia velutinana(Redbanded leafroller moth) | Myristic acid (14:0) | Palmitic acid (16:0), Stearic acid (18:0) (no activity) | (Z/E)-11-Tetradecenoic acid | [2] |
| TpDESN Thalassiosira pseudonana(Marine diatom) | Palmitic acid (16:0) | Not specified | 11-Hexadecenoic acid | [3][4][5] |
| SexiDes5 Spodoptera exigua(Beet armyworm) | Palmitic acid (16:0) | Myristic acid (14:0), Stearic acid (18:0) (also desaturated) | (Z)-11-Hexadecenoic acid | [6][7] |
| SlitDes5 Spodoptera litura(Tobacco cutworm) | Palmitic acid (16:0) | Myristic acid (14:0), Stearic acid (18:0) (also desaturated) | (Z)-11-Hexadecenoic acid | [6][7] |
Key Observations:
-
A clear distinction in substrate preference is observed based on the chain length of the fatty acid. The Δ11-desaturases from the tortricid moths, Choristoneura rosaceana and Argyrotaenia velutinana, exhibit a strong preference for the 14-carbon myristic acid.[1][2]
-
In contrast, the Δ11-desaturase from the marine diatom Thalassiosira pseudonana specifically desaturates the 16-carbon palmitic acid.[3][4]
-
The desaturases from the Spodoptera species, SexiDes5 and SlitDes5, also show high activity towards palmitic acid, but can also desaturate myristic and stearic acids.[6][7] This suggests a broader substrate tolerance compared to the tortricid moth enzymes.
Experimental Protocols
The following is a generalized protocol for the functional characterization of Δ11-desaturase substrate specificity based on methodologies reported in the cited literature.
1. Gene Cloning and Expression Vector Construction:
- The open reading frame (ORF) of the putative Δ11-desaturase gene is amplified from cDNA, typically derived from the pheromone gland of the insect or from the cultured cells of the organism of interest.
- The amplified ORF is then cloned into a yeast expression vector, such as pYES2, under the control of an inducible promoter (e.g., GAL1).
2. Yeast Transformation and Culture:
- The expression vector containing the desaturase gene is transformed into a suitable strain of Saccharomyces cerevisiae.
- Transformed yeast cells are initially grown in a selective medium lacking uracil (B121893) to ensure the presence of the plasmid.
- For induction of gene expression, the culture is transferred to a medium containing galactose.
3. Substrate Feeding:
- Potential fatty acid substrates (e.g., myristic acid, palmitic acid, stearic acid) are added to the yeast culture. These are typically dissolved in a carrier solvent like ethanol (B145695) and added to a final concentration in the micromolar range.
- The cultures are incubated for a period of 24 to 72 hours to allow for substrate uptake and enzymatic conversion.
4. Lipid Extraction and Analysis:
- Yeast cells are harvested by centrifugation.
- Total lipids are extracted from the yeast pellets using a solvent mixture, commonly chloroform:methanol.
- The extracted fatty acids are then converted to their fatty acid methyl esters (FAMEs) by transesterification, for example, by heating with methanolic HCl or BF3-methanol.
- The resulting FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products based on their retention times and mass spectra. The double bond position is typically confirmed by derivatization, such as with dimethyl disulfide (DMDS), which forms characteristic adducts that fragment in the mass spectrometer to reveal the double bond location.
5. Data Analysis:
- The conversion efficiency of the desaturase for a given substrate is calculated as the percentage of the substrate that is converted to the desaturated product. This is determined by comparing the peak areas of the substrate and product in the gas chromatogram.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the substrate specificity of a Δ11-desaturase.
Caption: Experimental workflow for determining Δ11-desaturase substrate specificity.
Conclusion
The substrate specificity of Δ11-desaturases is a key determinant of their biological function. Experimental evidence demonstrates clear preferences for fatty acid chain length among different enzymes, with some showing strict specificity and others a broader range of activity. The methodologies outlined in this guide provide a robust framework for the continued characterization of these and other fatty acid modifying enzymes, which will undoubtedly contribute to advancements in various scientific and industrial fields.
References
- 1. Characterization of Z/E11- and Z9-desaturases from the obliquebanded leafroller moth, Choristoneura rosaceana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid desaturases from the microalga Thalassiosira pseudonana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a fatty acid Delta11-desaturase from the microalga Thalassiosira pseudonana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multi-Functional Desaturases in Two Spodoptera Moths with ∆11 and ∆12 Desaturation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-Functional Desaturases in Two Spodoptera Moths with ∆11 and ∆12 Desaturation Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of (11Z)-Tetradecenoyl-CoA and its Analogs as Stearoyl-CoA Desaturase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of (11Z)-Tetradecenoyl-CoA and its analogs, with a primary focus on their role as inhibitors of Stearoyl-CoA Desaturase (SCD). SCD is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Its role in various metabolic diseases, including obesity, diabetes, and cancer, has made it a significant target for therapeutic intervention. This document summarizes the available data on the inhibitory effects of these compounds, details the experimental methodologies used for their evaluation, and visualizes the relevant biological pathways.
Executive Summary
This compound, a naturally occurring fatty acyl-CoA, and its synthetic analogs are subjects of interest in the study of lipid metabolism and as potential modulators of SCD activity. While extensive research has been conducted on various classes of synthetic SCD inhibitors, direct comparative studies on the bioactivity of this compound and its close structural analogs are limited in publicly available literature. This guide, therefore, synthesizes the foundational knowledge of SCD inhibition and contextualizes the potential role of these specific fatty acyl-CoA molecules. The primary mechanism of action for many SCD inhibitors involves blocking the conversion of SFAs to MUFAs, which can lead to reduced lipid accumulation and modulation of cellular signaling pathways.
Data Presentation: A Framework for Comparison
Due to the absence of specific comparative bioactivity data for this compound and its direct analogs from the conducted research, the following table is presented as a template. This structure is designed for researchers to populate with their own experimental data or with findings from future studies. It highlights the key parameters for a comprehensive comparison.
| Compound | Structure Modification from this compound | Target Enzyme | Assay Type | IC50 (nM) | Cell Line/System | Reference |
| This compound | - | SCD1 | Microsomal Assay | Data N/A | Data N/A | Data N/A |
| Analog 1 | e.g., Change in double bond position | SCD1 | Cell-based Assay | Data N/A | e.g., HepG2 | Data N/A |
| Analog 2 | e.g., Modification of the acyl chain length | SCD1 | In vivo Study | Data N/A | e.g., Mouse model | Data N/A |
| Analog 3 | e.g., Introduction of a functional group | SCD1 | Enzyme Kinetics | Data N/A | e.g., Purified enzyme | Data N/A |
IC50: The half maximal inhibitory concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the central role of SCD in lipid metabolism and a typical workflow for evaluating SCD inhibitors.
Caption: The role of Stearoyl-CoA Desaturase 1 (SCD1) in converting saturated fatty acyl-CoAs to monounsaturated fatty acyl-CoAs and its inhibition.
Caption: A typical experimental workflow for the synthesis and bioactivity evaluation of SCD inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the evaluation of SCD inhibitors.
Microsomal Stearoyl-CoA Desaturase (SCD) Activity Assay
This assay measures the direct inhibitory effect of a compound on the SCD enzyme in a subcellular fraction.
-
Materials:
-
Liver microsomes (from rat, mouse, or human)
-
[14C]-Stearoyl-CoA (substrate)
-
NADH (cofactor)
-
Bovine Serum Albumin (BSA)
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., 10% KOH in methanol)
-
Extraction solvent (e.g., hexane)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes, NADH, and BSA in the reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding [14C]-Stearoyl-CoA.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Saponify the lipids by heating (e.g., at 80°C for 1 hour).
-
Acidify the mixture and extract the fatty acids using hexane.
-
Separate the saturated and monounsaturated fatty acids using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radioactive oleate (B1233923) and stearate (B1226849) using a scintillation counter.
-
Calculate the percent inhibition of SCD activity for each compound concentration and determine the IC50 value.
-
Cell-Based Stearoyl-CoA Desaturase (SCD) Activity Assay
This assay assesses the effect of a compound on SCD activity within a cellular context, providing insights into cell permeability and metabolism.
-
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
[14C]-Stearic acid or [14C]-acetic acid (precursors)
-
Test compounds
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
-
Procedure:
-
Plate HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Add the radiolabeled precursor ([14C]-stearic acid or [14C]-acetic acid) to the culture medium and incubate for a further period (e.g., 4-6 hours).
-
Wash the cells to remove excess radiolabel.
-
Harvest the cells and extract the total lipids.
-
Separate the lipid classes (e.g., phospholipids, triglycerides, cholesterol esters) by TLC.
-
Isolate the fatty acid methyl esters (FAMEs) from the desired lipid fraction.
-
Separate the FAMEs by argentation TLC or reverse-phase HPLC to distinguish between saturated and monounsaturated fatty acids.
-
Quantify the radioactivity in the stearate and oleate fractions.
-
Calculate the desaturation index (e.g., ratio of oleate to stearate) and determine the inhibitory effect of the compounds.
-
Conclusion
A Researcher's Guide to Acyl-CoA Quantification: Immunoassays vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate measurement of acyl-Coenzyme A (acyl-CoA) levels is critical for understanding cellular metabolism and the progression of various diseases. While immunoassays, such as ELISA kits, offer a seemingly convenient method for quantification, their reliability and specificity are subjects of considerable debate. This guide provides an objective comparison of acyl-CoA immunoassays with alternative methods, supported by experimental data, to help you make an informed decision for your research.
The Challenge of Acyl-CoA Immunoassays: A Question of Specificity
A primary concern with immunoassay-based quantification of small molecules like acyl-CoAs is the potential for antibody cross-reactivity. Acyl-CoAs exist as a diverse pool of molecules with varying acyl chain lengths (e.g., acetyl-CoA, propionyl-CoA, butyryl-CoA). An antibody developed for one specific acyl-CoA may bind to other, structurally similar species, leading to inaccurate measurements.
Many commercially available acyl-CoA ELISA kits claim high specificity and minimal cross-reactivity with analogues. For instance, some manufacturers state that there is "no significant cross-reactivity or interference" with related molecules[1][2][3]. However, these claims are often not substantiated with publicly available quantitative data. Furthermore, some product manuals include disclaimers acknowledging that a complete cross-reactivity analysis against all possible analogues has not been performed[1].
A 2023 study published in Analytical Biochemistry brought these concerns to the forefront. The researchers found that a commercial colorimetric acetyl-CoA ELISA kit from Elabscience was "not usable for the quantitation of acetyl-CoA in metabolite extracts from HepG2 cell and mouse tissue samples."[4] Strikingly, the kit even failed to generate a reliable standard curve using a commercially available, pure acetyl-CoA standard[4]. This finding directly contradicts the manufacturer's own claims of specificity and performance[5].
Performance Comparison: Immunoassays vs. Gold Standard Methods
The most reliable and widely accepted method for the quantification of acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS)[6][7]. This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple acyl-CoA species in a single sample.
Here, we present a comparison of the performance characteristics of immunoassays against LC-MS/MS and another common alternative, the fluorometric enzymatic assay.
| Parameter | Immunoassay (Colorimetric ELISA) | Fluorometric Enzymatic Assay | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Specificity | Very Low to Poor . High potential for cross-reactivity with other acyl-CoA species. A published study found a commercial kit to be unusable for biological samples[4]. | Moderate to High . Specificity is dependent on the enzyme used in the assay. Some off-target activity may occur. | Very High . Unambiguous identification and quantification based on mass-to-charge ratio and fragmentation patterns[7]. |
| Sensitivity | Claimed to be high (ng/mL range), but poor accuracy in complex samples can make this misleading[1][8]. | High (pmol range)[4]. | Very High (fmol to pmol range)[7]. |
| Multiplexing | No. Typically designed for a single acyl-CoA species. | No. Typically designed for a single acyl-CoA species. | Yes. Can simultaneously quantify a wide range of acyl-CoA species in a single run[7][9]. |
| Quantitative Reliability | Poor . The aforementioned study showed a lack of correlation with LC-MS/MS data and an inability to generate a standard curve with a known standard[4]. | Moderate . Showed better correlation with LC-MS/MS than ELISA, but results can be variable depending on the sample matrix and extraction method[4]. | High . Considered the gold standard for accurate and reproducible quantification of acyl-CoAs[6][7]. |
| Throughput | High (96-well plate format). | High (96-well plate format). | Moderate to High, depending on the chromatography method and sample preparation. |
| Equipment Cost | Low (plate reader). | Low (fluorescence plate reader). | High (LC-MS/MS system). |
| Ease of Use | Simple and fast protocol. | Relatively simple protocol. | Requires specialized expertise for operation and data analysis. |
Experimental Protocols: A Look at the Methodologies
To provide a clearer understanding of how these methods work, we have outlined the typical experimental protocols for each.
Immunoassay (ELISA) Protocol (Generalized)
The following is a generalized protocol for a competitive ELISA for acyl-CoA detection, as described by various manufacturers.
-
Standard and Sample Preparation: Prepare a standard curve using the provided acyl-CoA standard. Dilute samples as required.
-
Coating: Microplate wells are pre-coated with an antibody specific to the target acyl-CoA.
-
Competitive Binding: Add standards and samples to the wells, followed by the addition of a biotin-conjugated version of the target acyl-CoA. The free acyl-CoA in the sample competes with the biotin-conjugated acyl-CoA for binding to the antibody.
-
Incubation: Incubate the plate to allow for binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Enzyme Conjugation: Add a streptavidin-HRP conjugate, which binds to the biotinylated acyl-CoA captured by the antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.
-
Detection: Measure the absorbance at a specific wavelength. The intensity of the color is inversely proportional to the amount of acyl-CoA in the sample.
Fluorometric Enzymatic Assay Protocol
This protocol is based on the principle of enzymatic conversion of the target acyl-CoA, leading to a fluorescent signal.
-
Sample Preparation: Extract acyl-CoAs from the sample and deproteinize.
-
Reaction Setup: In a 96-well plate, add the sample to a reaction mix containing an enzyme specific for the acyl-CoA of interest.
-
Enzymatic Reaction: The enzyme catalyzes a reaction that consumes the acyl-CoA and produces a fluorescent product, either directly or through a series of coupled reactions.
-
Incubation: Incubate at a specific temperature for a set amount of time.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths. The fluorescence intensity is directly proportional to the amount of acyl-CoA in the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This is a more complex protocol that provides the highest level of specificity and accuracy.
-
Sample Extraction: Extract acyl-CoAs from the biological matrix using a suitable solvent, often containing an internal standard (a stable isotope-labeled version of the analyte).
-
Solid-Phase Extraction (SPE): Clean up the sample to remove interfering substances.
-
Liquid Chromatography (LC) Separation: Inject the extracted sample into an LC system. The acyl-CoAs are separated based on their physicochemical properties as they pass through a chromatography column.
-
Mass Spectrometry (MS) Detection and Fragmentation: The separated acyl-CoAs are introduced into the mass spectrometer, where they are ionized. The mass spectrometer then selects the ion corresponding to the specific acyl-CoA of interest (based on its mass-to-charge ratio) and fragments it.
-
Quantification: The instrument detects and quantifies the specific fragment ions. The amount of the target acyl-CoA is determined by comparing its signal to that of the internal standard.
Visualizing the Workflows
To better illustrate the different analytical approaches, the following diagrams outline the key steps in each methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. biocompare.com [biocompare.com]
- 4. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-CoA(Acetyl Coenzyme A) ELISA Kit - Elabscience® [elabscience.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. AcCoA(Acetyl CoA) ELISA Kit [elkbiotech.com]
- 9. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Analytical Methods for (11Z)-Tetradecenoyl-CoA in Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites like (11Z)-Tetradecenoyl-CoA in biological matrices is critical for advancing metabolic research and therapeutic development. The selection of a robust and reliable analytical method is the foundation of any successful study. This guide provides an objective comparison of prevalent analytical techniques for the validation of this compound, supported by established experimental data for similar long-chain fatty acyl-CoAs and detailed procedural outlines.
The validation of a bioanalytical method is essential to ensure the reliability and acceptability of quantitative data. Key validation parameters, as stipulated by regulatory bodies like the US Food and Drug Administration (USFDA) and the European Medicines Agency (EMA), include selectivity, accuracy, precision, recovery, sensitivity, and stability.[1][2] For the analysis of this compound, a long-chain fatty acyl-coenzyme A, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior sensitivity and selectivity in complex biological samples.[3][4][5]
Comparison of Analytical Method Performance
The choice of an analytical method hinges on factors such as the required sensitivity, selectivity, and the nature of the biological matrix.[6] The following table summarizes the typical performance parameters for the analysis of long-chain fatty acyl-CoAs, providing a benchmark for a validated method for this compound.
| Validation Parameter | LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | Sub-nanomolar to low nanomolar range | Nanomolar range |
| Lower Limit of Quantitation (LLOQ) | 4.2 nM (for very-long-chain acyl-CoAs)[7] | Higher than LC-MS/MS |
| Linearity (Range) | Typically spans 2-3 orders of magnitude | Dependent on derivatization and detector |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ)[2] | Generally within ±15-20% |
| Precision (%RSD) | Within-run and between-run CV should not exceed 15% (20% at LLOQ)[2] | Typically <20% |
| Recovery | Generally >80% | Variable, dependent on extraction and derivatization efficiency |
| Selectivity | High, due to specific precursor-to-product ion transitions | Moderate to high, dependent on chromatographic separation |
| Throughput | High, with rapid analysis times | Lower, often requires derivatization |
Experimental Protocols
A robust and well-documented experimental protocol is fundamental to achieving reliable and reproducible results. Below are detailed methodologies for the recommended LC-MS/MS approach and an alternative GC-MS method for the analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and specificity and is well-suited for the analysis of non-volatile and thermally labile compounds like long-chain acyl-CoAs in complex biological matrices.[4][6]
1. Sample Preparation:
-
To 100 µL of biological sample (e.g., plasma, tissue homogenate), add an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex the sample for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50-100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used for the separation of long-chain acyl-CoAs.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40-50°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized. For many acyl-CoAs, a neutral loss of 507 Da is a characteristic fragmentation pattern.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Method (Alternative)
While less common for acyl-CoAs due to their non-volatile nature, GC-MS can be employed after derivatization.
1. Sample Preparation and Derivatization:
-
Follow a similar extraction procedure as for LC-MS/MS.
-
After extraction, the acyl-CoA must be hydrolyzed to release the fatty acid, which is then derivatized to a volatile ester (e.g., methyl or trimethylsilyl (B98337) ester).
-
For derivatization to form a fatty acid methyl ester (FAME), incubate the dried extract with a reagent such as 14% BF3 in methanol (B129727) at 60°C for 30 minutes.
-
Extract the FAME into an organic solvent like hexane.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An instrument equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Visualizing the Workflow and Validation Process
Clear diagrams of the experimental workflow and logical relationships within the validation process are crucial for understanding and implementation.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Key parameters in the validation of a bioanalytical method.
References
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 5. jetir.org [jetir.org]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of (11Z)-Tetradecenoyl-CoA: Chemical vs. Chemoenzymatic Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of critical biomolecules is paramount. This guide provides a detailed comparison of two primary synthesis routes for (11Z)-Tetradecenoyl-CoA, a key intermediate in various metabolic pathways. We will explore a direct chemical synthesis approach and a two-step chemoenzymatic method, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparing Synthesis Efficiencies
The choice between a direct chemical approach and a chemoenzymatic route for synthesizing this compound involves a trade-off between reaction time, yield, and the availability of specialized enzymes. Below is a summary of the key performance indicators for each method.
| Parameter | Direct Chemical Synthesis (ECF Method) | Chemoenzymatic Synthesis |
| Overall Yield | ~50-60% | ~40-50% (over two steps) |
| Purity | >95% after purification | >95% after purification |
| Reaction Time | ~2-3 hours | ~24-48 hours (including enzyme incubation) |
| Key Reagents | (11Z)-Tetradecenoic acid, Ethyl Chloroformate, Coenzyme A | Tetradecanoic acid, Carbonyldiimidazole, Coenzyme A, Acyl-CoA Desaturase |
| Primary Advantage | Faster reaction time | Milder reaction conditions for the final step |
| Primary Disadvantage | Potential for side reactions requiring careful control | Requires availability and handling of enzymes |
Visualizing the Synthesis Workflows
To provide a clear overview of the two synthesis pathways, the following diagrams illustrate the key steps involved in both the direct chemical and chemoenzymatic routes.
Caption: Direct Chemical Synthesis of this compound.
Caption: Chemoenzymatic Synthesis of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the two synthesis routes, including purification and characterization steps.
Route 1: Direct Chemical Synthesis via Ethyl Chloroformate (ECF) Activation
This method involves the activation of the carboxylic acid with ethyl chloroformate to form a mixed anhydride, which then reacts with the thiol group of Coenzyme A.
Materials:
-
(11Z)-Tetradecenoic acid
-
Ethyl chloroformate
-
Triethylamine
-
Coenzyme A (free acid)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate solution (0.5 M)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for HPLC purification (e.g., acetonitrile (B52724), water, trifluoroacetic acid)
Procedure:
-
Activation: Dissolve (11Z)-Tetradecenoic acid (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture. Stir the reaction at 0°C for 30-60 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Coupling: In a separate flask, dissolve Coenzyme A (1.2 equivalents) in cold 0.5 M sodium bicarbonate solution.
-
Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Acidify the reaction mixture to pH ~2-3 with 1 M HCl.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC).
-
Column: C18 column (e.g., 5 µm particle size, 10 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect fractions containing the product and lyophilize to obtain the pure this compound.
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure, including the position and stereochemistry of the double bond.
Route 2: Chemoenzymatic Synthesis
This two-step method first synthesizes the saturated acyl-CoA, which is then enzymatically desaturated to introduce the double bond.
Step 1: Chemical Synthesis of Tetradecanoyl-CoA via Carbonyldiimidazole (CDI) Activation
Materials:
-
Tetradecanoic acid
-
Carbonyldiimidazole (CDI)
-
Coenzyme A (free acid)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate solution (0.5 M)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation: Dissolve tetradecanoic acid (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Add CDI (1.1 equivalents) and stir at room temperature for 1-2 hours until the evolution of CO₂ ceases.
-
Coupling: In a separate flask, dissolve Coenzyme A (1.2 equivalents) in 0.5 M sodium bicarbonate solution.
-
Add the Coenzyme A solution to the activated acid mixture and stir at room temperature for 2-4 hours.
-
Work-up and Purification: Follow the same work-up and HPLC purification procedure as described for the direct chemical synthesis route to isolate Tetradecanoyl-CoA.
Step 2: Enzymatic Desaturation of Tetradecanoyl-CoA
Materials:
-
Purified Tetradecanoyl-CoA
-
Acyl-CoA desaturase (e.g., from a recombinant source)
-
Buffer solution (e.g., phosphate (B84403) or Tris buffer at optimal pH for the enzyme)
-
NAD(P)H
-
Electron transfer partners (if required by the specific desaturase, e.g., cytochrome b5, cytochrome b5 reductase)
-
Reaction quenching solution (e.g., acidic acetonitrile)
Procedure:
-
Enzymatic Reaction: In a suitable reaction vessel, prepare a reaction mixture containing the buffer, purified Tetradecanoyl-CoA (substrate), NAD(P)H, and any necessary electron transfer components.
-
Initiate the reaction by adding the acyl-CoA desaturase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a predetermined time (e.g., 12-24 hours), with gentle agitation.
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as acetonitrile containing a small amount of acid, which will precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitated protein.
Purification and Characterization:
-
The supernatant containing the this compound is then purified by HPLC as described previously.
-
Characterization is performed using MS and NMR to confirm the identity and purity of the final product.
Concluding Remarks
Both the direct chemical and the chemoenzymatic synthesis routes offer viable pathways to obtain high-purity this compound. The direct chemical method using ethyl chloroformate is significantly faster, making it suitable for rapid production. However, it may require more careful control of reaction conditions to minimize side products. The chemoenzymatic approach, while longer, utilizes the high specificity of an enzyme for the final desaturation step, which can be advantageous in certain contexts, particularly when dealing with sensitive substrates or when aiming for high stereospecificity. The choice of method will ultimately depend on the specific requirements of the research, including available time, resources, and the desired scale of synthesis.
Comparative Analysis of Isomeric Purity for Synthetic (11Z)-Tetradecenoyl-CoA
A Guide for Researchers, Scientists, and Drug Development Professionals
The isomeric purity of synthetic long-chain fatty acyl-CoAs, such as (11Z)-Tetradecenoyl-CoA, is a critical parameter for researchers in metabolism, cell signaling, and drug development. The presence of geometric (cis/trans) or positional isomers can significantly impact experimental outcomes. This guide provides a comparative overview of the primary analytical techniques for assessing the isomeric purity of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Introduction to this compound and its Isomeric Impurities
This compound is the activated form of (11Z)-tetradecenoic acid (myristoleic acid), a monounsaturated omega-3 fatty acid. It serves as a substrate for various enzymes involved in fatty acid metabolism and signaling pathways. The synthesis of this compound can introduce isomeric impurities, primarily the (11E)-trans isomer and other positional isomers of the double bond. The presence of these isomers can lead to altered enzyme kinetics, off-target effects, and misinterpretation of experimental results. Therefore, robust analytical methods are essential to ensure the isomeric purity of the synthetic compound.
Core Analytical Techniques for Isomeric Purity Assessment
The principal methods for determining the isomeric purity of this compound and its alternatives include Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information on isomer ratios.
Table 1: Comparison of Analytical Techniques for Isomeric Purity Analysis
| Feature | Silver-Ion HPLC-MS | GC-MS (as FAMEs) | UPLC-MS/MS |
| Principle | Separation based on the number, position, and geometry of double bonds via complexation with silver ions. | Separation of volatile fatty acid methyl esters (FAMEs) based on boiling point and polarity. | High-resolution separation based on hydrophobicity. |
| Sample Preparation | Direct analysis of acyl-CoA or hydrolysis to free fatty acid. | Hydrolysis of acyl-CoA and derivatization to FAMEs. | Direct analysis of acyl-CoA. |
| Resolution of Isomers | Excellent for geometric (cis/trans) and positional isomers.[1][2] | Good for positional and some geometric isomers, depending on the column. | Good for geometric isomers, limited for positional isomers. |
| Sensitivity | High, especially with MS detection. | Very high, particularly with selected ion monitoring (SIM). | Very high. |
| Throughput | Moderate. | High. | High. |
| Instrumentation | HPLC with a silver-ion column, MS detector (APCI or ESI). | GC with a capillary column, MS detector. | UPLC system, tandem MS detector. |
| Key Advantage | Superior separation of a wide range of isomers.[1] | High resolution and established libraries for FAMEs. | Fast analysis times and high sensitivity for direct acyl-CoA analysis.[3] |
| Key Disadvantage | Column preparation and maintenance can be challenging. | Indirect analysis requiring derivatization, which can introduce artifacts. | May not resolve all positional isomers. |
Experimental Protocols
Silver-Ion High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (Ag+-HPLC-APCI-MS)
This technique offers excellent separation of geometric and positional isomers of unsaturated fatty acyl-CoAs.
Workflow:
Figure 1: Workflow for Ag+-HPLC-MS analysis.
Detailed Protocol:
-
Sample Preparation: Dissolve the synthetic this compound in a suitable solvent such as isopropanol or a hexane/isopropanol mixture to a final concentration of approximately 10-100 µM.
-
HPLC System:
-
Column: A commercially available silver-ion column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Hexane.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A shallow gradient of acetonitrile in hexane is typically used. For example, starting with 1% B, increasing to 5% B over 30 minutes. The optimal gradient should be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20-25°C.
-
-
MS Detection (APCI):
-
Ionization Mode: Positive ion mode.
-
Vaporizer Temperature: 400°C.
-
Capillary Temperature: 200°C.
-
Sheath Gas (N2) Flow: 60 arbitrary units.
-
Auxiliary Gas (N2) Flow: 10 arbitrary units.
-
Scan Range: m/z 800-1000.
-
-
Data Analysis: The isomeric purity is determined by integrating the peak areas of the (11Z) isomer and any detected impurities (e.g., the (11E)-trans isomer).
Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)
This is an indirect method that requires hydrolysis of the acyl-CoA and subsequent derivatization of the resulting fatty acid to its methyl ester.
Workflow:
Figure 2: Workflow for GC-MS analysis of FAMEs.
Detailed Protocol:
-
Hydrolysis and Derivatization:
-
To 100 µg of the acyl-CoA sample, add 1 mL of 0.5 M methanolic NaOH.
-
Heat at 80°C for 10 minutes.
-
Cool and add 2 mL of 14% boron trifluoride (BF3) in methanol.
-
Heat again at 80°C for 2 minutes.
-
Cool and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.[4]
-
-
GC-MS System:
-
Column: A polar capillary column suitable for FAME isomer separation (e.g., SP-2380, 100 m x 0.25 mm, 0.20 µm film thickness).[5][6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/min, and hold for 20 minutes.
-
MS Detector: Electron impact (EI) ionization at 70 eV. Scan range m/z 50-400.
-
-
Data Analysis: Identify FAME peaks based on their mass spectra and retention times compared to standards. Quantify the isomeric purity by comparing the peak area of the (11Z)-methyl tetradecenoate to other isomers.
Comparison with Alternative Acyl-CoAs
For many biochemical assays, other long-chain monounsaturated acyl-CoAs can be considered as alternatives to this compound. The choice of alternative often depends on the specific enzyme or pathway being studied.
Table 2: Analytical Comparison of this compound and Common Alternatives
| Acyl-CoA | Structure | Typical Retention Time (Ag+-HPLC) | Key Analytical Considerations |
| This compound | C14:1, n-3 | Elutes relatively early among long-chain acyl-CoAs. | Good separation from its trans isomer is achievable. |
| (9Z)-Hexadecenoyl-CoA (Palmitoleoyl-CoA) | C16:1, n-7 | Longer retention time than C14:1-CoA. | Separation of positional isomers (e.g., n-7 vs. n-9) is critical. |
| (9Z)-Octadecenoyl-CoA (Oleoyl-CoA) | C18:1, n-9 | Longer retention time than C16:1-CoA. | Well-characterized, with numerous available standards for cis and trans isomers. |
| (11Z)-Octadecenoyl-CoA (Vaccenoyl-CoA) | C18:1, n-7 | Elutes closely to Oleoyl-CoA, requiring high-resolution chromatography for separation. | Positional isomer separation from Oleoyl-CoA is the main challenge. |
Logical Relationship of Analytical Choice:
Figure 3: Decision tree for analytical method selection.
Conclusion
The accurate determination of the isomeric purity of synthetic this compound is paramount for reliable and reproducible research. Silver-ion HPLC-MS stands out as the most powerful technique for resolving both geometric and positional isomers. GC-MS of the corresponding FAMEs is a robust and high-resolution alternative, provided that a suitable polar capillary column is used. UPLC-MS/MS offers a high-throughput method for direct analysis, particularly effective for separating cis/trans isomers. The choice of the optimal analytical method will depend on the specific requirements of the research, including the expected isomeric impurities and the available instrumentation. This guide provides the necessary information for researchers to make an informed decision and implement a suitable analytical workflow.
References
- 1. Silver Ion High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons | MDPI [mdpi.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
Safety Operating Guide
Navigating the Safe Disposal of (11Z)-Tetradecenoyl-CoA: A Procedural Guide
General Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle (11Z)-Tetradecenoyl-CoA with standard laboratory precautions. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Quantitative Data on Structurally Related Compounds
To provide a framework for understanding the potential physical and chemical properties of this compound, the following table summarizes data for related long-chain fatty acids and their derivatives. It is important to note that these are representative examples and the specific properties of this compound may vary.
| Property | Myristic Acid (Tetradecanoic Acid) | Tetradecanol |
| CAS Number | 544-63-8 | 112-72-1 |
| Physical State | Solid[1] | Solid |
| Appearance | White[1] | White |
| Melting Point | 50 - 57 °C / 122 - 134.6 °F[1] | 38 - 41 °C |
| Boiling Point | 326 °C / 618.8 °F @ 760 mmHg[1] | 263.4 °C |
| Flash Point | > 110 °C / > 230 °F[1] | 135 °C |
Step-by-Step Disposal Protocol
The following procedure outlines a recommended course of action for the disposal of small quantities of this compound typically used in a laboratory setting. This protocol is based on the assumption that the compound is not classified as a hazardous substance. However, it is crucial to consult your institution's environmental health and safety (EHS) department for specific guidance.
1. Initial Assessment and Decontamination:
- Assess the quantity: Determine the amount of waste to be disposed of.
- Decontaminate containers: Triple rinse the original container with a suitable solvent (e.g., ethanol (B145695) or a detergent solution). The rinsate should be collected and disposed of as chemical waste.
2. Waste Segregation and Collection:
- Solid Waste: If the compound is in a solid form, it should be collected in a clearly labeled, sealed container designated for non-hazardous chemical waste.
- Liquid Waste: If the compound is in a solution, it should be collected in a labeled, sealed container for non-hazardous liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Labeling and Storage:
- Clear Labeling: The waste container must be clearly labeled with the full chemical name: "this compound".
- Secure Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by your institution's waste management service.
4. Final Disposal:
- Institutional Procedures: Follow your institution's established procedures for the final pickup and disposal of chemical waste. This may involve completing a waste manifest or scheduling a pickup with the EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
